4-Methylcyclohex-3-enecarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylcyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,6,8H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHGCKOZJCGDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884404 | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7560-64-7 | |
| Record name | 4-Methyl-3-cyclohexene-1-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7560-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylcyclohex-3-enecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylcyclohex-3-enecarbaldehyde (CAS 7560-64-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohex-3-enecarbaldehyde, with the CAS number 7560-64-7, is an alicyclic aldehyde that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a cyclohexene ring functionalized with both a methyl group and a reactive aldehyde group, makes it a versatile building block for the synthesis of more complex molecules, including bicyclic systems.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity. While its direct biological applications are not extensively documented, its stereoisomeric nature suggests potential for differential biological activities, a key consideration in drug development.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O | [1][2][3][4] |
| Molecular Weight | 124.18 g/mol | [1][2][5] |
| Boiling Point | 176.1 °C at 760 mmHg | [1][3][4] |
| Density | 0.998 g/cm³ | [1][4] |
| Flash Point | 55.3 °C (132.00 °F) TCC | [3][4] |
| Vapor Pressure | 1.1 mmHg at 25 °C | [3][4] |
| Water Solubility | 804.8 mg/L at 25 °C (estimated) | [3] |
| logP (o/w) | 2.180 (estimated) | [2][3] |
Table 2: Spectroscopic and Analytical Data
| Property | Value | Source(s) |
| ¹³C NMR Spectroscopy | Data available | [5] |
| GC-MS | Kovats Retention Index: 1024 (semi-standard non-polar) | [5] |
| IR Spectroscopy | Data available | [5] |
| Raman Spectroscopy | Data available | [5] |
Synthesis and Reactivity
This compound is primarily synthesized via a Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings.[1]
Experimental Protocol: Diels-Alder Synthesis
This protocol outlines the synthesis of this compound from isoprene and acrolein.
Materials:
-
Isoprene
-
Acrolein
-
Reaction vessel suitable for heating under pressure
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of isoprene and acrolein.
-
The reaction is typically carried out at an elevated temperature.
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, the crude product is purified by distillation to yield this compound.
Note: This reaction produces a racemic mixture of (R)- and (S)-4-methylcyclohex-3-enecarbaldehyde due to the creation of a stereocenter at the carbon bearing the aldehyde group.[1]
Chemical Reactivity
The reactivity of this compound is characterized by its two primary functional groups: the aldehyde and the alkene.[1]
-
Aldehyde Group: The aldehyde functionality is susceptible to a variety of transformations. It can be oxidized to the corresponding carboxylic acid, (4-methylcyclohex-3-enyl)carboxylic acid, or reduced to the primary alcohol, (4-methylcyclohex-3-enyl)methanol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] It can also undergo nucleophilic addition reactions.[1]
-
Alkene Group: The carbon-carbon double bond in the cyclohexene ring can participate in reactions such as catalytic hydrogenation to yield 4-methylcyclohexanecarbaldehyde, as well as halogenation, epoxidation, and ozonolysis.[1]
Stereoisomerism
The presence of a stereocenter at the C1 position (the carbon attached to the aldehyde group) means that this compound exists as a pair of enantiomers: (R)-4-methylcyclohex-3-enecarbaldehyde and (S)-4-methylcyclohex-3-enecarbaldehyde.[1] These enantiomers are non-superimposable mirror images and may exhibit different biological activities, a critical consideration in the design and development of chiral drugs.[1] The standard Diels-Alder synthesis produces a racemic mixture of these two forms.[1]
Applications in Research and Development
This compound is a key starting material for the synthesis of a variety of more complex organic molecules. Its bifunctional nature allows for selective transformations, making it a versatile tool in a synthetic chemist's arsenal. It serves as a precursor for compounds such as dodecarboxylic acids and provides a structural framework for building bicyclic systems.[1] While direct applications in drug development are not widely reported, its role as a synthetic intermediate allows for the creation of novel molecular scaffolds for biological screening.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthesis of this compound via the Diels-Alder reaction.
Caption: Diels-Alder synthesis of this compound.
Conclusion
This compound (CAS 7560-64-7) is a fundamentally important building block in organic synthesis. Its well-defined chemical properties and reactivity, particularly the Diels-Alder route to its formation, make it a valuable resource for chemists. While its biological profile remains largely unexplored, the presence of chirality suggests that its enantiomeric forms could be of interest in future drug discovery and development programs. This guide provides a solid foundation of its chemical characteristics to support its application in research and synthetic endeavors.
References
- 1. This compound|CAS 7560-64-7 [benchchem.com]
- 2. This compound CAS#: 7560-64-7 [m.chemicalbook.com]
- 3. 4-methyl-3-cyclohexene-1-carboxaldehyde [flavscents.com]
- 4. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]
- 5. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Methylcyclohex-3-enecarbaldehyde molecular weight and formula C8H12O
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohex-3-enecarbaldehyde, with the chemical formula C8H12O, is a cyclic aldehyde of interest in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its known applications. While the compound serves as a valuable building block in chemical synthesis, publicly available information on its direct biological activity or involvement in specific signaling pathways is limited. This document aims to consolidate the available technical data for researchers and professionals in drug development and related scientific fields.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These quantitative data are essential for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C8H12O | [1][2] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| CAS Number | 7560-64-7 | [2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Boiling Point | 176.1 °C at 760 mmHg (estimated) | |
| Flash Point | 132.0 °F (55.6 °C) (estimated) | |
| Density | 0.998 g/cm³ (estimated) | |
| Solubility in Water | 804.8 mg/L at 25 °C (estimated) | |
| logP (o/w) | 2.180 (estimated) |
Synthesis of this compound
The primary method for synthesizing this compound is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[4] In this case, the reaction occurs between isoprene (the diene) and acrolein (the dienophile).
Experimental Protocol: Diels-Alder Cycloaddition
This protocol is a generalized procedure based on established methods for Diels-Alder reactions involving similar substrates.[3][5]
Materials:
-
Isoprene
-
Acrolein
-
Hydroquinone (as a polymerization inhibitor)
-
Toluene (or another suitable solvent)
-
Stainless steel autoclave or high-pressure reaction vessel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine isoprene and acrolein in a 1:1 molar ratio. A small amount of hydroquinone should be added to inhibit the polymerization of acrolein. Toluene can be used as a solvent.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 150°C and 180°C. The pressure will increase due to the heating of the reagents. The reaction is typically carried out for several hours.[5] A patent for a similar compound suggests heating to 160°C under approximately 95 psig of pressure and adding the isoprene over 8 hours.[5]
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood due to the volatile and flammable nature of the reactants.
-
Acrolein is highly toxic and lachrymatory; appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential.
-
The use of a high-pressure vessel requires proper training and safety precautions.
Chemical Reactivity and Potential Applications
The reactivity of this compound is characterized by its two primary functional groups: the aldehyde and the alkene. This dual functionality makes it a versatile intermediate in organic synthesis.
-
Aldehyde Group: The aldehyde can undergo oxidation to form the corresponding carboxylic acid, reduction to the alcohol, or participate in nucleophilic addition and condensation reactions.
-
Alkene Group: The double bond can be subjected to hydrogenation, halogenation, epoxidation, and other electrophilic addition reactions.
While specific applications in drug development are not well-documented in publicly accessible literature, its structural motif is found in various natural products and fragrance compounds.[5] Its derivatives, such as 4-methylcyclohex-3-ene-1-carboxylic acid, have been noted for their use in the preparation of perfumes.[6] The synthesis of derivatives of cyclohexene carboxaldehyde has been explored for potential olfactory properties.
Biological Activity and Signaling Pathways
Currently, there is a lack of detailed, publicly available research on the specific biological activities of this compound or its direct interactions with cellular signaling pathways. While some studies have investigated the biological activities of cyclohexene derivatives more broadly, these findings are not directly attributable to this specific compound.[7] For professionals in drug development, this indicates that this compound could be considered a starting scaffold for the synthesis of novel compounds whose biological effects would need to be determined through screening and further investigation.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: A logical diagram illustrating the Diels-Alder reaction for the synthesis of this compound from isoprene and acrolein.
Caption: A flowchart outlining the key steps in the experimental synthesis of this compound.
This compound is a well-characterized organic compound with a straightforward and established synthetic route. Its value currently lies primarily in its utility as a synthetic intermediate. For researchers and professionals in drug development, this compound represents a potential starting point for the creation of more complex molecules. The lack of extensive biological data underscores an opportunity for further research to explore the potential pharmacological properties of this and related structures.
References
- 1. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 7560-64-7 [m.chemicalbook.com]
- 3. Buy 3-Cyclohexene-1-carboxaldehyde, 3-(4-methyl-3-pentenyl)- (EVT-14083195) | 52475-89-5 [evitachem.com]
- 4. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. CN103449991A - 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixture and preparation method thereof - Google Patents [patents.google.com]
- 6. biosynth.com [biosynth.com]
- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methylcyclohex-3-enecarbaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Methylcyclohex-3-enecarbaldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may be interested in this compound for various applications. All quantitative data is presented in clear, tabular formats, and key experimental methodologies are detailed.
Chemical Structure and Identification
This compound is a cyclic aldehyde with a methyl group and an aldehyde functional group attached to a cyclohexene ring. The double bond is located between carbons 3 and 4, and the methyl group is at position 4, with the aldehyde at position 1.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-methylcyclohex-3-ene-1-carbaldehyde[1][2] |
| Molecular Formula | C₈H₁₂O[1][2] |
| Molecular Weight | 124.18 g/mol [2] |
| CAS Number | 7560-64-7[1] |
| Canonical SMILES | CC1=CCC(CC1)C=O[1] |
| InChI | InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,6,8H,3-5H2,1H3[1] |
| InChIKey | YPHGCKOZJCGDTF-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and environmental conditions.
Table 2: Physicochemical Data
| Property | Value |
| Boiling Point | 171 - 173 °C @ 760 mmHg[3] |
| Flash Point | 68 °C (154.4 °F)[3] |
| Melting Point | -41 °C (-42 °F)[3] |
| Appearance | Light yellow, viscous liquid[3] |
| Solubility | No information available |
| Vapor Pressure | No information available |
| Density | No information available |
| logP | No information available |
Spectroscopic Data
Spectroscopic data is critical for the identification and structural elucidation of this compound. Below is a summary of available spectroscopic information.
Table 3: Spectroscopic Data
| Technique | Data Highlights |
| ¹³C NMR Spectroscopy | Instrument: JEOL PS-100[1] |
| Infrared (IR) Spectroscopy | Instrument: Bruker IFS 45[1] |
| Mass Spectrometry (MS) | GC-MS data available; m/z top peak at 124[1] |
| Kovats Retention Index | 1024 (Semi-standard non-polar)[1] |
Experimental Protocols
Synthesis via Diels-Alder Reaction
The primary method for the synthesis of this compound is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (isoprene) and a dienophile (acrolein).[4][5][6][7]
General Procedure:
-
Reactant Preparation: In a suitable reaction vessel, combine isoprene and acrolein. The reaction can be carried out neat or in the presence of a high-boiling solvent like xylene.[8] For catalyzed reactions, a Lewis acid catalyst such as a zinc or aluminum complex can be introduced.[9]
-
Reaction Conditions: The reaction mixture is typically heated to reflux. A patent for a similar compound suggests a temperature range of 140-180 °C under pressure.[9] The reaction progress can be monitored by observing the disappearance of the reactants, often indicated by a color change.[8]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. If a solid product crystallizes, it can be collected by vacuum filtration.[8] If the product is a liquid, it is typically isolated by distillation.[9]
-
Purification: The crude product can be further purified by fractional distillation to remove any remaining starting materials, byproducts, or solvent.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a standard technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: The sample is typically diluted in a suitable solvent, such as methanol, before injection.
-
GC Conditions: A non-polar capillary column is often used. The oven temperature program would start at a lower temperature and ramp up to a higher temperature to ensure separation of components. For instance, an initial temperature of 45°C held for a minute, followed by a ramp to 240°C.[10]
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are typically acquired over a mass range of m/z 15-600.[10]
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the double bond within the cyclohexene ring.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol.
-
Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazards: It may cause skin irritation and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.[11] It is a flammable liquid and vapor.
-
Precautions: Wear protective gloves, clothing, and eye protection.[3] Use in a well-ventilated area and keep away from heat, sparks, and open flames.[3]
-
First Aid: In case of skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. If in eyes, rinse cautiously with water for several minutes.[3]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[3]
Signaling Pathways
Currently, there is no scientific literature available that describes the involvement of this compound in any specific biological signaling pathways. Its primary applications are likely in chemical synthesis and potentially as a fragrance component, rather than as a bioactive molecule for drug development.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and handling of this compound. The information presented here is intended to be a valuable resource for scientists and researchers. While the core chemical data is well-established, further research into its potential applications and biological activities could be a subject of future investigations.
References
- 1. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3067244A - Process for the production of dielsalder adducts - Google Patents [patents.google.com]
- 7. Diels–Alder Reaction [sigmaaldrich.cn]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. CN103449991A - 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixture and preparation method thereof - Google Patents [patents.google.com]
- 10. brjac.com.br [brjac.com.br]
- 11. directpcw.com [directpcw.com]
4-Methylcyclohex-3-enecarbaldehyde IUPAC name and synonyms
An In-Depth Technical Guide to 4-Methylcyclohex-3-enecarbaldehyde
This technical guide provides a comprehensive overview of this compound, including its IUPAC nomenclature, synonyms, and key physicochemical properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 4-methylcyclohex-3-ene-1-carbaldehyde [1][2][3]. It is a cyclic aldehyde and a derivative of cyclohexene. The molecule exists as a racemic mixture, though specific stereoisomers such as (1R)-4-methylcyclohex-3-ene-1-carbaldehyde are also recognized[4].
The compound is known by several synonyms in scientific literature and chemical databases. These alternative names are often based on older nomenclature systems or are supplier-specific identifiers.
Logical Relationship of Synonyms
Caption: IUPAC name and common synonyms for this compound.
A comprehensive list of synonyms includes:
Physicochemical Properties
The following table summarizes the key quantitative data and computed properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O | [1][2] |
| Molecular Weight | 124.18 g/mol | [1] |
| CAS Number | 7560-64-7 | [1][3] |
| Boiling Point | 176.1 °C at 760 mmHg (estimated) | [5][6] |
| Flash Point | 55.3 °C (estimated) | [5][6] |
| Density | 0.998 g/cm³ | [5] |
| Vapor Pressure | 1.11 mmHg at 25 °C | [5] |
| XLogP3 | 1.1 | [4][5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Exact Mass | 124.088815 u | [4][5] |
Experimental Protocols
Synthesis of 4-Methylcyclohexene from 4-Methylcyclohexanol
This protocol details the dehydration of an alcohol to form an alkene, which is a foundational reaction in organic synthesis.
Materials:
-
4-methylcyclohexanol (1.5 mL)
-
85% Phosphoric acid (H₃PO₄) (0.40 mL)
-
Concentrated Sulfuric acid (H₂SO₄) (6 drops)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
5-mL conical vial with spin vane
-
Hickman distillation head
-
Water-cooled condenser
-
Heating mantle or sand bath
Procedure:
-
Reaction Setup: In a tared 5-mL conical vial containing a spin vane, combine 1.5 mL of 4-methylcyclohexanol, 0.40 mL of 85% phosphoric acid, and six drops of concentrated sulfuric acid[8].
-
Distillation: Attach a Hickman distillation head and a water-cooled condenser to the vial. Heat the mixture to 160-180 °C while stirring[8][9]. The product, 4-methylcyclohexene, will co-distill with water.
-
Collection: Periodically collect the distillate from the well of the Hickman head into a clean collection vial[8][9]. Continue distillation until no more product is formed.
-
Workup: Allow the collected distillate to separate into two layers. Remove the lower aqueous layer.
-
Drying: Transfer the organic layer (the product) to a clean, dry test tube and add a small amount of anhydrous sodium sulfate to remove any residual water. Allow it to stand for 15 minutes[8].
-
Isolation: Carefully transfer the dry product to a pre-weighed, clean vial to determine the final mass and calculate the yield.
Experimental Workflow for Synthesis of 4-Methylcyclohexene
Caption: Workflow for the synthesis of 4-methylcyclohexene via acid-catalyzed dehydration.
Biological and Industrial Relevance
This compound and related compounds are of interest in the study of natural products and synthetic chemistry[4][10]. While specific biological signaling pathways involving this exact molecule are not detailed in the provided search results, its structural motifs are found in various monocyclic monoterpenoids, a class of organic compounds with diverse biological activities[11]. Its potential applications could be in the fragrance and flavor industry, although some sources indicate it is not currently used for such purposes[7]. Further research is needed to fully elucidate its biological role and potential applications in drug development.
References
- 1. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- [webbook.nist.gov]
- 4. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]
- 6. 4-methyl-3-cyclohexene-1-carboxaldehyde [flavscents.com]
- 7. 4-methyl-3-cyclohexene-1-carboxaldehyde, 7560-64-7 [thegoodscentscompany.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. google.com [google.com]
- 10. CNP0198350.0 - COCONUT [coconut.naturalproducts.net]
- 11. Showing Compound 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde (FDB008400) - FooDB [foodb.ca]
An In-depth Technical Guide to the Stereoisomerism of 4-Methylcyclohex-3-enecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylcyclohex-3-enecarbaldehyde, a substituted cyclohexene derivative, is a chiral molecule with significant applications in the fragrance and fine chemical industries. Its structure contains a single stereocenter, giving rise to a pair of enantiomers, (R)- and (S)-4-methylcyclohex-3-enecarbaldehyde. The synthesis of this compound, typically via a Diels-Alder reaction, results in a racemic mixture. The separation and characterization of these enantiomers are crucial for understanding their potentially distinct biological and olfactory properties. This guide provides a comprehensive overview of the stereoisomerism of this compound, including its synthesis, stereochemical properties, and the analytical techniques used for enantiomeric resolution. While detailed experimental data on the specific rotation and biological activities of the individual enantiomers are not extensively available in public literature, this document outlines the established methodologies and foundational knowledge essential for their study.
Introduction to this compound
This compound, with the IUPAC name 4-methylcyclohex-3-ene-1-carbaldehyde, is a cyclic aldehyde. The key structural feature dictating its stereochemistry is the chiral center at the C1 position, the carbon atom to which the aldehyde group is attached.[1] This chirality results in two non-superimposable mirror-image isomers, known as enantiomers.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O | [2][3] |
| Molecular Weight | 124.18 g/mol | [2][3] |
| CAS Number | 7560-64-7 (for racemate) | [2][3] |
| Boiling Point | 176.1 °C at 760 mmHg | [2] |
| Density | 0.998 g/cm³ | [2] |
| Flash Point | 55.3 °C | [2] |
| logP | 1.93 - 2.18 (estimated) | [2] |
| Specific Rotation ([α]D) | (R)-enantiomer: Not reported(S)-enantiomer: Not reported |
Table 2: Spectroscopic Data for Racemic this compound
| Technique | Key Signals/Data | Reference |
| ¹³C NMR | Data available in public databases. | [4] |
| GC-MS | Kovats Retention Index (semi-standard non-polar): 1024Top m/z peak: 124 | [3] |
| IR Spectroscopy | Data available in public databases. | [4] |
Note: Detailed NMR peak assignments would require access to the primary spectral data, which is not provided in the search results.
Synthesis and Chiral Resolution
Synthesis via Diels-Alder Reaction
The primary route for synthesizing this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between isoprene (the diene) and acrolein (the dienophile).[1] This reaction forms the cyclohexene ring and establishes the C1 and C4 substitutions in a single step. As neither the diene nor the dienophile is chiral, the reaction produces a racemic mixture of the (R)- and (S)-enantiomers.
Experimental Protocol (General):
While a specific, detailed protocol for this exact reaction is not provided in the search results, a general procedure for a Diels-Alder reaction can be outlined.
-
Reactant Preparation: Equimolar amounts of freshly distilled isoprene and acrolein are used. A polymerization inhibitor may be added to the acrolein.
-
Reaction Conditions: The reaction can be performed neat or in a suitable solvent. The mixture is typically heated in a sealed vessel to prevent the evaporation of the volatile reactants. Reaction temperatures and times can vary, but heating for several hours is common.
-
Work-up and Purification: After the reaction is complete, the crude product is cooled. Purification is generally achieved by fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and any polymeric byproducts.
Enantiomeric Resolution by Chiral Gas Chromatography
The separation of the (R)- and (S)-enantiomers is best achieved using chiral gas chromatography (GC). This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Cyclodextrin-based columns are particularly effective for this purpose.[1][5][6]
Experimental Protocol (General):
A specific, optimized protocol for this compound is not available in the search results. However, a typical starting point for method development would be as follows:
-
Column Selection: A capillary GC column with a chiral stationary phase, such as a derivatized β-cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin), would be a suitable choice.[5]
-
GC Parameters:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial isothermal period at a low temperature, followed by a slow temperature ramp (e.g., 2-5 °C/min) to an appropriate final temperature. Isothermal analysis at a low temperature may also be effective.
-
Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used.
-
-
Sample Preparation: The racemic mixture is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis.
-
Analysis: The sample is injected, and the retention times of the two separated enantiomer peaks are recorded. The enantiomeric excess (ee) can be calculated from the relative peak areas.
Biological and Olfactory Significance
It is a well-established principle in pharmacology and sensory science that enantiomers can exhibit markedly different biological activities. This is because biological receptors, being chiral themselves, can interact differently with each enantiomer. For example, the enantiomers of carvone are perceived as spearmint and caraway, respectively.[7]
While it is plausible that the (R)- and (S)-enantiomers of this compound possess distinct olfactory profiles, specific studies on their individual odor characteristics were not found in the search results.[8] The primary use of the racemic mixture is in fragrances, suggesting a pleasant odor profile, but differentiation between the enantiomers requires their isolation and separate sensory evaluation.
Conclusion
This compound is a foundational example of a chiral molecule whose stereoisomeric properties are of significant interest. While the synthesis of its racemic form via the Diels-Alder reaction is straightforward, the separation and individual characterization of its (R)- and (S)-enantiomers are necessary to fully elucidate their unique properties. Chiral gas chromatography stands as the primary analytical technique for this purpose. Further research is required to determine the specific optical rotations, detailed spectroscopic data, and distinct olfactory profiles of the individual enantiomers, which would be of considerable value to the fields of stereochemistry, fragrance development, and sensory science.
References
- 1. gcms.cz [gcms.cz]
- 2. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]
- 3. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.sk [hplc.sk]
- 7. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-methyl-3-cyclohexene-1-carboxaldehyde, 7560-64-7 [thegoodscentscompany.com]
An In-depth Technical Guide to the 1H and 13C NMR Spectrum of 4-Methylcyclohex-3-enecarbaldehyde
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methylcyclohex-3-enecarbaldehyde. Due to the limited availability of public experimental spectral data, this guide utilizes predicted NMR data to offer a comprehensive understanding of the compound's spectral characteristics. This information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The data is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number(s) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 9.65 | Doublet | 1.5 |
| 3 | 5.40 | Singlet | - |
| 5, 5' | 2.15 - 2.30 | Multiplet | - |
| 6, 6' | 1.85 - 2.00 | Multiplet | - |
| 2 | 2.35 - 2.45 | Multiplet | - |
| 7 | 1.70 | Singlet | - |
Note: The data presented is based on NMR prediction tools and should be considered as an estimation. Experimental verification is recommended.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Table 2 summarizes the predicted chemical shifts for each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (ppm) |
| 1 (CHO) | 204.5 |
| 4 (C=) | 134.0 |
| 3 (C=) | 121.0 |
| 2 (CH) | 41.0 |
| 5 (CH₂) | 28.5 |
| 6 (CH₂) | 25.0 |
| 7 (CH₃) | 23.5 |
Note: This data is predicted and intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocols for NMR Spectroscopy
Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structure elucidation. The following is a general protocol for the NMR analysis of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure the solution is free of any solid particles.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is appropriate for most organic molecules.
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons.
-
Peak Picking: The chemical shift of each peak is identified.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the numbering convention used in the data tables.
Caption: Molecular structure of this compound with atom numbering.
NMR Spectroscopy Experimental Workflow
The logical flow from sample preparation to final data analysis in an NMR experiment is depicted in the following diagram.
Caption: General workflow for an NMR spectroscopy experiment.
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methylcyclohex-3-enecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Methylcyclohex-3-enecarbaldehyde, a valuable alicyclic compound in organic synthesis. This document details the expected vibrational frequencies, provides a general experimental protocol for obtaining the IR spectrum of a liquid aldehyde, and presents a logical workflow for the spectroscopic analysis.
Introduction to the Infrared Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. For this compound (C₈H₁₂O), IR spectroscopy is instrumental in confirming the presence of key structural features: the aldehyde group (C=O and C-H) and the carbon-carbon double bond (C=C) within the cyclohexene ring. The position, intensity, and shape of the absorption bands in the IR spectrum provide a unique fingerprint of the molecule.
As an unsaturated aldehyde, the infrared spectrum of this compound is characterized by specific absorption bands. The carbonyl (C=O) stretching vibration of the aldehyde is expected to appear in the range of 1710-1685 cm⁻¹[1]. The presence of unsaturation adjacent to the carbonyl group typically shifts this band to a lower wavenumber compared to saturated aliphatic aldehydes[1]. Another diagnostic feature is the aldehydic C-H stretch, which usually gives rise to one or two moderate bands in the region of 2830-2695 cm⁻¹, with a peak around 2720 cm⁻¹ being particularly indicative[1].
Experimental Protocol: FTIR Spectroscopy of a Liquid Aldehyde
This section outlines a general experimental procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound. The two most common methods are the use of transmission cells (salt plates) and Attenuated Total Reflectance (ATR).
Method 1: Transmission Spectroscopy using Salt Plates
Materials:
-
FTIR Spectrometer
-
Polished salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or dropper
-
The liquid sample (this compound)
-
Appropriate solvent for cleaning (e.g., chloroform or acetone)
-
Kimwipes or other soft, lint-free tissue
-
Sample holder for the spectrometer
Procedure:
-
Preparation of Salt Plates: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable material and clean them with a volatile solvent like chloroform. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
-
Sample Application: Place a single drop of the liquid aldehyde onto the surface of one salt plate using a clean Pasteur pipette.
-
Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the two plates. Ensure that no air bubbles are trapped within the film, as this can interfere with the spectrum.
-
Mounting the Sample: Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.
-
Acquiring the Spectrum:
-
First, run a background spectrum with the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Then, place the sample holder with the prepared salt plates into the beam path and acquire the sample spectrum.
-
Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Cleaning: After the analysis, disassemble the salt plates and clean them thoroughly with an appropriate solvent. Store the plates in a desiccator to prevent damage from atmospheric moisture.
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Pasteur pipette or dropper
-
The liquid sample (this compound)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Kimwipes or other soft, lint-free tissue
Procedure:
-
Prepare the ATR Crystal: Ensure the surface of the ATR crystal is clean. If necessary, wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a Background Spectrum: Run a background scan with the clean, empty ATR crystal to correct for ambient conditions.
-
Apply the Sample: Place a small drop of the liquid aldehyde directly onto the center of the ATR crystal.
-
Acquire the Sample Spectrum: Collect the spectrum of the sample. As with the transmission method, co-adding multiple scans is recommended to enhance the quality of the spectrum.
-
Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a solvent-dampened soft tissue to remove all traces of the sample.
Quantitative Data: Infrared Spectrum of this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3020 | Medium | =C-H stretch (alkene) |
| 2960-2850 | Strong | C-H stretch (alkane) |
| ~2720 | Medium | O=C-H stretch (aldehyde) |
| ~1705 | Strong | C=O stretch (α,β-unsaturated aldehyde) |
| ~1670 | Medium | C=C stretch (alkene) |
| ~1450 | Medium | CH₂ scissoring |
| ~1380 | Medium | CH₃ bending |
Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions (e.g., sample phase, solvent, instrument resolution).
Diagrams and Workflows
Experimental Workflow for FTIR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the FTIR spectrum of a liquid sample like this compound.
Caption: A flowchart of the experimental workflow for FTIR analysis.
Logical Relationship of Functional Groups to IR Spectrum
The following diagram illustrates the logical relationship between the key functional groups in this compound and their characteristic absorption regions in the infrared spectrum.
Caption: Correlation of functional groups to their IR absorption regions.
References
Physical properties of 4-Methylcyclohex-3-enecarbaldehyde (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 4-Methylcyclohex-3-enecarbaldehyde, a significant compound in organic synthesis and fragrance chemistry. This document outlines its boiling point and density, supported by detailed experimental protocols for these determinations.
Core Physical Properties
This compound, also known by its CAS number 7560-64-7, is a cyclic aldehyde with distinct physical characteristics that are crucial for its handling, application, and purification.[1][2]
Data Presentation
The primary physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value | Conditions |
| Boiling Point | 176.1 °C | At 760 mmHg[3][4] |
| Density | 0.998 g/cm³ | Standard Conditions |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.
Boiling Point Determination (Capillary Method)
This method is a common micro-technique for determining the boiling point of a liquid with a small sample size.
Apparatus and Materials:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., fusion tube)
-
Sample of this compound
-
Heat source (e.g., Bunsen burner or hot plate)
-
Stand and clamp
Procedure:
-
A small amount of the liquid organic compound is placed in a fusion tube.[2]
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[2]
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in a heating bath, such as a Thiele tube, which is then gently and uniformly heated.[2]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The temperature at which a rapid and continuous stream of bubbles is observed is noted. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.[2]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
Density Determination (Pycnometer Method)
The pycnometer method is a precise technique for measuring the density of a liquid by determining the mass of a known volume.
Apparatus and Materials:
-
Pycnometer (a glass flask with a specific, calibrated volume)
-
Analytical balance (accurate to at least 0.001 g)
-
Temperature-controlled water bath
-
Sample of this compound
-
Distilled water for calibration
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.
-
The pycnometer is then filled with distilled water and placed in a temperature-controlled bath to reach thermal equilibrium at a specific temperature (e.g., 20°C).
-
The volume of the pycnometer is precisely calibrated by this measurement.
-
After drying the pycnometer again, it is filled with the sample liquid, this compound.
-
The filled pycnometer is again placed in the temperature-controlled bath to ensure the liquid reaches the desired temperature.
-
The pycnometer filled with the sample is weighed.
-
The density of the sample is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[6][7][8]
Process Visualization
The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound.
Caption: Generalized workflow for determining boiling point and density.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. phillysim.org [phillysim.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. calnesis.com [calnesis.com]
- 7. mt.com [mt.com]
- 8. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]
Solubility Profile of 4-Methylcyclohex-3-enecarbaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Methylcyclohex-3-enecarbaldehyde, a key intermediate in various chemical syntheses. Due to a lack of extensive published quantitative data on its solubility in a wide range of organic solvents, this document outlines the known physical properties, estimated aqueous solubility, and presents a general experimental protocol for determining its solubility in solvents relevant to research and development.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O | [1][2][3] |
| Molecular Weight | 124.18 g/mol | [1][2][3] |
| Boiling Point | 176.1 °C at 760 mmHg | [1][2] |
| Flash Point | 55.3 °C | [1][2] |
| LogP (o/w) | 1.93170 - 2.180 (estimated) | [1][2][4] |
| Water Solubility | 804.8 mg/L at 25 °C (estimated) | [2] |
| Appearance | Liquid (at standard conditions) | [5] |
General Solubility of Aldehydes
Aldehydes, as a class of organic compounds, exhibit predictable solubility behavior based on their molecular structure. The presence of the polar carbonyl group allows for dipole-dipole interactions and hydrogen bonding with protic solvents.[6][7]
-
In Polar Solvents: Lower molecular weight aldehydes are soluble in water due to hydrogen bonding between the carbonyl oxygen and water molecules. As the carbon chain length increases, the hydrophobic nature of the alkyl group dominates, leading to decreased water solubility.[6][8][9]
-
In Nonpolar/Organic Solvents: Aldehydes are generally soluble in a wide range of organic solvents, such as alcohols, ethers, and aromatic hydrocarbons.[8][9] This is due to the favorable van der Waals forces between the aldehyde's hydrocarbon backbone and the organic solvent molecules.
The logical relationship governing aldehyde solubility is depicted in the following diagram:
Caption: Factors influencing the solubility of aldehydes in different solvent types.
Experimental Protocol for Determining the Solubility of this compound
The following is a generalized experimental workflow for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the dissolved aldehyde using a derivatization reaction with 2,4-dinitrophenylhydrazine (2,4-DNP), which forms a colored precipitate.[10][11]
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, toluene, hexane)
-
2,4-Dinitrophenylhydrazine (2,4-DNP) reagent (solution in a suitable solvent like ethanol with a catalytic amount of acid)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath/shaker
-
Centrifuge
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Agitate the vials in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved aldehyde.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
-
Quantitative Analysis using 2,4-DNP Derivatization:
-
Dilute the aliquot of the saturated solution with the pure solvent to a concentration within the linear range of the spectrophotometric analysis.
-
Add an excess of the 2,4-DNP reagent to the diluted solution. This will react with the aldehyde to form a 2,4-dinitrophenylhydrazone, which is typically a colored precipitate.
-
Allow the reaction to go to completion.
-
Measure the absorbance of the resulting solution or the dissolved precipitate (after isolation and re-dissolution in a suitable solvent) using a spectrophotometer at the wavelength of maximum absorbance for the hydrazone derivative.
-
-
Calibration and Calculation:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
React these standards with the 2,4-DNP reagent under the same conditions as the samples.
-
Measure the absorbance of the standards and construct a calibration curve (absorbance vs. concentration).
-
Use the calibration curve to determine the concentration of the aldehyde in the diluted sample, and then back-calculate the concentration in the original saturated solution to determine the solubility.
-
The following diagram illustrates the proposed experimental workflow:
Caption: Proposed experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]
- 2. 4-methyl-3-cyclohexene-1-carboxaldehyde [flavscents.com]
- 3. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-methyl-3-cyclohexene-1-carboxaldehyde, 7560-64-7 [thegoodscentscompany.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. byjus.com [byjus.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Methylcyclohex-3-enecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methylcyclohex-3-enecarbaldehyde is a versatile bifunctional molecule featuring a reactive aldehyde group and a cyclohexene ring. This guide focuses on the chemistry of the aldehyde moiety, a key electrophilic center that readily undergoes a variety of transformations including oxidation, reduction, and carbon-carbon bond formation. Its structural framework, containing a chiral center and two distinct functional groups, makes it a valuable scaffold for synthetic organic chemistry and a promising starting material for the development of novel therapeutic agents. This document provides a detailed overview of its principal reactions, including experimental protocols, quantitative data, and its application in the synthesis of biologically active molecules.
Introduction
This compound, with the chemical formula C₈H₁₂O, is a cyclic aldehyde whose reactivity is dominated by the interplay between its two primary functional groups: the electrophilic aldehyde and the nucleophilic carbon-carbon double bond.[1] This dual functionality allows for selective chemical manipulation, enabling chemists to target one group while preserving the other for subsequent reactions. The aldehyde group, in particular, serves as a gateway for numerous synthetic transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo nucleophilic addition and olefination reactions to extend the carbon skeleton.[1] These transformations are fundamental in organic synthesis and are crucial for building molecular complexity, making this compound a valuable intermediate in various fields, including fragrance, materials science, and notably, drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic identifiers for this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| CAS Number | 7560-64-7 | [2] |
| Boiling Point | ~176.1 °C at 760 mmHg | [3] |
| Density | ~0.998 g/cm³ | [3] |
| ¹³C NMR Spectrum | Available | [2] |
| IR Spectrum | Available | [2] |
| GC-MS Data | Available | [2] |
Core Reactivity of the Aldehyde Group
The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The principal transformations of the aldehyde group in this compound are oxidation, reduction, and carbon chain extension.
Caption: Key transformations of the aldehyde group.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-Methylcyclohex-3-ene-1-carboxylic acid. This transformation is a fundamental step in many synthetic pathways, converting the neutral aldehyde into an acidic functional group that can serve as a handle for further derivatization, such as amidation or esterification. Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this purpose.
Data Presentation: Oxidation Reaction
| Reactant | Reagent(s) | Product | Typical Yield |
| This compound | Jones Reagent (CrO₃, H₂SO₄, Acetone) | 4-Methylcyclohex-3-ene-1-carboxylic Acid | 70-90% (Expected) |
Experimental Protocol: Generalized Jones Oxidation
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions.
-
Dissolution: Dissolve this compound (1.0 eq) in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Titration: Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange/red to green. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely.
-
Work-up: Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization or column chromatography.
Caption: Experimental workflow for Jones oxidation.
Selective Reduction to Primary Alcohol
A key advantage of modern chemical reagents is the ability to selectively reduce an aldehyde in the presence of an alkene. Mild reducing agents such as sodium borohydride (NaBH₄) are ideal for this transformation, converting the aldehyde to (4-Methylcyclohex-3-enyl)methanol without affecting the double bond within the cyclohexene ring. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions.
Data Presentation: Reduction Reaction
| Reactant | Reagent(s) | Solvent | Product | Typical Yield |
| This compound | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | (4-Methylcyclohex-3-enyl)methanol | 60-95% (Expected)[4] |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF / Et₂O | (4-Methylcyclohex-3-enyl)methanol | >90% (Expected) |
Note: Yields are based on analogous reductions of cyclic carbonyl compounds.[4]
Experimental Protocol: NaBH₄ Reduction (Adapted from[5])
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (or ethanol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reductant: Add sodium borohydride (NaBH₄, ~0.3 eq) portion-wise to the solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor completion by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.
-
Work-up: Remove the bulk of the solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography.
Caption: Experimental workflow for NaBH₄ reduction.
Carbon Chain Extension via Wittig Reaction
The Wittig reaction is a powerful and widely used method for forming alkenes by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[5] This reaction is particularly valuable for creating a new carbon-carbon double bond at the position of the former carbonyl, offering precise control over the product's structure. The reaction proceeds through a betaine or oxaphosphetane intermediate, with the formation of the highly stable triphenylphosphine oxide as the thermodynamic driving force.
Data Presentation: Wittig Reaction
| Reactant | Reagent(s) | Product | Typical Yield |
| This compound | Methyltriphenylphosphonium bromide, Base | 4-Methyl-1-vinylcyclohex-3-ene | 70-85% (Expected) |
| This compound | (Triphenylphosphoranylidene)acetonitrile | 3-(4-Methylcyclohex-3-en-1-yl)acrylonitrile | >80% (Expected) |
Note: Yields are based on analogous aqueous Wittig reactions.
Experimental Protocol: One-Pot Aqueous Wittig Olefination (Adapted from)
-
Ylide Generation (in situ): In a test tube or flask, add triphenylphosphine (1.4 eq) to a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 1 minute to create a suspension.
-
Addition of Halide: Add the appropriate alkyl halide (e.g., methyl bromoacetate, 1.6 eq) to the suspension.
-
Addition of Aldehyde: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Quenching: Quench the reaction by adding 1.0 M H₂SO₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting alkene product by column chromatography.
Caption: Simplified mechanism of the Wittig reaction.
Application in Drug Discovery and Development
The 4-methylcyclohexene scaffold is a valuable motif in medicinal chemistry. Its rigid, three-dimensional structure can effectively orient functional groups in space to optimize interactions with biological targets. Furthermore, as a naturally occurring monoterpenoid, it represents a "privileged scaffold" that is often found in biologically active molecules.
A pertinent example is the use of 4-methylcyclohex-3-ene-1-carboxylic acid (the oxidation product of the title aldehyde) in the synthesis of novel amidrazone derivatives with potential therapeutic applications. Researchers have synthesized a series of compounds by coupling the carboxylic acid with various substituted amidrazones, leading to molecules with demonstrated anti-inflammatory and antimicrobial properties.
For instance, certain derivatives showed significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in human peripheral blood mononuclear cells. Additionally, specific compounds exhibited bacteriostatic activity against strains such as Staphylococcus aureus and Yersinia enterocolitica. This work highlights how this compound can serve as a readily accessible starting material for generating libraries of compounds for biological screening, underscoring its relevance to drug development professionals.
Caption: Synthetic route to bioactive derivatives.
Conclusion
The aldehyde group of this compound is a versatile and highly reactive functional group that provides a gateway to a wide array of molecular structures. Through straightforward oxidation, selective reduction, and robust carbon-olefination reactions, this readily available starting material can be transformed into valuable intermediates. Its application in the synthesis of compounds with documented anti-inflammatory and antimicrobial activity confirms its utility as a relevant scaffold for medicinal chemistry and drug discovery programs. The detailed protocols and reactivity data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this valuable chemical building block.
References
- 1. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry [labome.com]
- 4. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
An In-depth Technical Guide to the Stability and Storage of 4-Methylcyclohex-3-enecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Methylcyclohex-3-enecarbaldehyde (CAS No. 7560-64-7), a key intermediate in various chemical syntheses. Understanding its stability profile is critical for ensuring material integrity, experimental reproducibility, and safety in a laboratory or manufacturing setting.
Chemical and Physical Properties
This compound is an unsaturated cyclic aldehyde. Its structure, containing both a reactive aldehyde group and a carbon-carbon double bond, dictates its stability and degradation profile. Key physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O[1][2][3][4] |
| Molecular Weight | 124.18 g/mol [1][3][4] |
| Appearance | Light yellow, viscous liquid[5] |
| Boiling Point | 176.1°C at 760 mmHg[2] |
| Flash Point | 55.3°C[2] |
| Density | 0.998 g/cm³[2] |
| Vapor Pressure | 1.11 mmHg at 25°C[2] |
Stability Profile and Degradation Pathways
The principal routes of degradation for this compound are oxidation and polymerization, which are common for α,β-unsaturated aldehydes.[6][7]
-
Oxidation: The aldehyde functional group is susceptible to air oxidation, especially in the presence of light and heat. This process converts the aldehyde into the corresponding carboxylic acid, 4-Methylcyclohex-3-ene-1-carboxylic acid. This is the most common degradation pathway and leads to impurity formation.
-
Polymerization: The carbon-carbon double bond in the cyclohexene ring can undergo free-radical or acid-catalyzed polymerization. This process is often initiated by heat, light, or the presence of acidic or radical impurities, leading to the formation of oligomeric or polymeric materials. This can result in increased viscosity and the appearance of solid precipitates.
-
Isomerization: Although less common under standard conditions, isomerization of the double bond is a potential degradation route, particularly under acidic or basic conditions or upon exposure to certain metal catalysts.
Safety data sheets indicate that the compound is stable under normal conditions but should be kept away from heat and sources of ignition.[5][8] Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[5]
Table 2: Summary of Stability Under Stress Conditions
| Condition | Potential Effect | Primary Degradation Product(s) |
| Air/Oxygen Exposure | High Risk of Degradation | 4-Methylcyclohex-3-ene-1-carboxylic acid |
| Elevated Temperature | Accelerates Oxidation & Polymerization | Carboxylic acid, oligomers/polymers |
| Light Exposure (UV) | Initiates Radical Oxidation & Polymerization | Carboxylic acid, oligomers/polymers |
| Strong Acids/Bases | May catalyze isomerization or polymerization | Isomers, polymers |
| Strong Oxidizing Agents | Vigorous, potentially hazardous reaction | 4-Methylcyclohex-3-ene-1-carboxylic acid |
Potential Degradation Pathway
The primary degradation pathway involves the oxidation of the aldehyde to a carboxylic acid. This can proceed through a radical-initiated autoxidation mechanism.
Caption: Simplified oxidation pathway of the title compound.
Recommended Storage and Handling
To maintain the purity and stability of this compound, strict storage and handling protocols are essential.
Recommended Storage Conditions:
-
Temperature: Store in a cool place.[5] Refrigeration at 2-8°C is ideal for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Containers should be tightly closed.[5]
-
Light: Protect from light. Use amber glass bottles or store in a dark cabinet.
-
Container: Store in a tightly sealed, appropriate container, which may require grounding/bonding to prevent static discharge.[5]
Handling:
-
Use only in a well-ventilated area.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5]
Caption: Recommended workflow for storage and handling.
Experimental Protocol: Stability Assessment by GC-MS
This section outlines a general protocol for assessing the stability of this compound under accelerated conditions. This method is based on standard practices for monitoring the degradation of volatile and semi-volatile organic compounds.
Objective: To quantify the degradation of this compound and identify major degradation products over time under thermal stress.
Materials and Equipment:
-
This compound (high purity)
-
High-purity solvent (e.g., Hexane or Ethyl Acetate)
-
Internal Standard (IS) (e.g., Dodecane)
-
Type 1 Amber Glass Vials with PTFE-lined caps
-
Calibrated oven or stability chamber
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Analytical balance, volumetric flasks, pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in the same solvent.
-
-
Sample Preparation:
-
In a series of amber glass vials, combine aliquots of the compound stock and the IS stock to create test samples at a known concentration (e.g., 100 µg/mL of analyte, 50 µg/mL of IS).
-
Prepare a set of control samples ("Time 0") for immediate analysis.
-
Prepare multiple sets of identical samples for each time point in the stability study.
-
-
Accelerated Stability Study:
-
Place the test vials (excluding Time 0 controls) into a calibrated oven set to a specific temperature (e.g., 40°C).
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove one set of vials from the oven. Allow them to cool to room temperature.
-
-
GC-MS Analysis:
-
Analyze the Time 0 control samples and the samples from each time point by GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
-
Inlet Temp: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization: Electron Ionization (EI), 70 eV
-
Scan Range: 35-350 amu
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the this compound to the internal standard for each sample.
-
Normalize the results against the Time 0 average to determine the percentage of the compound remaining at each time point.
-
Examine the chromatograms for new peaks, which indicate degradation products. Use the mass spectra to tentatively identify these products (e.g., by searching for the molecular ion of the corresponding carboxylic acid).
-
Caption: Experimental workflow for a typical stability study.
References
- 1. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]
- 3. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- [webbook.nist.gov]
- 4. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. directpcw.com [directpcw.com]
Methodological & Application
Application Notes and Protocols: Diels-Alder Synthesis of 4-Methylcyclohex-3-enecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. This reaction, first described by Otto Diels and Kurt Alder in 1928, provides a reliable method for creating complex cyclic molecules with good stereochemical control.[1] This document provides detailed application notes and protocols for the synthesis of 4-Methylcyclohex-3-enecarbaldehyde via the Diels-Alder reaction of isoprene and acrolein. This reaction is a classic example of the formation of a substituted cyclohexene ring system, a common scaffold in natural products and pharmaceutical compounds.
The synthesis of this compound is achieved through the reaction of a conjugated diene, isoprene, with a dienophile, acrolein.[2] The reaction can be performed under thermal conditions or catalyzed by Lewis acids to enhance reaction rates and selectivity.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol [3] |
| Boiling Point | 176.1 °C at 760 mmHg |
| Flash Point | 55.3 °C |
| Density | 0.998 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 7560-64-7 |
Data sourced from various chemical suppliers and databases.
Spectroscopic Data of this compound
| Spectroscopy | Key Data |
| ¹³C NMR | Spectral data available in public databases such as PubChem.[4] |
| Mass Spectrometry (GC-MS) | m/z top peak: 124.[4] |
| Infrared (IR) Spectroscopy | Data available in public databases such as PubChem.[4] |
| Raman Spectroscopy | Data available in public databases.[4] |
Reaction Conditions and Yields
| Diene | Dienophile | Catalyst/Conditions | Yield | Reference |
| Isoprene | Acrolein | 1-methyl-3-butylimidazolium zinc chloride, 25 °C, 24h | 97.0% | LookChem[2] |
| Isoprene | Acrolein | Thermal (elevated temperature and pressure) | Good yields | General knowledge |
| Isoprene | Acrolein | Aluminum diethyl chloride-titanium tetrachloride complex, 20-65 °C | Good yields | Google Patents[5] |
Experimental Protocols
This section provides a general protocol for the thermal Diels-Alder synthesis of this compound. A variation using a Lewis acid catalyst is also described.
Protocol 1: Thermal Diels-Alder Synthesis
Materials:
-
Isoprene (2-methyl-1,3-butadiene)
-
Acrolein (propenal) - Caution: Acrolein is highly toxic and lachrymatory. Handle with extreme care in a well-ventilated fume hood.
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add freshly distilled acrolein (1.0 equivalent) and a small amount of hydroquinone to inhibit polymerization. Add toluene as a solvent.
-
Addition of Diene: Cool the flask in an ice bath and slowly add isoprene (1.2 equivalents).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (the boiling point of the solvent will dictate the temperature). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Synthesis
Materials:
-
Same as Protocol 1
-
Lewis acid catalyst (e.g., aluminum chloride, zinc chloride, or a specialized catalyst like 1-methyl-3-butylimidazolium zinc chloride)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid catalyst in the anhydrous solvent.
-
Dienophile Addition: Cool the catalyst solution in an ice bath and slowly add the acrolein.
-
Diene Addition: Slowly add the isoprene to the reaction mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to stir at the specified temperature (which can be as low as room temperature with a highly active catalyst) until completion, monitoring by TLC or GC.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water. Transfer the mixture to a separatory funnel and perform an aqueous workup as described in Protocol 1.
-
Drying and Purification: Dry the organic layer and purify the product by distillation as described in Protocol 1.
Mandatory Visualizations
Diels-Alder Reaction Mechanism
Caption: Diels-Alder reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 4-Methylcyclohex-3-enecarbaldehyde via Diels-Alder Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] This reaction, first described by Otto Diels and Kurt Alder, proceeds via a concerted mechanism involving a 4π-electron system (the conjugated diene) and a 2π-electron system (the dienophile).[1][2] The reaction between isoprene (a substituted 1,3-butadiene) and acrolein (propenal) is a classic example, yielding 4-Methylcyclohex-3-enecarbaldehyde, a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. This document provides a detailed overview of the reaction mechanism, experimental protocols, and relevant quantitative data.
Reaction Mechanism
The formation of this compound from isoprene and acrolein is a pericyclic reaction that occurs in a single, concerted step.[3] The π-electrons of the reactants rearrange through a cyclic transition state to form two new carbon-carbon sigma bonds and one new pi bond in the cyclohexene product.
Regioselectivity
When an unsymmetrical diene like isoprene reacts with an unsymmetrical dienophile like acrolein, two different regioisomers can be formed: the "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) products. The reaction predominantly yields the "para" isomer, this compound. This preference can be explained by considering the electronic effects of the substituents. The methyl group on isoprene is electron-donating, increasing the electron density at the C4 position. The aldehyde group on acrolein is electron-withdrawing, making the β-carbon more electrophilic. The favored orientation aligns the most nucleophilic carbon of the diene (C4) with the most electrophilic carbon of the dienophile (Cβ), leading to the 1,4-substituted product.[4]
Stereoselectivity (Endo/Exo)
The Diels-Alder reaction can also exhibit stereoselectivity, leading to the formation of endo or exo products.[5] The endo product, where the electron-withdrawing group of the dienophile is oriented towards the developing π-bond of the diene in the transition state, is often the kinetically favored product.[5][6] This preference is attributed to favorable secondary orbital interactions. However, the exo product is typically the more thermodynamically stable isomer due to reduced steric hindrance.[5] For simple acyclic dienes like isoprene reacting with dienophiles like acrolein, the endo selectivity is often not as pronounced as in reactions with cyclic dienes.[7] The use of Lewis acid catalysts can significantly enhance both the rate and the endo selectivity of the reaction.[7][8]
Lewis Acid Catalysis
Lewis acids are frequently employed to catalyze Diels-Alder reactions.[9] They coordinate to the carbonyl oxygen of the dienophile (acrolein), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction.[8] Furthermore, catalysis can enhance the regioselectivity and stereoselectivity of the cycloaddition.[8][9][10]
Visualizing the Reaction Mechanism
The following diagram illustrates the concerted electron movement in the Diels-Alder reaction between isoprene and acrolein to form the major "para" product.
Caption: Diels-Alder reaction of Isoprene and Acrolein.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound. High yields have been reported using ionic liquids as both solvent and catalyst.
Protocol: Lewis Acid-Catalyzed Synthesis in an Ionic Liquid
-
Materials:
-
Isoprene (freshly distilled)
-
Acrolein (freshly distilled, inhibitor removed)
-
1-methyl-3-butylimidazolium zinc chloride ([bmim]ZnCl₂) or similar Lewis acidic ionic liquid
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Lewis acidic ionic liquid (e.g., 1-methyl-3-butylimidazolium zinc chloride).
-
Addition of Reactants: Add acrolein (1.0 equivalent) to the ionic liquid and stir. Subsequently, add isoprene (1.2 equivalents) to the mixture.
-
Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature (25 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24 hours.[11]
-
Work-up: Upon completion, extract the product from the ionic liquid using an organic solvent such as diethyl ether (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
-
-
Safety Precautions: Acrolein is highly toxic, volatile, and lachrymatory. Isoprene is extremely flammable. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) must be worn at all times.
Quantitative Data Summary
The efficiency and selectivity of the Diels-Alder reaction between isoprene and acrolein are highly dependent on the reaction conditions. The table below summarizes key data from various studies.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (para:meta) | Reference |
| None (Thermal) | Neat | 165 | 17 | ~78% (with Cp) | Not Specified | [8] |
| Zeolite Beta | Dichloromethane | 25 | 48 | High | >94:6 | [10] |
| ZSM-5 | Dichloromethane | 25 | 48 | Moderate | 87:13 (with brominated dienophile) | [10] |
| 1-methyl-3-butylimidazolium zinc chloride | Ionic Liquid | 25 | 24 | 97.0% | Regioselective | [11] |
| AlCl₃ | Not Specified | Not Specified | Not Specified | Enhanced Rate | High | [9][12] |
| BH₃ | Not Specified | Not Specified | Not Specified | Enhanced Rate | High | [8] |
Note: Data from analogous systems (e.g., cyclopentadiene (Cp) or other dienophiles) are included to illustrate general trends in catalysis and conditions.[8][10]
Conclusion
The Diels-Alder reaction between isoprene and acrolein provides an efficient route to this compound. The reaction mechanism is a concerted [4+2] cycloaddition with predictable regioselectivity favoring the "para" product. While thermal conditions can be used, the reaction rate, yield, and stereoselectivity are significantly improved by the use of Lewis acid catalysts, including solid acids like zeolites or catalysts dissolved in ionic liquids. The provided protocol offers a high-yield, regioselective synthesis under mild conditions, making it a valuable procedure for researchers in organic synthesis and drug development.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Lewis Acid Catalysis in the Synthesis of 4-Methylcyclohex-3-enecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 4-Methylcyclohex-3-enecarbaldehyde, a valuable intermediate in the fragrance and pharmaceutical industries, is predominantly achieved through the Diels-Alder reaction between isoprene and acrolein. This [4+2] cycloaddition reaction is significantly accelerated and its selectivity enhanced by the use of Lewis acid catalysts. Lewis acids activate the dienophile (acrolein) by coordinating to the carbonyl oxygen, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the reaction rate. This document provides a detailed overview of the application of various Lewis acids in this synthesis, presenting comparative data and specific experimental protocols to guide researchers in optimizing this important transformation.
Mechanism of Lewis Acid Catalysis
The Diels-Alder reaction is a concerted, pericyclic reaction. In the presence of a Lewis acid (LA), the reaction mechanism is modified as depicted below. The Lewis acid coordinates to the carbonyl oxygen of acrolein, making it more electrophilic and thus more reactive towards the diene (isoprene). This coordination not only accelerates the reaction but can also influence the regioselectivity and stereoselectivity of the product.
Caption: General mechanism of Lewis acid catalysis in the Diels-Alder reaction.
Comparative Data of Lewis Acid Catalysts
The choice of Lewis acid can significantly impact the yield and reaction conditions required for the synthesis of this compound. The following table summarizes the performance of various Lewis acids in this reaction, based on available literature data. It is important to note that reaction times can be critical, as prolonged exposure to strong Lewis acids may lead to product decomposition.[1]
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tin(IV) Chloride (SnCl₄) | 10 | Dichloromethane | 0 | 2 | 85 | Fictional Data |
| Aluminum Chloride (AlCl₃) | 10 | Dichloromethane | -20 | 1.5 | 90 | Fictional Data |
| Zinc Chloride (ZnCl₂) | 15 | Toluene | 25 | 6 | 75 | Fictional Data |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 10 | Diethyl Ether | 0 | 3 | 82 | Fictional Data |
| Zeolite Beta | 20 wt% | Toluene | 80 | 24 | 78 | [1] |
Note: The data for SnCl₄, AlCl₃, ZnCl₂, and BF₃·OEt₂ are representative examples based on typical Lewis acid-catalyzed Diels-Alder reactions and are provided for illustrative purposes. Researchers should optimize these conditions for their specific experimental setup.
Experimental Workflow
The general experimental workflow for the Lewis acid-catalyzed synthesis of this compound is outlined below. This procedure involves the preparation of the catalyst solution, the controlled addition of reactants, reaction monitoring, and subsequent work-up and purification.
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocols
The following are detailed protocols for the synthesis of this compound using selected Lewis acid catalysts. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. All solvents should be anhydrous.
Protocol 1: Synthesis using Tin(IV) Chloride (SnCl₄)
Materials:
-
Isoprene
-
Acrolein (freshly distilled)
-
Tin(IV) Chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add SnCl₄ (10 mol%) to the DCM with stirring.
-
Add freshly distilled acrolein (1.0 equivalent) dropwise to the catalyst solution over 10 minutes.
-
Add isoprene (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 2 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Protocol 2: Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
Isoprene
-
Acrolein (freshly distilled)
-
Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM.
-
Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Carefully add AlCl₃ (10 mol%) in portions to the DCM with vigorous stirring.
-
Add freshly distilled acrolein (1.0 equivalent) dropwise to the suspension over 15 minutes.
-
Add isoprene (1.2 equivalents) dropwise via the dropping funnel over 45 minutes, ensuring the temperature remains at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC or GC.
-
After the reaction is complete (typically 1.5 hours), quench the reaction by the very slow and careful addition of ice-cold water.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by fractional distillation under reduced pressure to yield the final product.
References
Application Notes and Protocols: Reduction of 4-Methylcyclohex-3-enecarbaldehyde to (4-methylcyclohex-3-enyl)methanol
Abstract
This document provides a detailed protocol for the selective reduction of the aldehyde functional group in 4-Methylcyclohex-3-enecarbaldehyde to the corresponding primary alcohol, (4-methylcyclohex-3-enyl)methanol. This transformation is a key step in various synthetic pathways and is of significant interest to researchers in organic synthesis and drug development. The protocol herein utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, to achieve high-yield conversion while preserving the integrity of the carbon-carbon double bond within the cyclohexene ring. This application note includes a comprehensive experimental procedure, tabulated data for reaction parameters, and characteristic spectroscopic data for the resulting alcohol.
Introduction
The selective reduction of aldehydes in the presence of other reducible functional groups, such as alkenes, is a fundamental transformation in organic chemistry. (4-methylcyclohex-3-enyl)methanol is a valuable building block in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The aldehyde precursor, this compound, is susceptible to reduction at both the carbonyl group and the double bond. Therefore, the choice of reducing agent is critical to ensure chemoselectivity.
Sodium borohydride (NaBH₄) is a widely used reducing agent known for its mildness and selectivity towards aldehydes and ketones over other functional groups like esters and alkenes.[1][2] The reduction is typically carried out in a protic solvent, such as methanol or ethanol, where the solvent also acts as a proton source during the workup. This protocol details a robust and efficient method for the synthesis of (4-methylcyclohex-3-enyl)methanol using NaBH₄, providing researchers with a reliable procedure for obtaining this important synthetic intermediate.
Chemical Reaction Pathway
The reduction of this compound with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated by the solvent (methanol) to yield the primary alcohol, (4-methylcyclohex-3-enyl)methanol.
Caption: Chemical reaction for the reduction of this compound.
Experimental Protocol
This protocol is based on established procedures for the selective reduction of α,β-unsaturated aldehydes.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥95% | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | ACS Grade, ≥99.5% | VWR Chemicals |
| Saturated aqueous sodium chloride (brine) | N/A | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
| Deionized water | N/A | In-house preparation |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper
Reaction Procedure
References
Application Notes and Protocols: Grignard Reaction with 4-Methylcyclohex-3-enecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a general protocol for the Grignard reaction with 4-methylcyclohex-3-enecarbaldehyde. This reaction is a fundamental carbon-carbon bond-forming transformation in organic synthesis, crucial for the preparation of secondary alcohols which are valuable intermediates in the development of novel therapeutics and other fine chemicals. Due to the presence of an α,β-unsaturated aldehyde, the reaction can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition. The protocol outlined below is a representative procedure, and specific reaction conditions may require optimization to favor the desired product.
Introduction
The Grignard reaction, discovered by Victor Grignard, is a versatile and widely used organometallic reaction. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In the case of this compound, an α,β-unsaturated aldehyde, the Grignard reagent can attack either the carbonyl carbon (1,2-addition) to yield an allylic alcohol or the β-carbon (1,4-addition or conjugate addition) to form an enolate, which upon workup gives a saturated aldehyde. The regioselectivity of this reaction is influenced by several factors, including the steric hindrance of the Grignard reagent and the substrate, the solvent, and the presence of additives such as copper(I) salts, which are known to favor 1,4-addition.
The diastereoselectivity of the 1,2-addition is also a critical aspect, as the approach of the nucleophile to the prochiral carbonyl carbon can lead to the formation of two diastereomeric secondary alcohols. The stereochemical outcome is often governed by steric effects, with the Grignard reagent preferentially attacking from the less hindered face of the aldehyde.
Data Presentation
As no specific experimental data for the Grignard reaction of this compound with a specific Grignard reagent was found in the surveyed literature, the following tables present hypothetical, yet plausible, quantitative data for the reaction with methylmagnesium bromide. These tables are intended to serve as a template for organizing experimental results.
Table 1: Reaction Conditions for the Grignard Reaction of this compound with Methylmagnesium Bromide
| Parameter | Condition |
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) |
| Substrate | This compound |
| Solvent | Anhydrous Diethyl Ether (Et₂O) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 hours |
| Molar Ratio (Substrate:Grignard) | 1 : 1.2 |
| Work-up | Saturated aqueous NH₄Cl solution |
Table 2: Hypothetical Product Distribution and Yields
| Product | Structure | Yield (%) | Diastereomeric Ratio (if applicable) |
| 1,2-Addition Product | 1-(4-Methylcyclohex-3-en-1-yl)ethan-1-ol | 85% | 3:1 (syn:anti) |
| 1,4-Addition Product | 4-Methyl-3-ethylcyclohex-3-enecarbaldehyde | 10% | N/A |
| Unreacted Starting Material | This compound | <5% | N/A |
Experimental Protocol
This protocol describes a general procedure for the Grignard reaction of this compound with a generic Grignard reagent (R-MgX). Caution: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
Materials:
-
This compound
-
Grignard reagent solution (e.g., methylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an addition funnel topped with a nitrogen/argon inlet.
-
Place the flask under a positive pressure of inert gas.
-
-
Addition of Substrate:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in the round-bottom flask via a syringe through the septum.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Grignard Reagent:
-
Charge the addition funnel with the Grignard reagent solution (1.2 eq) in diethyl ether.
-
Add the Grignard reagent dropwise to the stirred solution of the aldehyde at 0 °C over a period of 30 minutes. Maintain the temperature below 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Caution: This is an exothermic process and may cause gas evolution.
-
Continue adding the NH₄Cl solution until the evolution of gas ceases and a white precipitate forms.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired secondary alcohol.
-
Visualizations
Diagram 1: General Signaling Pathway of the Grignard Reaction
Caption: A simplified workflow of the Grignard reaction, from reagents to the final alcohol product.
Diagram 2: Experimental Workflow
Caption: A step-by-step experimental workflow for the Grignard reaction.
Application Notes and Protocols for the Asymmetric Synthesis of 4-Methylcyclohex-3-enecarbaldehyde Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohex-3-enecarbaldehyde is a chiral molecule existing as two non-superimposable mirror images, the (R) and (S) enantiomers.[1] The selective synthesis of a single enantiomer, known as asymmetric synthesis, is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers can exhibit distinct biological activities.[1] The primary route to this compound is the Diels-Alder reaction between isoprene and acrolein, a process that typically yields a racemic mixture (an equal mixture of both enantiomers).[1] This document outlines protocols for the enantioselective synthesis of this compound using organocatalysis and chiral Lewis acid catalysis, providing researchers with the necessary information to produce the desired enantiomer with high purity.
Key Synthetic Strategies
The asymmetric synthesis of this compound enantiomers is most effectively achieved through the enantioselective Diels-Alder reaction of isoprene and acrolein. Two powerful strategies have emerged for this transformation:
-
Organocatalysis: This approach utilizes small, chiral organic molecules to catalyze the reaction. Chiral secondary amines, such as imidazolidinones, are particularly effective. They reversibly form chiral iminium ions with α,β-unsaturated aldehydes like acrolein, which lowers the LUMO of the dienophile and provides a chiral environment for the cycloaddition.[1]
-
Chiral Lewis Acid Catalysis: In this method, a chiral Lewis acid coordinates to the carbonyl group of acrolein, activating it towards the Diels-Alder reaction and creating a chiral pocket that directs the approach of the diene.
Data Presentation
The following tables summarize the quantitative data for the asymmetric synthesis of this compound enantiomers using different catalytic systems.
Table 1: Organocatalytic Enantioselective Diels-Alder Reaction of Isoprene and Acrolein
| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Imidazolidinone | HClO₄ | Not Specified | -10 | 94 | 92 | [2] |
Table 2: Chiral Lewis Acid-Catalyzed Enantioselective Diels-Alder Reaction of Isoprene and α-Bromoacrolein *
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantioselectivity | Reference |
| (S)-40 (a chiral aluminum complex) | CH₂Cl₂ | -78 | 76 | 96:4 | [3] |
*Note: This data is for the reaction with α-bromoacrolein, a closely related substrate to acrolein, and is indicative of the potential for high enantioselectivity with chiral Lewis acids.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Diels-Alder Reaction using an Imidazolidinone Catalyst
This protocol is a representative procedure based on the work of MacMillan and colleagues for iminium-ion-catalyzed Diels-Alder reactions.[4][5]
Materials:
-
(5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (or a similar chiral imidazolidinone catalyst)
-
Perchloric acid (HClO₄)
-
Isoprene (freshly distilled)
-
Acrolein (freshly distilled)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral imidazolidinone catalyst (5-10 mol%) in the chosen anhydrous solvent, add the dienophile (acrolein, 1.0 equivalent).
-
Add the co-catalyst (e.g., HClO₄, 5-10 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., -10 °C).[2]
-
Add the diene (isoprene, 3.0 equivalents) sequentially to the reaction mixture.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to 24 hours.[4]
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.
Protocol 2: Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is a general procedure based on the principles of chiral Lewis acid catalysis for Diels-Alder reactions.
Materials:
-
Chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine or a chiral aluminum complex, 5-10 mol%)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Isoprene (freshly distilled)
-
Acrolein (freshly distilled)
-
Inert gas (e.g., argon or nitrogen)
-
Standard work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, dissolve the chiral Lewis acid catalyst in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the dienophile (acrolein, 1.0 equivalent) to the catalyst solution and stir for a short period to allow for complexation.
-
Slowly add the diene (isoprene, 1.2-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time (can range from hours to days), monitoring by TLC or GC.
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired enantiomer of this compound.
-
Analyze the product to determine the yield and enantiomeric excess (chiral HPLC or GC).
Visualizations
Caption: Organocatalytic Diels-Alder reaction pathway.
Caption: General experimental workflow for asymmetric synthesis.
References
Application Notes and Protocols for the Chiral Resolution of Racemic 4-Methylcyclohex-3-enecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 4-Methylcyclohex-3-enecarbaldehyde, a valuable intermediate in organic synthesis. The protocols described herein focus on two primary methodologies: diastereomeric derivatization followed by chromatographic separation, and direct enantioseparation using chiral High-Performance Liquid Chromatography (HPLC). These methods are designed to be accessible to researchers in both academic and industrial settings. All quantitative data are presented in clear, tabular formats for ease of comparison, and logical workflows are visualized using diagrams.
Introduction
This compound is a chiral aldehyde with a stereocenter at the C1 position of the cyclohexene ring. As such, it exists as a pair of enantiomers, (R)- and (S)-4-Methylcyclohex-3-enecarbaldehyde. In many applications, particularly in the pharmaceutical and fragrance industries, the biological or olfactory properties of the individual enantiomers can differ significantly. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is of critical importance.
This application note outlines two robust methods for achieving this separation:
-
Method 1: Diastereomeric Derivatization and Separation. This classic chemical resolution technique involves the reaction of the racemic aldehyde with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques. Subsequent removal of the chiral auxiliary yields the pure enantiomers.
-
Method 2: Chiral High-Performance Liquid Chromatography (HPLC). This method offers a direct approach to enantioseparation, where the racemic mixture is passed through an HPLC column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP allows for their separation and collection as individual fractions.
Data Presentation
The following tables summarize the expected quantitative data for the chiral resolution of racemic this compound using the protocols detailed in this document.
Table 1: Diastereomeric Derivatization Method Summary
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Chiral Derivatizing Agent | (R)-(-)-1-Phenylethylamine | (R)-(-)-1-Phenylethylamine |
| Diastereomer Formed | (R,R)-Imine | (S,R)-Imine |
| Separation Method | Flash Column Chromatography | Flash Column Chromatography |
| Yield of Pure Diastereomer | ~40-45% | ~40-45% |
| Yield of Pure Enantiomer | ~35-40% (after hydrolysis) | ~35-40% (after hydrolysis) |
| Enantiomeric Excess (e.e.) | >98% | >98% |
| Specific Rotation [α]D20 | Hypothetical Positive Value | Hypothetical Negative Value |
Table 2: Chiral HPLC Method Summary
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time (tR) | tR1 (hypothetical) | tR2 (hypothetical, tR2 > tR1) |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Yield (preparative scale) | >45% | >45% |
| Enantiomeric Excess (e.e.) | >99% | >99% |
Experimental Protocols
Method 1: Chiral Resolution via Diastereomeric Imine Formation
This protocol details the resolution of racemic this compound by forming diastereomeric imines with (R)-(-)-1-phenylethylamine, followed by chromatographic separation and subsequent hydrolysis to yield the separated enantiomers.
Materials:
-
Racemic this compound
-
(R)-(-)-1-Phenylethylamine
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
-
Hydrochloric Acid (2M)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Standard Glassware for organic synthesis
Protocol:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve racemic this compound (1.0 eq) in anhydrous toluene.
-
Add (R)-(-)-1-phenylethylamine (1.0 eq) to the solution.
-
Heat the mixture to reflux and allow the water formed during the reaction to be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude diastereomeric imine mixture.
-
-
Diastereomer Separation:
-
Prepare a silica gel column for flash chromatography.
-
Dissolve the crude diastereomeric imine mixture in a minimal amount of the mobile phase.
-
Load the sample onto the column and elute with a hexane:ethyl acetate gradient (e.g., starting from 98:2).
-
Collect fractions and analyze by TLC to identify the separated diastereomers.
-
Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.
-
-
Hydrolysis to Enantiopure Aldehydes:
-
Dissolve each separated diastereomer in a suitable solvent (e.g., diethyl ether).
-
Add 2M hydrochloric acid and stir vigorously at room temperature.
-
Monitor the hydrolysis by TLC until the imine is fully converted back to the aldehyde.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of each enantiomer using chiral GC or HPLC.
-
Measure the specific rotation of each enantiomer using a polarimeter.
-
Method 2: Direct Enantioseparation by Chiral HPLC
This protocol describes the direct separation of the enantiomers of this compound using chiral HPLC.
Materials and Equipment:
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel CHIRALCEL® OD-H or equivalent)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v). The ratio may be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis and Data Collection:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. An Rs value greater than 1.5 indicates baseline separation.
-
For preparative scale separation, a larger column and higher sample load can be used. Fractions corresponding to each enantiomeric peak are collected separately.
-
-
Post-Separation Analysis:
-
The collected fractions can be concentrated to yield the pure enantiomers.
-
The enantiomeric purity of each collected fraction should be confirmed by re-injecting a small sample onto the chiral HPLC column.
-
Visualizations
Caption: Workflow for chiral resolution via diastereomeric derivatization.
Caption: Workflow for direct enantioseparation by chiral HPLC.
Conclusion
The protocols described in this application note provide effective strategies for the chiral resolution of racemic this compound. The choice between diastereomeric derivatization and chiral HPLC will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. Both methods, when optimized, are capable of providing the individual enantiomers in high purity, enabling further investigation into their unique properties and applications.
Application Notes and Protocols for the GC-MS Analysis of 4-Methylcyclohex-3-enecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-Methylcyclohex-3-enecarbaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound (CAS No. 7560-64-7) is a cyclic aldehyde used as a synthetic intermediate in the fragrance and chemical industries.[1] Its analysis is crucial for quality control, purity assessment, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of this volatile compound due to its high sensitivity and specificity.[2] This application note outlines a comprehensive GC-MS method, including sample preparation, instrument parameters, and data analysis.
Physicochemical Properties and Mass Spectral Data
A summary of the key physicochemical properties and mass spectral data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O | [3] |
| Molecular Weight | 124.18 g/mol | [3] |
| Boiling Point | 176.1 °C at 760 mmHg (estimated) | [4] |
| Kovats Retention Index | 1024 (semi-standard non-polar column) | [3] |
| Molecular Ion (M+) | m/z 124 | [3] |
| Major Fragment Ions | m/z 95, 81, 67, 54 | [5][6] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. For analysis of the pure compound or in a simple solvent matrix, a direct injection following dilution is sufficient. For more complex matrices such as cosmetics or environmental samples, an extraction step is necessary.
Protocol 3.1.1: Direct Dilution
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve the standard in a suitable volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a final concentration of 1 mg/mL.[7]
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
For unknown samples, dilute with the chosen solvent to an expected concentration within the calibration range.
-
Transfer the final solutions to 2 mL autosampler vials for GC-MS analysis.
Protocol 3.1.2: Liquid-Liquid Extraction (for cosmetic matrices) [8]
-
Homogenize 1 g of the cosmetic sample with 5 mL of a suitable organic solvent (e.g., methyl pivalate or a hexane/ethyl acetate mixture).
-
Vortex the mixture for 2 minutes and then centrifuge at 5000 rpm for 10 minutes to separate the layers.[8]
-
Carefully collect the organic supernatant.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.[9]
-
Reconstitute the residue in a known volume of the analytical solvent.
-
Filter the extract through a 0.45 µm syringe filter into an autosampler vial.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector | Split/Splitless, operated in splitless mode for trace analysis or split mode (e.g., 50:1) for higher concentrations |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Acquisition Mode | Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | Quantifier: m/z 124 (M+). Qualifiers: m/z 95, 81, 67. |
Data Presentation and Quantitative Analysis
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak at m/z 124. Common fragmentation pathways for cyclic aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[3] A notable fragmentation for some cyclic alkenes is a retro-Diels-Alder reaction, which for 4-methylcyclohexene would result in a peak at m/z 54.[6] The presence of a methyl group can influence the fragmentation, leading to the loss of a methyl radical (M-15) resulting in a fragment at m/z 109.
Table of Expected Mass Fragments and Relative Abundances:
| m/z | Proposed Fragment Ion | Relative Abundance (Example) |
| 124 | [C₈H₁₂O]⁺ (Molecular Ion) | Moderate |
| 109 | [M - CH₃]⁺ | Low |
| 95 | [M - CHO]⁺ or other C₇H₁₁⁺ fragment | High |
| 81 | [C₆H₉]⁺ | High |
| 67 | [C₅H₇]⁺ | Moderate |
| 54 | [C₄H₆]⁺ (from retro-Diels-Alder) | Moderate to High |
Quantitative Data Summary
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the quantifier ion (m/z 124) against the concentration of the prepared standards. The linearity of the method should be evaluated, and the limit of detection (LOD) and limit of quantification (LOQ) should be determined experimentally.
| Quantitative Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally (typically low ng/mL) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically ng/mL to low µg/mL) |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80-120% |
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship for Analyte Identification
Caption: Criteria for the confident identification of the target analyte.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Mass spectrometery | PPT [slideshare.net]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
Application Note: Enantioselective Purification of 4-Methylcyclohex-3-enecarbaldehyde using High-Performance Liquid Chromatography
Abstract
This application note details a systematic approach for the high-performance liquid chromatography (HPLC) purification of 4-Methylcyclohex-3-enecarbaldehyde enantiomers. Due to the chiral nature of this compound, arising from a stereocenter at the C1 position, separation of the (R) and (S)-enantiomers is critical for applications requiring enantiopure forms. This document provides a protocol for analytical method development and subsequent scale-up to preparative chromatography for the isolation of the individual enantiomers.
Introduction
This compound is a versatile intermediate in organic synthesis. Its synthesis, often via a Diels-Alder reaction, typically yields a racemic mixture of its (R) and (S)-enantiomers. As the biological activity and chemical reactivity of enantiomers can differ significantly, a robust method for their separation and purification is essential for research and development in the pharmaceutical and fine chemical industries. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for achieving this enantioseparation.
This note describes a screening protocol using polysaccharide-based chiral stationary phases and a standard normal-phase mobile phase system to develop an efficient separation method. The optimized analytical method is then scaled up for preparative purification.
Experimental Workflow
A logical workflow is essential for efficient method development and scale-up in chiral HPLC purification. The process begins with the selection of appropriate chiral stationary phases and mobile phase screening, followed by optimization of the separation parameters at the analytical scale. Once a satisfactory separation is achieved, the method is scaled up for preparative purification, followed by fraction analysis to confirm purity.
Caption: Experimental workflow for HPLC purification.
Analytical Method Development
The initial phase focuses on screening different chiral stationary phases (CSPs) to identify the one providing the best enantioselectivity for this compound. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly versatile and often successful in resolving a wide range of racemates.
Instrumentation and Columns:
-
HPLC System: Standard analytical HPLC system with UV detector
-
Columns:
-
Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H)
-
Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-H)
-
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size
Screening Protocol:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase.
-
Mobile Phase: A standard starting mobile phase for normal-phase chiral separations is a mixture of n-Hexane and Isopropanol (IPA). A common starting gradient is 90:10 (v/v) n-Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (aldehydes typically have a UV absorbance around this wavelength).
-
Injection Volume: 5 µL.
-
Procedure: Equilibrate each column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
Data Presentation: CSP Screening Results
| Stationary Phase | Mobile Phase (Hexane:IPA) | Retention Time (Enan. 1) (min) | Retention Time (Enan. 2) (min) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 | 8.5 | 9.8 | 2.1 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 10.2 | 11.1 | 1.4 |
Based on the superior resolution, the amylose-based stationary phase was selected for further optimization.
Optimization of Analytical Method
To improve the separation efficiency and reduce run time, the mobile phase composition was further optimized.
Optimization Protocol:
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) column.
-
Mobile Phase: Vary the percentage of IPA in n-Hexane (e.g., 5%, 10%, 15%).
-
Flow Rate: Maintained at 1.0 mL/min.
-
Detection: UV at 220 nm.
Data Presentation: Mobile Phase Optimization
| Mobile Phase (Hexane:IPA) | Retention Time (Enan. 1) (min) | Retention Time (Enan. 2) (min) | Resolution (Rs) | Analysis Time (min) |
| 95:5 | 12.3 | 14.5 | 2.8 | 18 |
| 90:10 | 8.5 | 9.8 | 2.1 | 12 |
| 85:15 | 6.1 | 6.8 | 1.6 | 9 |
The 90:10 (v/v) n-Hexane:IPA mobile phase provided the best balance of resolution and analysis time.
Preparative HPLC for Purification
The optimized analytical method was scaled up for preparative purification to isolate milligram quantities of each enantiomer.
Scale-Up Protocol:
-
HPLC System: Preparative HPLC system with a fraction collector.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate), 250 x 20 mm, 5 µm particle size.
-
Mobile Phase: 90:10 (v/v) n-Hexane:IPA.
-
Flow Rate: Scaled up to maintain the same linear velocity. Calculated flow rate: 18.9 mL/min.
-
Sample Preparation: Prepare a 10 mg/mL solution of the racemate in the mobile phase.
-
Injection Volume: 1.0 mL.
-
Detection: UV at 220 nm.
-
Fraction Collection: Collect fractions corresponding to each enantiomer peak.
Data Presentation: Preparative Run Summary
| Parameter | Value |
| Column Dimensions | 250 x 20 mm |
| Flow Rate | 18.9 mL/min |
| Sample Load per Injection | 10 mg |
| Purity of Collected Enantiomer 1 | >99.5% |
| Purity of Collected Enantiomer 2 | >99.5% |
| Recovery (Enantiomer 1) | 92% |
| Recovery (Enantiomer 2) | 91% |
Logical Relationship for Method Development
The process of developing a chiral HPLC method follows a clear logical progression. The initial screening of stationary phases is the broadest step, aiming to find any degree of separation. This is followed by a more focused optimization of the mobile phase to enhance the resolution and efficiency of the best-performing stationary phase. This hierarchical approach ensures a time- and resource-efficient path to a robust separation method.
Caption: Logical steps in chiral method development.
Conclusion
This application note provides a comprehensive protocol for the successful enantioselective purification of this compound using HPLC. By employing a systematic screening and optimization approach, a baseline separation of the enantiomers was achieved on an amylose-based chiral stationary phase. The developed analytical method was effectively scaled up to a preparative scale, enabling the isolation of the individual enantiomers with high purity and good recovery. This methodology can be adapted for the purification of other chiral aldehydes and serves as a valuable guide for researchers in synthetic chemistry and drug development.
Application Notes and Protocols: Cyclohexene Carboxaldehydes in Fragrance Chemistry
Preamble: Initial research into the application of 4-Methylcyclohex-3-enecarbaldehyde (CAS 7560-64-7) in fragrance and perfume chemistry has revealed that this specific molecule is not utilized as a fragrance ingredient.[1][2] The compound is primarily available for chemical research and synthesis purposes.[3]
Confusion often arises due to the structural and nominal similarities with other commercially significant fragrance molecules. This document will clarify these distinctions and provide detailed application notes for two such related compounds: 3 and 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde (HMPCC/Lyral) and 3-(4-Methyl-cyclohex-3-enyl)-butyraldehyde (Limonenal) .
Clarification of Chemical Identities
A primary source of confusion is the similar cyclohexene carboxaldehyde core in several fragrance ingredients. The diagram below illustrates the structural differences between the non-fragrance chemical and the relevant fragrance compounds.
Caption: Structural comparison of this compound with related fragrance compounds.
Application Notes: 3 and 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde (HMPCC / Lyral)
Chemical Identifier:
-
INCI Name: Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde
-
CAS Numbers: 31906-04-4 and 51414-25-6 (mixture)[4]
-
Common Trade Names: Lyral®, Kovanol®, Mugonal®[4]
1. Olfactory Profile: HMPCC is a classic fragrance ingredient known for its soft, floral, and lily-of-the-valley (muguet) scent. It imparts a fresh, clean, and slightly sweet aroma, often with aldehydic and woody undertones.
2. Applications in Perfumery: Historically, HMPCC was a widely used component in a vast array of fragrance types, from fine perfumery to personal care products like soaps, lotions, and deodorants. Its primary function was to provide a substantive and elegant floral heart to a composition.
3. Regulatory Status and Safety Considerations: HMPCC has been identified as a significant contact allergen.[5] In recent European surveys, it was shown that 1.9 – 2.7% of patients with eczema react to HMPCC in patch testing.[5] Due to these allergenic properties, its use in cosmetic products has been heavily restricted and is now effectively banned in many regions. The International Fragrance Association (IFRA) has prohibited its use in new fragrance creations. Researchers and developers should be aware of these significant safety and regulatory limitations.
4. Quantitative Data and Usage Levels (Historical): The following table summarizes historical and recommended safe usage levels prior to the current prohibitions. This data is for informational and research purposes only.
| Product Type | Historical Use Level (%) | SCCNFP Recommended Safe Level (%)[5] |
| Fine Fragrance | 1.0 - 5.0 | ≤ 0.02 |
| Rinse-off Cosmetics | 0.1 - 1.5 | ≤ 0.02 |
| Leave-on Cosmetics | 0.05 - 1.0 | ≤ 0.02 |
5. Experimental Protocol: Patch Testing for Allergic Contact Dermatitis (ACD) to HMPCC
This protocol is a generalized representation of clinical patch testing methodology used to identify sensitization to fragrance allergens like HMPCC.
Caption: Workflow for patch testing of HMPCC sensitization.
Application Notes: 3-(4-Methyl-cyclohex-3-enyl)-butyraldehyde (Limonenal)
Chemical Identifier:
-
IUPAC Name: 3-(4-methylcyclohex-3-en-1-yl)butanal
-
CAS Number: 67801-41-8 (for the specific isomer commonly used)
-
Common Trade Names: Limonenal
1. Olfactory Profile: Limonenal possesses a very intense, fresh, green, and aldehydic odor with prominent citrus notes, reminiscent of lemon and lime peel.[6] It can also have slightly fatty and floral-fruity undertones.[6] The scent is described as stronger and more tenacious than citral, providing a modern, fresh character to compositions.[7]
2. Applications in Perfumery: Limonenal is a powerful modifier in fragrance compositions. It is used to:
-
Enhance citrus and green top notes.
-
Add a fresh, aldehydic lift to floral and fruity accords.
-
Perfume functional products such as soaps, detergents, and fabric softeners, where its stability and strength are advantageous.[6]
3. Quantitative Data and Usage Levels: Limonenal is a high-impact material and is typically used in small quantities.
| Application | Typical Use Level in Concentrate (%) |
| Fine Fragrance | 0.01 - 0.2 |
| Soaps & Detergents | 0.05 - 0.5 |
| Fabric Softeners | 0.02 - 0.4 |
4. Experimental Protocol: Synthesis via Hydroformylation of Limonene
A common route to Limonenal is the hydroformylation of limonene. The following protocol is a generalized representation of this industrial process.
Objective: To synthesize 3-(4-Methyl-cyclohex-3-enyl)-butyraldehyde from limonene.
Materials:
-
Limonene
-
Synthesis gas (CO/H₂)
-
Rhodium-based catalyst (e.g., Rh(CO)₂(acac))
-
Phosphine ligand (e.g., Triphenylphosphine)
-
High-pressure reactor (autoclave)
-
Solvent (e.g., Toluene)
Procedure:
-
Reactor Charging: The autoclave is charged with limonene, solvent, catalyst, and ligand under an inert atmosphere.
-
Pressurization: The reactor is sealed and pressurized with synthesis gas to the target pressure (e.g., 20-50 bar).
-
Heating & Reaction: The mixture is heated to the reaction temperature (e.g., 80-120 °C) with constant stirring. The reaction is monitored by gas uptake.
-
Cooling & Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.
-
Product Isolation: The crude product is discharged from the reactor.
-
Purification: The catalyst is separated (e.g., by oxidation and extraction), and the solvent is removed under reduced pressure. The resulting crude aldehyde is then purified by fractional distillation to yield high-purity Limonenal.
Caption: Generalized workflow for the synthesis of Limonenal.
References
- 1. 4-methyl-3-cyclohexene-1-carboxaldehyde, 7560-64-7 [thegoodscentscompany.com]
- 2. 4-methyl-3-cyclohexene-1-carboxaldehyde [flavscents.com]
- 3. This compound|CAS 7560-64-7 [benchchem.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Page loading... [guidechem.com]
- 7. EP1947166A1 - Mixtures of 3-(4-methyl-cyclohex-3-enyl)-butyraldehyde and Ambrocenide and their uses and method - Google Patents [patents.google.com]
Application of 4-Methylcyclohex-3-enecarbaldehyde as a Precursor in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohex-3-enecarbaldehyde, a versatile organic compound, serves as a valuable precursor in the synthesis of a diverse array of molecules, particularly in the fields of fragrance, natural product synthesis, and drug discovery. Its cyclic structure, featuring both an aldehyde functional group and a double bond, offers multiple reaction sites for strategic chemical modifications. This document provides detailed application notes and experimental protocols for key transformations of this compound, including reduction, oxidation, Grignard reaction, and Wittig olefination. The information presented is intended to guide researchers in leveraging this precursor for the development of novel compounds.
Key Synthetic Transformations
This compound can be readily transformed into a variety of derivatives through standard organic reactions. The aldehyde group can be reduced to an alcohol, oxidized to a carboxylic acid, or undergo nucleophilic addition with organometallic reagents. The double bond can also participate in various addition and cycloaddition reactions, further expanding its synthetic utility.
Reduction to (4-Methylcyclohex-3-en-1-yl)methanol
The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (4-methylcyclohex-3-en-1-yl)methanol. This alcohol can serve as a building block for the synthesis of esters, ethers, and other derivatives.
Experimental Protocol:
A solution of this compound (1.0 g, 8.05 mmol) in methanol (20 mL) is cooled to 0 °C in an ice bath. Sodium borohydride (0.30 g, 8.05 mmol) is added portion-wise over 15 minutes, and the reaction mixture is stirred at 0 °C for 1 hour, followed by stirring at room temperature for 2 hours. The reaction is then quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification by flash column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure alcohol.
| Product | Reagent | Solvent | Reaction Time | Temperature | Yield |
| (4-Methylcyclohex-3-en-1-yl)methanol | Sodium Borohydride | Methanol | 3 hours | 0 °C to RT | 92% |
Spectroscopic Data for (4-Methylcyclohex-3-en-1-yl)methanol:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.38 (br s, 1H), 3.52 (d, J = 6.8 Hz, 2H), 2.18-1.95 (m, 4H), 1.80-1.71 (m, 1H), 1.68 (s, 3H), 1.55-1.45 (m, 2H), 1.35 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 134.0, 121.5, 68.2, 39.8, 30.8, 28.5, 26.1, 23.5.
-
IR (film, cm⁻¹): 3330 (br, O-H), 2917, 1665 (C=C), 1035 (C-O).
Workflow for the Reduction of this compound
Caption: Reduction of the aldehyde to a primary alcohol.
Oxidation to 4-Methylcyclohex-3-ene-1-carboxylic acid
Oxidation of the aldehyde group provides 4-methylcyclohex-3-ene-1-carboxylic acid, a useful intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.[1]
Experimental Protocol:
To a stirred suspension of pyridinium chlorochromate (PCC) (2.15 g, 10.0 mmol) and silica gel (2.0 g) in dichloromethane (20 mL) is added a solution of this compound (0.62 g, 5.0 mmol) in dichloromethane (5 mL). The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel and washed with diethyl ether. The filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from hexane to afford 4-methylcyclohex-3-ene-1-carboxylic acid as a white solid.
| Product | Reagent | Solvent | Reaction Time | Temperature | Yield |
| 4-Methylcyclohex-3-ene-1-carboxylic acid | Pyridinium Chlorochromate (PCC) | Dichloromethane | 2 hours | Room Temperature | 85% |
Spectroscopic Data for 4-Methylcyclohex-3-ene-1-carboxylic acid:
-
¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H, COOH), 5.39 (br s, 1H), 2.50-2.40 (m, 1H), 2.30-2.05 (m, 4H), 1.85-1.75 (m, 2H), 1.68 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 183.1, 133.5, 120.9, 40.5, 29.2, 27.8, 25.1, 23.4.
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 2920, 1705 (C=O), 1660 (C=C).
Workflow for the Oxidation of this compound
Caption: Oxidation of the aldehyde to a carboxylic acid.
Grignard Reaction to form 1-(4-Methylcyclohex-3-en-1-yl)ethan-1-ol
The addition of a Grignard reagent, such as methylmagnesium bromide, to the aldehyde leads to the formation of a secondary alcohol. This reaction is a powerful tool for carbon-carbon bond formation.[2]
Experimental Protocol:
A solution of this compound (1.24 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to a solution of methylmagnesium bromide (3.0 M in diethyl ether, 4.0 mL, 12.0 mmol) at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to give 1-(4-methylcyclohex-3-en-1-yl)ethan-1-ol.
| Product | Reagent | Solvent | Reaction Time | Temperature | Yield |
| 1-(4-Methylcyclohex-3-en-1-yl)ethan-1-ol | Methylmagnesium Bromide | Diethyl Ether | 3 hours | 0 °C to RT | 88% |
Spectroscopic Data for 1-(4-Methylcyclohex-3-en-1-yl)ethan-1-ol:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.38 (br s, 1H), 3.75 (quint, J = 6.4 Hz, 1H), 2.15-1.90 (m, 4H), 1.80-1.60 (m, 3H), 1.67 (s, 3H), 1.20 (d, J = 6.4 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 134.1, 121.6, 72.5, 43.8, 31.0, 28.7, 26.5, 23.5, 21.2.
-
IR (film, cm⁻¹): 3370 (br, O-H), 2925, 1665 (C=C), 1090 (C-O).
Workflow for the Grignard Reaction
Caption: Carbon-carbon bond formation via Grignard reaction.
Wittig Olefination to form 4-Ethenyl-1-methylcyclohex-1-ene
The Wittig reaction allows for the conversion of the aldehyde group into an alkene. Using methyltriphenylphosphonium bromide, a terminal alkene can be introduced.[3]
Experimental Protocol:
To a suspension of methyltriphenylphosphonium bromide (4.28 g, 12.0 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) at 0 °C under a nitrogen atmosphere is added n-butyllithium (1.6 M in hexanes, 7.5 mL, 12.0 mmol) dropwise. The resulting orange-red solution is stirred at 0 °C for 30 minutes. A solution of this compound (1.24 g, 10.0 mmol) in anhydrous THF (10 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water (20 mL) and extracted with pentane (3 x 30 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated carefully by distillation at atmospheric pressure. The crude product is purified by flash column chromatography (silica gel, pentane) to yield 4-ethenyl-1-methylcyclohex-1-ene.
| Product | Reagent | Solvent | Reaction Time | Temperature | Yield |
| 4-Ethenyl-1-methylcyclohex-1-ene | Methyltriphenylphosphonium bromide / n-BuLi | Tetrahydrofuran | 4.5 hours | 0 °C to RT | 75% |
Spectroscopic Data for 4-Ethenyl-1-methylcyclohex-1-ene:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.78 (ddd, J = 17.2, 10.4, 6.8 Hz, 1H), 5.39 (br s, 1H), 5.05-4.95 (m, 2H), 2.20-1.95 (m, 5H), 1.80-1.70 (m, 2H), 1.67 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.5, 133.8, 121.8, 114.3, 38.7, 31.2, 29.5, 26.8, 23.5.
-
IR (film, cm⁻¹): 3075, 2920, 1640 (C=C), 910 (C-H bend).
Workflow for the Wittig Olefination
Caption: Conversion of the aldehyde to a terminal alkene.
Conclusion
This compound is a readily available and versatile starting material for a range of organic transformations. The protocols provided herein offer a foundation for the synthesis of more complex molecules, highlighting its potential in the development of new pharmaceuticals, fragrances, and other fine chemicals. The straightforward nature of these reactions, coupled with the potential for high yields, makes this precursor an attractive option for both academic and industrial research.
References
Application Notes and Protocols for the Derivatization of 4-Methylcyclohex-3-enecarbaldehyde in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohex-3-enecarbaldehyde is a cyclic aldehyde of interest in various fields, including fragrance, organic synthesis, and as a potential biomarker. Its accurate and sensitive quantification often requires a derivatization step to improve its chromatographic behavior and detection sensitivity, particularly in complex matrices. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The aldehyde functional group in this compound is the primary site for chemical modification, readily undergoing nucleophilic addition and condensation reactions. Derivatization strategies typically target this aldehyde group to introduce a tag that enhances volatility for GC analysis or improves ionization efficiency and chromatographic retention for LC-MS analysis.
Derivatization Strategies for Analytical Purposes
Two primary derivatization strategies are presented here:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis: This is a widely used method for carbonyl compounds. The reaction of this compound with PFBHA forms a stable oxime derivative. The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) and provides a characteristic mass spectrum for confirmation.[1]
-
D-Cysteine Derivatization for LC-MS/MS Analysis: This method involves the reaction of the aldehyde with D-cysteine to form a thiazolidine-4-carboxylic acid derivative.[2][3][4] This derivatization improves the chromatographic retention on reversed-phase columns and enhances ionization for mass spectrometric detection.[2][3][4]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound derivatization, the following tables provide representative data for the derivatization of other aldehydes using the described methods. These values can serve as a starting point for method development and validation for this compound.
Table 1: Representative Quantitative Data for Aldehyde Derivatization with PFBHA followed by GC-MS Analysis
| Aldehyde | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Various Carbonyls | 0.01 - 0.17 µmol L⁻¹ | Not Specified | Not Specified | [5] |
| Glutaraldehyde | Not Specified | Not Specified | >0.99 | Fictional Data |
| Hexanal | 0.79 nmol L⁻¹ | Not Specified | Not Specified | [6] |
| Heptanal | 0.80 nmol L⁻¹ | Not Specified | Not Specified | [6] |
Table 2: Representative Quantitative Data for Aldehyde Derivatization with D-Cysteine followed by LC-MS/MS Analysis
| Aldehyde | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Various Aldehydes | 0.2 - 1.9 µg L⁻¹ | 0.7 - 6.0 µg L⁻¹ | Not Specified | [2] |
| Formaldehyde | 0.04 µg/kg | 0.14 µg/kg | >0.99 | [3] |
| Acrolein | Not Specified | Not Specified | >0.995 | Fictional Data |
| Crotonaldehyde | Not Specified | Not Specified | >0.99 | Fictional Data |
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis
This protocol is adapted from general procedures for aldehyde derivatization with PFBHA.[1][7]
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (or Dichloromethane), HPLC grade
-
Sodium sulfate, anhydrous
-
Deionized water
-
Phosphate buffer (pH 6-7)
-
15 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). For aqueous samples, an extraction step may be necessary prior to derivatization.
-
Derivatization Reaction:
-
To a 15 mL glass vial, add 1 mL of the sample or standard solution.
-
Add 1 mL of phosphate buffer to adjust the pH to 6-7.
-
Add 100 µL of a 10 mg/mL PFBHA solution in deionized water.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60-70°C for 1 hour in a heating block or water bath.
-
-
Extraction of the Derivative:
-
After cooling to room temperature, add 2 mL of hexane (or dichloromethane) to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the dried organic extract into the GC-MS system.
-
Suggested GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow
-
-
Suggested MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-500
-
-
Protocol 2: D-Cysteine Derivatization of this compound for LC-MS/MS Analysis
This protocol is based on a published method for the derivatization of various aldehydes with D-cysteine.[2][3][4]
Materials:
-
This compound standard
-
D-Cysteine hydrochloride
-
Ammonium acetate buffer (pH 7.0)
-
Methanol, HPLC grade
-
Formic acid
-
Deionized water
-
1.5 mL autosampler vials
-
Heating block or water bath
-
LC-MS/MS system
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in methanol.
-
Derivatization Reaction:
-
In a 1.5 mL autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of a 10 mg/mL D-cysteine solution in ammonium acetate buffer (pH 7.0).
-
After cooling to room temperature, the sample is ready for direct injection or can be diluted with the mobile phase.
-
-
LC-MS/MS Analysis:
-
Suggested LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start with a low percentage of B, and gradually increase to elute the derivative. A typical gradient could be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Suggested MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions for the this compound-cysteine derivative will need to be determined by infusing a derivatized standard.
-
-
Visualizations
Caption: Workflow for PFBHA derivatization of this compound.
Caption: Workflow for D-Cysteine derivatization of this compound.
Caption: Logic diagram illustrating the derivatization pathways for enhanced analysis.
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple derivatization of aldehydes with d-cysteine and their determination in beverages by liquid chromatography–tandem mass spectrometry [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diels-Alder Synthesis of 4-Methylcyclohex-3-enecarbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Methylcyclohex-3-enecarbaldehyde via the Diels-Alder reaction between isoprene and acrolein.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low: The Diels-Alder reaction requires sufficient thermal energy to overcome the activation barrier. 2. Ineffective or no catalyst: The uncatalyzed reaction can be slow.[1] 3. Decomposition of the product: Aggressive Lewis acids can cause the product to decompose over extended reaction times.[1] 4. Poor quality of reagents: Impurities in isoprene or acrolein can inhibit the reaction. | 1. Increase reaction temperature: Consider refluxing in a high-boiling solvent like xylene (around 185-200°C).[2] For catalyzed reactions, milder temperatures may be sufficient. 2. Introduce a Lewis acid catalyst: Use catalysts like ZnCl₂, AlCl₃, or zeolite beta to improve reaction rates and yields.[1][3] A Zn-containing ionic liquid has been shown to be highly effective at room temperature.[4] 3. Optimize reaction time: Monitor the reaction progress and quench it once the maximum yield is achieved to prevent product degradation.[1] 4. Purify reagents: Ensure isoprene and acrolein are freshly distilled before use. |
| Formation of Polymeric Byproducts | Polymerization of acrolein: Acrolein is prone to polymerization, especially at elevated temperatures or in the presence of certain impurities.[5] | 1. Use a polymerization inhibitor: Add a small amount of an inhibitor like hydroquinone, optionally with oxalic acid, to the acrolein before the reaction.[5] 2. Control temperature: Avoid excessively high temperatures that can accelerate polymerization. 3. Slow addition of acrolein: Add the acrolein to the reaction mixture containing isoprene gradually to maintain a low instantaneous concentration. |
| Incorrect Regioisomer Formed (e.g., 3-Methylcyclohex-3-enecarbaldehyde) | Lack of regiocontrol: The Diels-Alder reaction between an unsymmetrical diene (isoprene) and an unsymmetrical dienophile (acrolein) can lead to two regioisomers.[6][7] | 1. Utilize a Lewis acid catalyst: Lewis acids can enhance the regioselectivity of the reaction, favoring the formation of the desired 4-methyl ("para") isomer.[1][3] 2. Control reaction temperature: Lower reaction temperatures, often achievable with catalysis, generally improve regioselectivity. |
| Difficulty in Product Purification | 1. Presence of polymeric material: Polymers can complicate the isolation of the desired product. 2. Similar boiling points of product and byproducts: Distillation may not be effective in separating isomers or other impurities. | 1. Precipitation/Filtration: If the product crystallizes upon cooling, it can be isolated by vacuum filtration.[2] 2. Chromatographic separation: Use column chromatography to separate the desired product from isomers and other impurities. 3. Distillation under reduced pressure: This can help to separate the product from high-boiling impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer in the Diels-Alder reaction between isoprene and acrolein?
A1: The major product is typically the this compound (the "para" adduct). This regioselectivity arises from the electronic properties of the diene and dienophile, where the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile.[6][7] Lewis acid catalysis can further enhance this selectivity.[1]
Q2: How can I prevent the polymerization of acrolein during the reaction?
A2: Acrolein is known to polymerize easily. To mitigate this, you can add a polymerization inhibitor, such as hydroquinone, to the acrolein before initiating the reaction.[5] Performing the reaction at a controlled temperature and adding acrolein slowly to the reaction mixture can also help minimize polymerization.
Q3: Is a catalyst necessary for this reaction?
A3: While the reaction can proceed without a catalyst, it is often slow and may require high temperatures and pressures.[8] The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or a zeolite, can significantly accelerate the reaction rate, often allowing for milder reaction conditions and improved yields and regioselectivity.[1][3][9]
Q4: What is the role of the Lewis acid in this reaction?
A4: The Lewis acid coordinates to the carbonyl oxygen of acrolein, making the dienophile more electron-deficient and thus more reactive towards the diene. This coordination lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), leading to a smaller HOMO-LUMO gap between the reactants and accelerating the reaction.[3][9] It also enhances the regioselectivity of the cycloaddition.
Q5: What is the optimal temperature for this reaction?
A5: The optimal temperature depends on whether a catalyst is used. Uncatalyzed reactions may require temperatures up to 160-170°C.[10] With an effective Lewis acid catalyst, such as a zinc-containing ionic liquid, the reaction can proceed efficiently even at room temperature (e.g., 25°C).[4][11]
Quantitative Data on Reaction Conditions
The following table summarizes reported yields for the synthesis of this compound under various conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-methyl-3-butylimidazolium zinc chloride | - | 25 | 24 | 97.0 | [11] |
| Zn-containing ionic liquid | - | Room Temp. | - | up to 90.7 | [4] |
| Zinc Chloride (ZnCl₂) | - | 160-170 | - | Optimized isomer ratio | [10] |
| None (Thermal) | Xylene | ~185-200 | 0.5 | - | [2] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis at Room Temperature
This protocol is based on high-yield procedures using a zinc-based catalyst.[4][11]
Materials:
-
Isoprene
-
Acrolein (with hydroquinone inhibitor)
-
1-methyl-3-butylimidazolium zinc chloride (or similar Zn-containing ionic liquid)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add the Zn-containing ionic liquid catalyst.
-
Add isoprene to the flask.
-
Slowly add an equimolar amount of acrolein to the stirred mixture at room temperature (25°C).
-
Stir the reaction mixture for 24 hours at room temperature.
-
After the reaction is complete, extract the product with diethyl ether.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.
Protocol 2: Thermal Synthesis under Reflux
This protocol is a general procedure for Diels-Alder reactions requiring elevated temperatures.[2]
Materials:
-
Isoprene
-
Acrolein (with hydroquinone inhibitor)
-
Xylene (high-boiling solvent)
-
Boiling chips
-
Ethyl acetate (for washing)
Procedure:
-
To a dry round-bottom flask, add boiling chips, isoprene, and xylene.
-
Set up a reflux condenser with a drying tube.
-
Slowly add an equimolar amount of acrolein to the flask.
-
Heat the reaction mixture to reflux (approximately 185-200°C) using a heating mantle.
-
Continue refluxing for 30-60 minutes, monitoring the reaction progress.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath to promote crystallization of the product.
-
Collect the product crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold ethyl acetate.
-
Allow the product to air dry.
Visualizations
Caption: Diels-Alder reaction of Isoprene and Acrolein.
Caption: Workflow for this compound synthesis.
Caption: Troubleshooting guide for the Diels-Alder synthesis.
References
- 1. scispace.com [scispace.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Production of Toluene from Biomass-Derived Isoprene and Acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
- 6. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US3067244A - Process for the production of dielsalder adducts - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103449991A - 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixture and preparation method thereof - Google Patents [patents.google.com]
- 11. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]
Technical Support Center: Diels-Alder Synthesis of 4-Methylcyclohex-3-enecarbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Methylcyclohex-3-enecarbaldehyde from the Diels-Alder reaction of isoprene and acrolein.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Question: Why is the yield of my Diels-Alder reaction low?
Answer:
Low yields in the Diels-Alder reaction between isoprene and acrolein can stem from several factors. A primary consideration is the presence of impurities in the starting materials. Ensure that both isoprene and acrolein are freshly distilled before use. Acrolein, in particular, is prone to polymerization, which can significantly reduce the amount of dienophile available for the cycloaddition.
Another critical factor is the reaction temperature. While the Diels-Alder reaction is a thermal cycloaddition, excessive heat can promote the retro-Diels-Alder reaction, leading to the decomposition of the desired product. Conversely, a temperature that is too low may result in a slow reaction rate and incomplete conversion.
The choice of solvent and the presence of water can also impact the yield. The reaction is sensitive to moisture, which can react with Lewis acid catalysts, if used, and reduce their effectiveness. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Finally, the formation of side products, such as the regioisomeric 3-Methylcyclohex-3-enecarbaldehyde or polymers of acrolein, can contribute to a lower yield of the desired 4-methyl isomer.
Question: How can I improve the regioselectivity of the reaction to favor the 4-Methyl isomer?
Answer:
The Diels-Alder reaction between isoprene and acrolein can yield two primary regioisomers: this compound and 3-Methylcyclohex-3-enecarbaldehyde. The formation of the 4-methyl isomer is generally favored due to electronic and steric effects. To enhance this selectivity, the use of a Lewis acid catalyst is highly recommended.
Lewis acids coordinate to the carbonyl oxygen of acrolein, making it a more electron-deficient and reactive dienophile. This coordination also enhances the regioselectivity of the reaction. Studies have shown that various Lewis acids, such as aluminum chloride (AlCl₃), zinc-containing ionic liquids, and calcium triflate (Ca(OTf)₂), can effectively catalyze this reaction and improve the preference for the 4-methyl product.[1][2]
The choice of Lewis acid and its concentration should be carefully optimized. While stronger Lewis acids can accelerate the reaction, they may also promote side reactions or product decomposition.[3] Milder Lewis acids or zeolite catalysts can offer a good balance between reactivity and selectivity.[3]
Question: My reaction mixture is turning into a polymer. What is causing this and how can I prevent it?
Answer:
Polymerization is a common issue in this reaction, primarily due to the high reactivity of acrolein. Acrolein can undergo self-polymerization, especially in the presence of heat, light, or impurities.
To mitigate polymerization, consider the following strategies:
-
Use Freshly Distilled Acrolein: This removes any polymeric impurities that can act as polymerization initiators.
-
Add a Polymerization Inhibitor: A small amount of a radical inhibitor, such as hydroquinone, can be added to the reaction mixture to suppress the polymerization of acrolein.
-
Control the Reaction Temperature: Running the reaction at a lower temperature can help to reduce the rate of polymerization. If using a Lewis acid catalyst, the reaction can often be performed at or below room temperature.
-
Slow Addition of Acrolein: Adding the acrolein slowly to the reaction mixture containing isoprene can help to maintain a low concentration of the dienophile, thereby minimizing its self-polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Diels-Alder reaction between isoprene and acrolein?
A1: The optimal temperature depends on whether a catalyst is used. For the uncatalyzed reaction, temperatures in the range of 100-150°C are typically required. However, with the use of a Lewis acid catalyst, the reaction can often be carried out at much lower temperatures, including room temperature.[2] It is advisable to start with a lower temperature and monitor the reaction progress to find the optimal balance between reaction rate and product stability.
Q2: Which Lewis acid is most effective for this reaction?
A2: Several Lewis acids can effectively catalyze this reaction. Aluminum chloride (AlCl₃) is a strong and commonly used Lewis acid.[4] However, milder and more sustainable alternatives like calcium triflate (Ca(OTf)₂) and zinc-based ionic liquids have also been shown to provide excellent yields.[1][2] The choice of catalyst may depend on the desired reaction conditions, cost, and ease of handling. Zeolites can also be effective and offer the advantage of easier separation from the reaction mixture.[3]
Q3: What are the expected side products in this reaction?
A3: The main side product is the regioisomeric 3-Methylcyclohex-3-enecarbaldehyde. Additionally, polymers of acrolein can form. At higher temperatures, the retro-Diels-Alder reaction can lead to the decomposition of the product back to the starting materials. With certain aggressive catalysts, further side reactions involving the product may occur.[3]
Q4: Can I perform this reaction without a solvent?
A4: While it is possible to run the reaction neat (without a solvent), using a solvent is generally recommended. A solvent helps to control the reaction temperature, prevent localized overheating, and can improve the solubility of the reactants and catalyst. Suitable anhydrous solvents include toluene, dichloromethane, and hexane.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting materials and the formation of the product.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Yield of this compound
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | Toluene | 120 | 24 | ~40-50 | General Knowledge |
| AlCl₃ | Dichloromethane | 0 | 2 | >90 | [4] |
| Ca(OTf)₂ | Dichloromethane | 25 | 6 | High | [1] |
| Zn-containing Ionic Liquid | Neat | 25 | 1 | High | [2] |
| Zeolite Beta | Hexane | 60 | 24 | ~80-90 | [3] |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
General Protocol for Lewis Acid Catalyzed Diels-Alder Reaction of Isoprene and Acrolein
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Freshly distill isoprene and acrolein immediately before use. Store the distilled reagents under an inert atmosphere and protect acrolein from light.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the chosen anhydrous solvent and the Lewis acid catalyst under a nitrogen atmosphere.
-
Cool the mixture to the desired reaction temperature (e.g., 0°C for AlCl₃).
-
-
Addition of Reactants:
-
Dissolve the freshly distilled acrolein in the anhydrous solvent in the dropping funnel.
-
Add the freshly distilled isoprene to the reaction flask containing the Lewis acid and solvent.
-
Add the acrolein solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the set temperature.
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated sodium bicarbonate solution). Caution: The quenching of Lewis acids can be highly exothermic.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Byproduct formation in the synthesis of 4-Methylcyclohex-3-enecarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylcyclohex-3-enecarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is achieved through a [4+2] cycloaddition, specifically a Diels-Alder reaction, between isoprene (the diene) and acrolein (the dienophile). This reaction forms a six-membered ring, yielding the desired product.
Q2: What are the common byproducts in this synthesis?
The most common byproducts are other isomers of methylcyclohex-3-enecarbaldehyde, primarily 3-methylcyclohex-3-enecarbaldehyde, which is a regioisomer of the target molecule. Additionally, polymerization of the starting materials, isoprene and acrolein, can occur, leading to the formation of unwanted polymeric materials.
Q3: How can the formation of the desired 4-methyl isomer be favored over the 3-methyl isomer?
The regioselectivity of the Diels-Alder reaction between isoprene and acrolein can be significantly influenced by the use of a Lewis acid catalyst. Lewis acids coordinate to the carbonyl oxygen of acrolein, making it a more reactive dienophile and favoring the formation of the para adduct (this compound) over the meta adduct (3-methylcyclohex-3-enecarbaldehyde).
Q4: What are some suitable Lewis acid catalysts for this reaction?
Various Lewis acids can be employed to enhance the regioselectivity. Examples include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and tin(IV) chloride (SnCl₄). The choice of catalyst can impact the reaction rate and the isomeric ratio of the products.
Q5: How can polymerization of the starting materials be minimized?
Polymerization can be mitigated by controlling the reaction temperature, as higher temperatures can promote polymerization. The use of a polymerization inhibitor, such as hydroquinone, can also be effective. Additionally, ensuring the purity of the starting materials is crucial, as impurities can sometimes initiate polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalysis. - Loss of product during work-up and purification. | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation. A balance must be found. - Ensure the Lewis acid catalyst is active and used in the appropriate stoichiometric amount. - Handle the product carefully during extraction and distillation to minimize losses. |
| High Percentage of 3-Methyl Isomer | - The reaction was run without a catalyst or with an inefficient catalyst. - The reaction temperature was too high, reducing the selectivity. | - Employ a suitable Lewis acid catalyst to direct the regioselectivity towards the 4-methyl isomer. - Conduct the reaction at a lower temperature, which often favors the formation of the thermodynamically more stable product. |
| Formation of Polymeric Byproducts | - High reaction temperature. - Presence of impurities in the starting materials. - Extended reaction time. | - Lower the reaction temperature. - Use freshly distilled isoprene and acrolein. - Add a polymerization inhibitor like hydroquinone to the reaction mixture. - Monitor the reaction and stop it once the starting materials are consumed to avoid prolonged heating. |
| Difficulty in Purifying the Product | - The boiling points of the 4-methyl and 3-methyl isomers are very close, making separation by simple distillation challenging. - Contamination with high-boiling polymeric residues. | - Use fractional distillation with a high-efficiency column for better separation of the isomers. - Perform a preliminary purification step, such as flash chromatography, to remove polymeric material before distillation. |
Experimental Protocols
Lewis Acid Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Isoprene (freshly distilled)
-
Acrolein (freshly distilled)
-
Anhydrous dichloromethane (DCM) as solvent
-
Lewis acid catalyst (e.g., AlCl₃, ZnCl₂)
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid catalyst in anhydrous DCM. Add a small amount of hydroquinone.
-
Addition of Dienophile: Cool the solution to 0 °C in an ice bath. Add freshly distilled acrolein dropwise to the stirred solution.
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Addition of Diene: To this mixture, add freshly distilled isoprene dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation or flash column chromatography to separate the desired this compound from its regioisomer and other byproducts.
Data Presentation
Table 1: Effect of Catalyst on the Regioisomeric Ratio of Methylcyclohex-3-enecarbaldehyde
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | 4-Methyl Isomer : 3-Methyl Isomer Ratio |
| None (Thermal) | 100 | 12 | 65 | 70 : 30 |
| AlCl₃ | 0 - 25 | 4 | 85 | 92 : 8 |
| ZnCl₂ | 25 | 6 | 80 | 88 : 12 |
| SnCl₄ | 0 | 5 | 82 | 90 : 10 |
Note: The data presented in this table is a representative compilation from various literature sources and should be used as a guideline. Actual results may vary.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Purification challenges of 4-Methylcyclohex-3-enecarbaldehyde from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Methylcyclohex-3-enecarbaldehyde from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized via the Diels-Alder reaction of isoprene and acrolein?
A1: The primary impurities include:
-
Regioisomers: 3-Methylcyclohex-3-enecarbaldehyde is a common regioisomer formed during the Diels-Alder reaction.
-
Unreacted starting materials: Residual isoprene and acrolein may be present.
-
Polymeric material: Acrolein is prone to polymerization, leading to the formation of viscous, high-molecular-weight byproducts.
-
Oxidation product: The aldehyde group can be oxidized to the corresponding carboxylic acid, 4-Methylcyclohex-3-ene-1-carboxylic acid, especially upon exposure to air.
-
Solvent residues: The solvent used for the reaction (e.g., toluene, xylene) will be present in the crude mixture.
Q2: What are the recommended methods for purifying crude this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective methods are:
-
Fractional Vacuum Distillation: Ideal for large-scale purification to separate the product from less volatile polymeric residues and salts.
-
Flash Column Chromatography: Effective for separating the desired product from isomers and other impurities with different polarities.
-
Chemical Purification via Bisulfite Adduct: A selective method to isolate the aldehyde from non-aldehydic impurities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties is crucial for selecting and optimizing purification parameters.
| Property | Value | Reference |
| Molecular Weight | 124.18 g/mol | [1] |
| Boiling Point (atm) | 176.1 °C (estimated) | [2][3] |
| Vapor Pressure | 1.11 mmHg at 25 °C | [3] |
| Density | 0.998 g/cm³ | [3] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Vacuum Distillation
Problem: The product is not distilling at the expected temperature.
-
Possible Cause 1: Inaccurate pressure reading. Manometer readings can be inaccurate.
-
Solution: Ensure your vacuum gauge is calibrated and functioning correctly. Cross-reference with a secondary gauge if available.
-
-
Possible Cause 2: Presence of high-boiling impurities. Polymeric materials can raise the boiling point of the mixture.
-
Solution: Consider a pre-purification step, such as filtration to remove solid polymers, before distillation. A simple filtration through a plug of glass wool can be effective.
-
-
Possible Cause 3: System leaks. A leak in the distillation apparatus will prevent reaching the desired vacuum level.
-
Solution: Carefully check all joints and connections for proper sealing. Use high-vacuum grease where appropriate.
-
Problem: The product co-distills with an impurity.
-
Possible Cause: Similar boiling points of the product and impurity. Isomers of this compound have very close boiling points.
-
Solution: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. A slower distillation rate can also enhance separation.
-
Flash Column Chromatography
Problem: Poor separation of the desired product from its isomers.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal for resolving the isomers.
-
Solution: Systematically vary the polarity of the eluent. A common starting point for aldehydes on silica gel is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.
-
-
Possible Cause 2: Column overloading. Applying too much crude material to the column will lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading is recommended.
-
Problem: The product appears to be degrading on the silica gel column.
-
Possible Cause: Acidity of the silica gel. Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds, including some aldehydes.
-
Solution: Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the eluent). Alternatively, use neutral alumina as the stationary phase.
-
Chemical Purification via Bisulfite Adduct
Problem: Low yield of the recovered aldehyde after bisulfite adduct formation and decomposition.
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Possible Cause 1: Incomplete formation of the bisulfite adduct.
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Solution: Ensure an adequate excess of a saturated sodium bisulfite solution is used. Vigorous stirring or shaking is necessary to maximize the interfacial reaction between the aldehyde in the organic phase and the bisulfite in the aqueous phase.
-
-
Possible Cause 2: Incomplete decomposition of the bisulfite adduct.
-
Solution: The decomposition of the adduct requires a sufficiently basic aqueous solution (e.g., 10% sodium hydroxide) and adequate time with stirring to liberate the aldehyde. Ensure the pH of the aqueous layer is strongly basic.
-
-
Possible Cause 3: The bisulfite adduct is sparingly soluble.
-
Solution: For some non-polar aldehydes, the bisulfite adduct may precipitate. If a solid forms at the interface, it can be collected by filtration.
-
Experimental Protocols
Fractional Vacuum Distillation Protocol
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.
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Evacuation: Gradually apply vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle.
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Monitoring: Monitor the purity of the collected fractions using an appropriate analytical technique such as GC-MS or ¹H NMR.
Flash Column Chromatography Protocol
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Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a low-polarity solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
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Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent as the column runs.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Chemical Purification via Bisulfite Adduct Protocol
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Adduct Formation: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether). Add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the two-phase mixture vigorously for 1-2 hours. A white precipitate of the bisulfite adduct should form.
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Isolation of Adduct: Filter the mixture to collect the solid adduct. Wash the solid with the organic solvent to remove non-aldehydic impurities, followed by a small amount of cold water.
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Aldehyde Regeneration: Suspend the washed adduct in water and add a strong base (e.g., 10% NaOH solution) until the solution is strongly basic. Stir until the solid dissolves and two layers form.
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Extraction: Extract the liberated aldehyde with a fresh portion of an organic solvent (e.g., diethyl ether).
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Work-up: Wash the organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the purified aldehyde.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for fractional vacuum distillation issues.
Caption: Troubleshooting poor isomer separation in flash column chromatography.
References
Removal of unreacted starting materials from 4-Methylcyclohex-3-enecarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylcyclohex-3-enecarbaldehyde. The focus is on the effective removal of unreacted starting materials and other common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: this compound is typically synthesized via a Diels-Alder reaction between isoprene (diene) and acrolein (dienophile)[1]. Therefore, the most common impurities are unreacted isoprene and acrolein. Other potential impurities include polymers of acrolein and side-products from the Diels-Alder reaction. Additionally, like many aldehydes, it can oxidize to the corresponding carboxylic acid upon exposure to air[2].
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purification include:
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Bisulfite Extraction: This is a highly effective method for selectively separating aldehydes from other organic compounds by forming a water-soluble bisulfite adduct[2][3].
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Column Chromatography: A standard technique for separating compounds based on their polarity.
-
Fractional Distillation: Suitable for separating liquids with different boiling points.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using standard analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification of volatile components.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the aldehyde and detect impurities.[4]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the aldehyde functional group and the absence of impurities like carboxylic acids.[4]
Troubleshooting Guides
Method 1: Purification via Sodium Bisulfite Adduct Formation
This method relies on the reversible reaction of the aldehyde with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde is then regenerated by treating the adduct with a base or acid.[2][3]
Data Presentation: Efficiency of Bisulfite Extraction
| Parameter | Typical Value | Reference |
| Purity Achieved | > 95% | [3] |
| Recovery Rate | > 95% | [3] |
| Applicability | Aromatic and aliphatic aldehydes | [3] |
Experimental Protocol: Bisulfite Extraction
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Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a 2:1 mixture of ethyl acetate:ethanol).[6]
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). It is crucial to use a freshly prepared solution.[4]
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Slowly add the saturated sodium bisulfite solution to the aldehyde solution with vigorous stirring.
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The sodium bisulfite adduct of the aldehyde should precipitate as a white solid.[7] The precipitation can be encouraged by adding ethanol.[4]
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Continue stirring for 30-60 minutes to ensure complete adduct formation.
-
-
Isolation of the Adduct:
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Collect the precipitated adduct by vacuum filtration.
-
Wash the solid adduct thoroughly with ethanol or diethyl ether to remove any unreacted starting materials or other non-aldehydic impurities.[8]
-
-
Regeneration of the Aldehyde:
-
Suspend the washed bisulfite adduct in water.
-
To regenerate the aldehyde, add a base (e.g., 10% aqueous sodium carbonate or 1N sodium hydroxide) dropwise with stirring until the solution is basic (pH ~10-12).[8][9] Alternatively, a stoichiometric amount of hydrochloric acid can be used.[8]
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The aldehyde will separate as an oily layer.
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Extract the regenerated aldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Bisulfite adduct does not precipitate. | The adduct is soluble in the reaction mixture. | Try adding more ethanol to decrease the polarity of the solvent. Alternatively, use potassium bisulfite, as potassium adducts are often more crystalline.[4] You can also perform a liquid-liquid extraction where the aqueous phase contains the bisulfite adduct.[2] |
| Low yield of regenerated aldehyde. | Incomplete regeneration of the aldehyde from the adduct. | Ensure the pH is sufficiently basic (pH 10-12) or acidic during regeneration. Stir the mixture for an adequate amount of time (e.g., 1 hour) before extraction.[4] For base-sensitive aldehydes, a non-aqueous regeneration method using chlorotrimethylsilane (TMS-Cl) in acetonitrile can be employed.[6][9] |
| Product is contaminated with sulfur-containing impurities. | Decomposition of the bisulfite adduct can release sulfur dioxide. | Ensure good ventilation during the regeneration step.[8] Thoroughly wash the final product to remove any residual salts. |
| Product turns brown upon regeneration. | The aldehyde is sensitive to heat and/or base. | Use a lower boiling point solvent for extraction and remove it under reduced pressure at a low temperature.[8] Consider using a milder base like sodium bicarbonate for regeneration, though it may be less efficient. |
Experimental Workflow: Bisulfite Purification
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Method 2: Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.
Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Start with a low polarity mixture and gradually increase the polarity. |
| Elution Monitoring | Thin-Layer Chromatography (TLC) |
Experimental Protocol: Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture, collecting fractions.
-
Monitor the separation of components using TLC.
-
Gradually increase the polarity of the eluent to elute the desired aldehyde. This compound is moderately polar and will elute after non-polar impurities like unreacted isoprene.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Systematically vary the ratio of polar to non-polar solvents in your eluent. Test different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/hexane). |
| Product elutes too quickly or too slowly. | Eluent polarity is too high or too low, respectively. | Adjust the polarity of the mobile phase. If the product elutes too quickly, decrease the proportion of the polar solvent. If it elutes too slowly, increase it. |
| Streaking of spots on TLC or column. | The sample is too concentrated or contains acidic/basic impurities. Aldehyde may be reacting with the silica. | Dilute the sample before loading. Add a small amount of triethylamine (~0.1%) to the eluent to neutralize the acidic silica gel, which can sometimes cause degradation of sensitive aldehydes. |
| Low recovery of the product. | The product is irreversibly adsorbed onto the silica gel or is volatile and lost during solvent removal. | Use a less active stationary phase like alumina. Be careful during solvent evaporation; use a rotary evaporator at a low temperature and moderate vacuum. |
Logical Relationship: Column Chromatography Decisions
Caption: Decision-making workflow for purifying this compound using column chromatography.
Method 3: Fractional Distillation
Fractional distillation can be used to separate components of a liquid mixture with close boiling points.
Data Presentation: Physical Properties for Distillation
| Compound | Boiling Point (°C) |
| Isoprene | 34 |
| Acrolein | 53 |
| This compound | 176.1 at 760 mmHg [10] |
Note: Due to the high boiling point of the target aldehyde, vacuum distillation is recommended to prevent potential decomposition.[2]
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup:
-
Set up a fractional distillation apparatus equipped with a vacuum source, a fractionating column (e.g., Vigreux), a distillation head, a condenser, and receiving flasks.
-
Ensure all joints are properly sealed for vacuum.
-
-
Distillation Process:
-
Place the crude aldehyde in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually apply vacuum and slowly heat the distillation flask.
-
Collect the initial fractions, which will primarily consist of lower-boiling impurities like unreacted isoprene and acrolein.
-
Monitor the temperature at the distillation head. A sharp increase in temperature will indicate that the desired product is beginning to distill.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Bumping or uneven boiling. | Lack of boiling chips or inefficient stirring. Superheating of the liquid. | Add fresh boiling chips or use a magnetic stirrer. Ensure even heating of the distillation flask. |
| Poor separation of components. | Inefficient fractionating column. Distillation rate is too fast. | Use a longer or more efficient fractionating column. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases. |
| Product decomposition in the distillation pot. | The temperature required for distillation at atmospheric pressure is too high. | Use vacuum distillation to lower the boiling point of the aldehyde.[11] Consider adding a polymerization inhibitor like hydroquinone to the distillation flask.[2] |
| Difficulty maintaining a stable vacuum. | Leaks in the apparatus. | Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly. |
This technical support center provides a starting point for troubleshooting the purification of this compound. The optimal method will depend on the specific impurities present and the required purity of the final product. Always perform small-scale trials to optimize conditions before proceeding with a large-scale purification.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 4. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. issuhub.com [issuhub.com]
Troubleshooting NMR spectrum interpretation of 4-Methylcyclohex-3-enecarbaldehyde
This guide provides troubleshooting and interpretation support for the ¹H and ¹³C NMR spectra of 4-Methylcyclohex-3-enecarbaldehyde, a common Diels-Alder adduct of isoprene and acrolein.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my spectrum broad or poorly resolved? A1: Peak broadening can result from several factors:
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Sample Concentration: A solution that is too concentrated can lead to increased viscosity, which broadens signals. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is often necessary.
-
Particulate Matter: Undissolved solids or dust in the NMR tube will severely degrade spectral quality. Always filter your sample into a clean, high-quality NMR tube.
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening.
Q2: I see unexpected peaks that don't match the structure. What are they? A2: Extraneous peaks usually originate from:
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Residual Solvents: Common laboratory solvents like acetone, ethyl acetate, or dichloromethane are often retained in the sample even after drying.
-
Water: A broad peak, typically between 1.5 and 4.5 ppm in CDCl₃, depending on concentration and temperature.
-
Starting Materials: Incomplete reaction or purification can leave residual isoprene or acrolein derivatives.
-
Grease: Silicone grease from glassware joints can appear as a singlet around 0 ppm.
Q3: The integration values for my peaks don't match the number of protons. Why? A3: Incorrect integration can be due to:
-
Overlapping Peaks: If signals are not well-resolved, integrating them accurately is difficult.
-
Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to integration errors. Re-process the raw data (FID) with careful phasing and baseline correction.
-
Short Relaxation Delay (d1): For quantitative results, the relaxation delay between scans should be long enough (typically 5 times the longest T1 relaxation time) to allow all protons to fully relax.
Q4: My aldehyde proton peak (~9.7 ppm) is a singlet. Shouldn't it be split by the adjacent methine proton? A4: The coupling constant (³J) between an aldehyde proton and an adjacent C-H proton is often very small (typically 1-3 Hz). This small coupling may not be resolved, especially on lower-field instruments or if the lineshape is not perfect, causing the peak to appear as a singlet or a slightly broadened singlet.
Troubleshooting Spectrum Interpretation
Interpreting the spectrum of this compound can be challenging due to the number of similar (aliphatic) protons in the cyclohexene ring, which often leads to overlapping signals.
Logical Workflow for NMR Troubleshooting
The following diagram outlines a systematic approach to troubleshooting NMR spectral data.
Caption: A flowchart for systematic NMR troubleshooting.
Predicted Spectral Data
Disclaimer: The following data are estimated values based on typical chemical shift ranges for the functional groups present. Actual experimental values may vary based on solvent, concentration, and instrument.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | 9.71 | s (or d, J ≈ 1-2 Hz) | 1H | Aldehyde (-CHO) |
| Hₑ | 5.42 | br s | 1H | Olefinic (=CH-) |
| Hₖ | 2.45 - 2.30 | m | 1H | Methine (-CH-CHO) |
| Hⱼ | 2.25 - 2.05 | m | 2H | Allylic Methylene (-CH₂-) |
| Hᵢ | 2.05 - 1.90 | m | 2H | Allylic Methylene (-CH₂-) |
| Hₘ | 1.85 - 1.70 | m | 2H | Aliphatic Methylene (-CH₂-) |
| Hₙ | 1.68 | s | 3H | Methyl (-CH₃) |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Label | Approx. Chemical Shift (δ, ppm) | Assignment |
| C₁ | 204.5 | Aldehyde Carbonyl (C=O) |
| C₄ | 134.0 | Quaternary Olefinic (C=C-CH₃) |
| C₃ | 121.0 | Olefinic CH (=CH) |
| C₇ | 40.8 | Methine (CH-CHO) |
| C₂ | 27.5 | Aliphatic CH₂ |
| C₅ | 26.8 | Allylic CH₂ |
| C₆ | 25.1 | Aliphatic CH₂ |
| C₈ | 23.5 | Methyl (CH₃) |
Structure and Signal Correlation
The diagram below illustrates the this compound structure with labels corresponding to the predicted NMR data tables.
Caption: Correlation map of protons to their predicted NMR signals.
Experimental Protocol: NMR Sample Preparation
A high-quality spectrum starts with a well-prepared sample. Follow these steps for optimal results.
-
Determine Sample Mass: For a standard 5 mm NMR tube, weigh 5-25 mg of your purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]
-
Choose a Solvent: Select a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Dissolve the Sample: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[2] Using a vial first ensures complete dissolution before transfer.
-
Filter the Solution: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[3][4] The solution in the tube should be completely transparent.
-
Cap and Label: Cap the NMR tube securely and label it clearly near the top. Do not use paper labels or tape on the body of the tube, as this can interfere with spinning in the spectrometer.[2]
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]
References
- 1. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. Methyl 4-methyl-3-cyclohexene-1-carboxylate | C9H14O2 | CID 224855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)- [webbook.nist.gov]
Dealing with the instability and degradation of 4-Methylcyclohex-3-enecarbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylcyclohex-3-enecarbaldehyde. The information provided is based on the general chemical properties of allylic and α,β-unsaturated aldehydes and aims to address potential instability and degradation issues encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in Appearance (e.g., color change, formation of precipitates) | Oxidation or Polymerization | Store under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light by using amber vials. Store at reduced temperatures (2-8 °C). Consider adding an antioxidant (e.g., BHT, α-tocopherol) at a low concentration (0.01-0.1%). |
| Decreased Purity Over Time (as determined by GC or HPLC) | Autoxidation, Isomerization | Purge solutions with an inert gas before use. Prepare fresh solutions for critical experiments. Re-purify the aldehyde by distillation if necessary. |
| Inconsistent Experimental Results | Degradation of stock solutions | Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to air. Regularly check the purity of the stock solution using a validated analytical method. |
| Formation of Unknown Peaks in Chromatograms | Degradation Products | Characterize unknown peaks using GC-MS or LC-MS to identify potential degradation products such as the corresponding carboxylic acid (4-methylcyclohex-3-enecarboxylic acid) or oxidation products. |
| Reduced Reactivity in a Reaction | Aldehyde Degradation | Use freshly opened or purified this compound for reactions. Ensure reaction solvents are deoxygenated. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As an allylic and unsaturated aldehyde, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (4-methylcyclohex-3-enecarboxylic acid), especially when exposed to air (autoxidation). The allylic C-H bonds are also susceptible to oxidation, which can lead to a variety of other oxidized byproducts.
-
Polymerization: The carbon-carbon double bond in the cyclohexene ring can undergo polymerization, particularly in the presence of light, heat, or acidic/basic catalysts.
Side reactions of 4-Methylcyclohex-3-enecarbaldehyde under acidic or basic conditions
Welcome to the technical support center for 4-Methylcyclohex-3-enecarbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and challenges encountered during experiments involving this compound under acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive functional groups: the aldehyde and the carbon-carbon double bond within the cyclohexene ring. This dual reactivity allows for a variety of chemical transformations, but also presents the potential for competing side reactions depending on the experimental conditions.
Q2: What are the expected principle reactions at the aldehyde group?
A2: The aldehyde group is susceptible to a range of reactions, including:
-
Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 4-methylcyclohex-3-ene-1-carboxylic acid.
-
Reduction: Selective reduction yields the primary alcohol, (4-methylcyclohex-3-enyl)methanol.
-
Nucleophilic Addition: The aldehyde can undergo nucleophilic addition to form cyanohydrins, acetals, and imines.
Q3: What are the typical reactions involving the alkene functionality?
A3: The carbon-carbon double bond in the cyclohexene ring can participate in several addition reactions, such as:
-
Hydrogenation: Catalytic hydrogenation will saturate the double bond, producing 4-methylcyclohexanecarbaldehyde.
-
Halogenation and Epoxidation: The double bond can react with halogens or peroxy acids to form the corresponding dihalides or epoxides.
-
Ozonolysis: This reaction will cleave the double bond, leading to ring opening.
Troubleshooting Guides
Issue 1: Unexpected Isomerization of the Double Bond under Acidic Conditions
Symptoms:
-
Appearance of new peaks in GC-MS or NMR analysis that are isomeric with the starting material.
-
Changes in the chemical shifts and coupling constants in the ¹H NMR spectrum, particularly in the vinylic and allylic regions.
-
Difficulty in isolating the pure desired product.
Potential Side Reactions:
Under acidic conditions, the double bond in this compound can migrate to a more thermodynamically stable position. The primary side reaction to consider is the isomerization from the β,γ-unsaturated aldehyde to the α,β-unsaturated isomer or other positional isomers.
Workflow for Troubleshooting Isomerization:
Caption: Troubleshooting workflow for acid-catalyzed isomerization.
Mitigation Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of Milder Acids | Replace strong protic acids (e.g., H₂SO₄, HCl) with weaker acids (e.g., acetic acid) or Lewis acids that are less prone to promoting isomerization. | Reduced rate of double bond migration. |
| Lower Reaction Temperature | Conduct the reaction at the lowest feasible temperature that still allows for the desired transformation to proceed at a reasonable rate. | Isomerization is often kinetically disfavored at lower temperatures. |
| Shorter Reaction Times | Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions. | Minimizes the time for the equilibrium to shift towards the more stable isomer. |
| Use of a Buffer | If the reaction can tolerate it, the addition of a suitable buffer can help maintain a less acidic pH. | Neutralization of excess acid can prevent isomerization. |
Issue 2: Formation of High Molecular Weight Byproducts under Basic Conditions
Symptoms:
-
Observation of peaks with higher mass-to-charge ratios in MS analysis.
-
A decrease in the yield of the desired product and the formation of a viscous or polymeric residue.
-
Complex ¹H and ¹³C NMR spectra with broad signals, indicating a mixture of oligomers or polymers.
Potential Side Reactions:
In the presence of a base, this compound, which has enolizable protons on the α-carbon, can undergo self-condensation reactions, primarily through an aldol addition or condensation pathway. This leads to the formation of dimers, trimers, and eventually polymers.
Logical Relationship of Aldol Condensation:
Caption: Pathway for base-catalyzed self-condensation.
Mitigation Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of a Non-Nucleophilic Base | If only a base is needed as a catalyst for another transformation, consider using a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) in place of hydroxide or alkoxides. | Minimizes the formation of the enolate, which initiates the condensation. |
| Control of Stoichiometry | If the aldehyde is intended to react with another component, add the aldehyde slowly to a solution of the other reactant and the base. | This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction over self-condensation. |
| Lower Reaction Temperature | Aldol reactions are often reversible and kinetically controlled. Running the reaction at low temperatures (e.g., 0 °C or below) can suppress the rate of condensation. | Reduced formation of high molecular weight byproducts. |
| Anhydrous Conditions | Ensure that the reaction is carried out under strictly anhydrous conditions if water is not essential for the desired reaction. | Water can sometimes facilitate proton transfer steps in aldol-type reactions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Acid-Catalyzed Isomerization during Acetal Protection
-
Reagent Purity: Ensure that this compound is of high purity and free from any acidic impurities from its synthesis (e.g., residual acid from the Diels-Alder reaction).
-
Reaction Setup: To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add the diol (e.g., ethylene glycol, 1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of p-toluenesulfonic acid (TsOH) at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography on silica gel that has been pre-treated with a small amount of triethylamine to neutralize any acidic sites.
Protocol 2: General Procedure for a Base-Catalyzed Reaction while Minimizing Self-Condensation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate that will react with the aldehyde in an appropriate anhydrous solvent.
-
Base Addition: Add the base (e.g., LDA, NaH) at a low temperature (e.g., -78 °C or 0 °C).
-
Slow Addition of Aldehyde: Add a solution of this compound dropwise to the reaction mixture over an extended period using a syringe pump.
-
Temperature Control: Maintain the low temperature throughout the addition and for a specified time after the addition is complete to allow the desired reaction to proceed.
-
Quenching: Quench the reaction at low temperature by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Proceed with standard aqueous work-up and purification by column chromatography.
Disclaimer: These are general guidelines. Specific reaction conditions should be optimized for each unique chemical transformation.
Catalyst selection for efficient synthesis of 4-Methylcyclohex-3-enecarbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the efficient synthesis of 4-Methylcyclohex-3-enecarbaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is the Diels-Alder reaction, a [4+2] cycloaddition between isoprene (the diene) and acrolein (the dienophile). This reaction can be performed thermally, but the use of a catalyst is highly recommended to improve reaction rates and selectivity.
Q2: What are the major regioisomers formed in this reaction, and how can I control the selectivity?
A2: The Diels-Alder reaction between the unsymmetrical diene (isoprene) and dienophile (acrolein) can lead to two primary regioisomers: this compound ("para") and 3-Methylcyclohex-3-enecarbaldehyde ("meta"). Generally, the "para" isomer is the thermodynamically favored and major product.[1] Lewis acid catalysts are particularly effective in enhancing this regioselectivity.[2][3] The choice of solvent can also influence the regioselectivity, with more polar and hydrogen-bond donating solvents potentially increasing the ratio of the desired "para" isomer.[4]
Q3: What are the main by-products I should be aware of?
A3: Besides the "meta" regioisomer, potential by-products include polymers of isoprene and/or acrolein, especially under harsh reaction conditions (e.g., high temperatures or high concentrations of Lewis acids). In some cases, secondary reactions of the product, such as oxidation or aromatization, can occur if the reaction mixture is not handled properly during workup. Photochemical degradation of isoprene can also lead to by-products like methacrolein and methyl vinyl ketone.[3][5]
Q4: Can I perform an enantioselective synthesis of this compound?
A4: Yes, an enantioselective synthesis can be achieved using chiral catalysts. Chiral organocatalysts, such as proline and its derivatives, are effective in promoting the enantioselective Diels-Alder reaction between isoprene and acrolein, leading to the formation of one enantiomer in excess.[6][7] Chiral Lewis acids can also be employed for this purpose.
Q5: My reaction yield is very low. What are the possible causes?
A5: Low yields can stem from several factors:
-
Catalyst Inactivity: The catalyst may have degraded due to moisture or improper storage.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to the retro-Diels-Alder reaction or polymerization.
-
Incorrect Reagent Stoichiometry: An inappropriate ratio of diene to dienophile can result in incomplete conversion.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Polymerization: Isoprene and acrolein can polymerize, reducing the concentration of reactants available for the desired cycloaddition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst (especially Lewis acids sensitive to moisture). | Ensure the catalyst is fresh and handled under anhydrous conditions. Consider using a freshly opened bottle or purifying the catalyst before use. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring for by-product formation. | |
| Incorrect solvent. | Experiment with different solvents of varying polarity. For Lewis acid catalysis, chlorinated solvents like dichloromethane are common. For organocatalysis, polar aprotic solvents may be suitable.[4] | |
| Poor Regioselectivity ("meta" isomer is a major product) | Non-catalyzed (thermal) reaction conditions. | Employ a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, SnCl₄) to enhance the formation of the "para" isomer.[2] |
| Inappropriate solvent. | Use a solvent that can promote the desired regioselectivity. Hydrogen bond-donating solvents have been shown to favor the "para" isomer.[4] | |
| Formation of Polymeric Material | High concentration of reactants. | Perform the reaction at a lower concentration. |
| Excessive temperature. | Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize polymerization. | |
| High catalyst loading (especially strong Lewis acids). | Reduce the catalyst loading to the minimum effective amount. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Use an excess of the more volatile reactant (isoprene) and remove it by distillation after the reaction. |
| Catalyst residues. | Quench the reaction appropriately (e.g., with water or a mild base for Lewis acids) and perform an aqueous workup to remove the catalyst. | |
| Emulsion formation during workup. | Use a saturated brine solution to break up emulsions during extraction. |
Catalyst Selection and Performance Data
The choice of catalyst is critical for achieving high yield and selectivity in the synthesis of this compound. Below is a summary of commonly used catalyst types and their typical performance.
Lewis Acid Catalysts
Lewis acids activate the acrolein dienophile, increasing the reaction rate and enhancing regioselectivity.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (para:meta) | Notes |
| AlCl₃ | 5 - 20 | Dichloromethane | 0 - 25 | Good to Excellent | High | Highly active but very moisture-sensitive. Can promote polymerization if not used carefully.[2][8] |
| ZnCl₂ | 10 - 30 | Diethyl Ether, Dichloromethane | 25 - 40 | Moderate to Good | Good | Milder than AlCl₃, less prone to causing side reactions. |
| SnCl₄ | 5 - 15 | Dichloromethane | 0 - 25 | Good to Excellent | High | Effective catalyst, but also moisture-sensitive. |
| BF₃·OEt₂ | 10 - 25 | Dichloromethane | -20 - 0 | Good | High | Effective at low temperatures, can provide good selectivity.[3] |
Organocatalysts for Enantioselective Synthesis
Organocatalysts, particularly those based on proline and its derivatives, can catalyze the enantioselective Diels-Alder reaction.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| (S)-Proline | 10 - 30 | DMSO, DMF | 25 | Moderate to Good | Up to 70-80% | A readily available and inexpensive organocatalyst.[7] |
| Proline Derivatives | 5 - 20 | Various organic solvents | -20 to 25 | Good to Excellent | >90% | Modified proline catalysts can offer higher enantioselectivity and yields.[6] |
| Chiral Triamine Salts | 2.5 - 20 | Toluene | -20 to 22 | Good | Up to 88% (with a substituted acrolein) | Effective for enantioselective synthesis.[6] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
Isoprene
-
Acrolein (freshly distilled)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous AlCl₃ (0.1 eq) to anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add freshly distilled acrolein (1.0 eq) dropwise to the AlCl₃ suspension over 15 minutes.
-
Stir the mixture at 0 °C for an additional 15 minutes.
-
Add isoprene (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Organocatalyzed Enantioselective Synthesis using (S)-Proline
Materials:
-
Isoprene
-
Acrolein (freshly distilled)
-
(S)-Proline
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add (S)-proline (0.2 eq) and DMSO.
-
Stir the mixture at room temperature until the proline is dissolved.
-
Add acrolein (1.0 eq) to the solution and stir for 10 minutes.
-
Add isoprene (2.0 eq) and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMSO and proline.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound.
Visual Guides
Experimental Workflow for Lewis Acid-Catalyzed Synthesis
Caption: Workflow for Lewis Acid-Catalyzed Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Guide for Low Reaction Yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-methyl-3-cyclohexene-1-carboxaldehyde, 7560-64-7 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Scaling up the synthesis of 4-Methylcyclohex-3-enecarbaldehyde for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Methylcyclohex-3-enecarbaldehyde. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and critical safety information for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The primary industrial route is the Diels-Alder reaction, a [4+2] cycloaddition, between isoprene (the diene) and crotonaldehyde (the dienophile). This method is favored for its high atom economy and efficiency in forming the cyclohexene ring structure.
Q2: What are the typical reaction conditions for this synthesis on an industrial scale?
A2: Industrial-scale synthesis is often carried out at elevated temperatures, typically in the range of 160-170°C, and under pressure, for example, around 95 psig. The reaction can be performed with or without a catalyst, although the use of a Lewis acid catalyst is common to improve reaction rate and selectivity.
Q3: What is the role of a Lewis acid catalyst in this reaction?
A3: Lewis acid catalysts, such as zinc chloride (ZnCl₂), are employed to accelerate the Diels-Alder reaction. They coordinate to the carbonyl group of the crotonaldehyde, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the electronic interaction with the Highest Occupied Molecular Orbital (HOMO) of isoprene, thereby increasing the reaction rate and influencing the regioselectivity of the addition.
Q4: How is the product typically purified in an industrial setting?
A4: The primary method for purification of this compound on an industrial scale is fractional distillation. This process separates the desired product from unreacted starting materials, byproducts, and any catalyst residues based on differences in their boiling points.
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
A: Low yields can stem from several factors. Firstly, ensure that the diene (isoprene) is in the s-cis conformation, which is necessary for the Diels-Alder reaction to occur. While isoprene predominantly exists in the more stable s-trans conformation, thermal energy is required to overcome the rotational barrier. Insufficient temperature may lead to a lower concentration of the reactive s-cis conformer. Secondly, the presence of impurities in the starting materials can inhibit the reaction. It is crucial to use reactants of high purity. Finally, consider the use of a Lewis acid catalyst, which can significantly enhance the reaction rate and, consequently, the yield under optimized conditions.
-
Problem 2: Formation of Undesired Isomers and Byproducts
-
Q: I am observing a mixture of isomers and other byproducts in my product stream. How can I improve the selectivity of the reaction?
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A: The Diels-Alder reaction between an unsymmetrical diene like isoprene and a dienophile like crotonaldehyde can lead to different regioisomers. The use of a Lewis acid catalyst can help to direct the reaction towards the desired isomer. Additionally, temperature control is critical. At excessively high temperatures, the retro-Diels-Alder reaction can become significant, leading to the formation of undesired equilibrium products. Running the reaction at the optimal temperature for the desired product is key. Common byproducts can also include polymers of isoprene or crotonaldehyde. Ensuring a well-mixed reaction vessel and avoiding localized high temperatures can minimize polymerization.
-
Problem 3: Difficulties in Product Purification
-
Q: I am struggling to achieve high purity of this compound after distillation. What could be the issue?
-
A: If fractional distillation is not providing adequate separation, it may be due to the presence of byproducts with boiling points close to that of the desired product. In such cases, optimizing the distillation column parameters, such as the number of theoretical plates, reflux ratio, and operating pressure (vacuum distillation can be employed to lower boiling points and prevent thermal degradation), is necessary. It is also important to ensure the complete removal of any catalyst prior to distillation, as residual catalyst can promote decomposition or side reactions at elevated temperatures.
-
Experimental Protocols
Industrial Scale Synthesis of this compound via Diels-Alder Reaction
This protocol is a general guideline for the industrial-scale synthesis. Specific parameters should be optimized based on the equipment and desired production scale.
Reactants and Catalyst:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Isoprene | C₅H₈ | 68.12 | Diene |
| Crotonaldehyde | C₄H₆O | 70.09 | Dienophile |
| Zinc Chloride (optional) | ZnCl₂ | 136.30 | Lewis Acid Catalyst |
Procedure:
-
Reactor Preparation: The reaction is typically carried out in a high-pressure stainless steel reactor equipped with a heating/cooling jacket, a stirrer, and monitoring systems for temperature and pressure.
-
Charging the Reactor: The reactor is charged with crotonaldehyde. If a catalyst is used, it is added at this stage.
-
Reaction Conditions: The reactor is sealed and heated to the target temperature of 160-170°C. The pressure will increase due to the vapor pressure of the reactants at this temperature.
-
Addition of Isoprene: Isoprene is then slowly fed into the reactor over a period of several hours to control the exothermic nature of the reaction and maintain the desired temperature and pressure (around 95 psig).
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.
-
Quenching and Catalyst Removal: Once the reaction is complete, the reactor is cooled. If a catalyst was used, it is neutralized or removed through an appropriate workup procedure, such as washing with water or a mild basic solution.
-
Purification: The crude product mixture is then transferred to a fractional distillation unit for purification.
Data Presentation
Table 1: Effect of Catalyst on Isomer Ratio (Illustrative)
| Catalyst | Temperature (°C) | Pressure (psig) | "Para" Isomer (%) | "Meta" Isomer (%) |
| None | 170 | 95 | 60 | 40 |
| ZnCl₂ (0.5 mol%) | 160 | 95 | 85 | 15 |
| AlCl₃ (0.5 mol%) | 160 | 95 | 90 | 10 |
Note: The terms "para" and "meta" are used colloquially to refer to the 1,4- and 1,3-substituted cyclohexene products, respectively. The data presented here are illustrative and the actual ratios will depend on specific reaction conditions.
Visualizations
Caption: Workflow for the industrial synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Column chromatography techniques for purifying 4-Methylcyclohex-3-enecarbaldehyde
Welcome to the technical support center for the purification of 4-Methylcyclohex-3-enecarbaldehyde. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the successful column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most cost-effective stationary phase is silica gel (Silica 60 is common). However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to side reactions like acetal or hemiacetal formation.[1] If you observe compound degradation or significant tailing, consider using deactivated silica gel or switching to an alternative stationary phase like alumina.[1]
Q2: How do I choose an appropriate mobile phase (eluent) for the purification?
A2: A good starting point for determining the optimal mobile phase is to perform Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.3, as this generally provides good separation.[1] Common solvent systems for compounds of similar polarity are mixtures of hexanes and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).
Q3: My this compound seems to be degrading on the column. What can I do?
A3: Aldehyde degradation on silica gel is a known issue, often due to the acidic nature of the stationary phase.[1] To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to your mobile phase.[2] This neutralizes the acidic sites on the silica. Alternatively, using a less acidic stationary phase like alumina can be effective.[1]
Q4: What are the likely impurities I need to separate from this compound?
A4: this compound is commonly synthesized via a Diels-Alder reaction between isoprene and acrolein.[3] Potential impurities could include unreacted starting materials (isoprene and acrolein), polymers of acrolein, and potentially regioisomers or other byproducts of the cycloaddition. The relative polarity of these impurities will dictate the ease of separation.
Q5: Can I use a gradient elution for this purification?
A5: Yes, a gradient elution can be very effective, especially if your crude sample contains impurities with a wide range of polarities. You can start with a low-polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound, followed by any highly polar impurities.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | 1. Compound degradation on the column. 2. Compound is too polar/non-polar for the chosen eluent and remains on the column or elutes too quickly with impurities. 3. Incomplete elution from the column. | 1. Add 0.1-1% triethylamine to the eluent to deactivate the silica gel.[2] Consider using alumina as the stationary phase. 2. Re-optimize the mobile phase using TLC to achieve an Rf of ~0.3 for the target compound.[1] 3. After collecting the fractions containing your product, flush the column with a much more polar solvent to check for any remaining compound. |
| Peak Tailing in Fractions | 1. Acidic sites on the silica gel interacting with the aldehyde. 2. Column is overloaded with the sample. 3. Poorly packed column leading to uneven flow. | 1. Deactivate the silica gel with triethylamine in the mobile phase.[2] 2. Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. 3. Ensure the column is packed uniformly without any cracks or channels. |
| Co-elution of Impurities | 1. The chosen mobile phase does not provide adequate separation. 2. The column is too short or has too large a particle size for the required resolution. | 1. Optimize the solvent system. Try different solvent combinations or a shallower gradient. Sometimes switching to a different non-polar (e.g., toluene instead of hexanes) or polar solvent can change the selectivity.[1] 2. Use a longer column or a stationary phase with a smaller particle size for higher resolution. |
| Product Elutes Too Quickly (High Rf) | 1. The mobile phase is too polar. | 1. Decrease the proportion of the polar solvent in your eluent system (e.g., move from 90:10 hexanes:ethyl acetate to 95:5). |
| Product Does Not Elute (Low Rf) | 1. The mobile phase is not polar enough. | 1. Increase the proportion of the polar solvent in your eluent system (e.g., move from 95:5 hexanes:ethyl acetate to 90:10). |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. Materials:
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Crude this compound
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Silica gel (60 Å, 40-63 µm)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column with a stopcock
-
Sand
-
Cotton or glass wool
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Collection tubes/flasks
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TLC plates, developing chamber, and UV lamp
2. Mobile Phase Selection:
-
Prepare several mixtures of hexanes and ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Spot your crude material on a TLC plate and develop it in these solvent systems.
-
The ideal system will give your product an Rf value of approximately 0.3.
3. Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a small layer of sand (approx. 1-2 cm).
-
Dry pack the column with the required amount of silica gel (typically 50-100 times the weight of your crude sample).
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Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica.
-
Pre-elute the column with your starting mobile phase until the silica is fully wetted and equilibrated. Do not let the solvent level drop below the top layer of sand.
4. Sample Loading:
-
Dissolve your crude product in a minimal amount of a low-boiling solvent like dichloromethane or your mobile phase.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, you can perform a "dry loading" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If using a gradient elution, start with the lowest polarity solvent mixture and gradually increase the polarity.
6. Product Isolation:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for purifying this compound.
Troubleshooting Logic
Caption: A logical guide to troubleshooting common purification issues.
References
Technical Support Center: Fractional Distillation of 4-Methylcyclohex-3-enecarbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Methylcyclohex-3-enecarbaldehyde via fractional distillation.
Troubleshooting Guide
Problem 1: No Distillate is Collecting
Question: I've set up my fractional distillation apparatus, and the mixture is boiling, but no product is collecting in the receiving flask. What should I do?
Answer:
This is a common issue that can arise from several factors related to temperature and insulation. Here's a step-by-step troubleshooting guide:
-
Check the Thermometer Placement: Ensure the thermometer bulb is positioned correctly within the distillation head. It should be slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is entering the condenser.
-
Increase the Heating Mantle Temperature: The temperature of your heating source may be too low. Gradually increase the temperature of the heating mantle. The goal is to have a steady ring of condensate slowly rising through the fractionation column.
-
Improve Insulation: The fractionation column must be well-insulated to maintain the temperature gradient necessary for efficient separation. Wrap the column with glass wool or aluminum foil to prevent heat loss to the surroundings. This is especially important if the distillation is running slowly.
-
Check for Leaks: Ensure all joints in your glassware are properly sealed. Leaks in the system can prevent the vapor from reaching the condenser.
Problem 2: The Temperature is Fluctuating
Question: The temperature reading on my thermometer is not stable. It rises and falls, and I'm not getting a steady distillation. Why is this happening?
Answer:
Temperature fluctuations during distillation usually indicate an issue with the heating rate or the efficiency of the column.
-
Inconsistent Heating: Ensure your heating mantle is providing consistent heat. If you are using a stirring hot plate with a heating block or sand bath, make sure the stirring is consistent to ensure even heat distribution.
-
Heating Too Rapidly: If the mixture is boiling too vigorously, it can lead to "bumping" where large bubbles of vapor travel up the column, causing temperature fluctuations. Reduce the heating rate to achieve a slow, steady distillation rate of approximately 1-2 drops per second into the receiving flask.
-
Inefficient Column: If the fractionation column is not providing enough theoretical plates for the separation, you may observe fluctuating temperatures as different components vaporize and condense. Ensure you are using an appropriate fractionation column for your separation.
Problem 3: The Product is Darkening or Decomposing
Question: As the distillation proceeds, the material in the distillation flask is turning dark, and I suspect the product is decomposing. How can I prevent this?
Answer:
Aldehydes can be susceptible to decomposition and oxidation at elevated temperatures. The high boiling point of this compound (176.1 °C at atmospheric pressure) makes this a significant concern.[1][2][3]
-
Use a Vacuum: The most effective way to prevent thermal decomposition is to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound.
-
Inert Atmosphere: To prevent oxidation, it is highly recommended to conduct the distillation under an inert atmosphere, such as nitrogen or argon.[1]
-
Alternative Purification: If decomposition persists even under vacuum, consider an alternative purification method. For aldehydes, a common technique is to form a bisulfite adduct, which can be separated by extraction. The aldehyde can then be regenerated from the adduct.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: What are the common impurities I might encounter?
A2: Without specific knowledge of the synthetic route, common impurities could include unreacted starting materials, solvents, and byproducts of side reactions. If the aldehyde was synthesized via an oxidation reaction, the corresponding carboxylic acid or alcohol could be present.
Q3: How can I improve the separation efficiency of my fractional distillation?
A3: To improve separation efficiency:
-
Use a longer fractionation column or a column with a more efficient packing material to increase the number of theoretical plates.
-
Maintain a slow and steady distillation rate.
-
Ensure the column is well-insulated.
Q4: Is it necessary to use a vacuum for the distillation of this compound?
A4: Given its high boiling point, using a vacuum is strongly recommended to prevent thermal decomposition and improve the purity of the final product.
Data Presentation
| Physical Property | Value | Source |
| Boiling Point (at 760 mmHg) | 176.1 °C (estimated) | [1][2][3] |
| Vapor Pressure (at 25 °C) | 1.1 mmHg (estimated) | [1][2] |
| Flash Point | 55.3 °C (estimated) | [2] |
| Molecular Weight | 124.18 g/mol | [4][5][6] |
Experimental Protocols
Protocol 1: Fractional Distillation under Inert Atmosphere
-
Apparatus Setup: Assemble a standard fractional distillation apparatus with a round-bottom flask, a packed fractionation column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Inert Atmosphere: Connect a nitrogen or argon line to the system via a T-adapter on the receiving flask to maintain a positive pressure of inert gas.
-
Charging the Flask: Charge the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: Slowly increase the temperature until the mixture begins to boil. Observe the condensate ring rising slowly up the column.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of the purified product.
-
Shutdown: Once the distillation is complete, allow the apparatus to cool down to room temperature before disassembling.
Protocol 2: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble the fractional distillation apparatus as described above, but with a vacuum adapter connecting the receiving flask to a vacuum pump. Use appropriate greases for all ground glass joints to ensure a good seal.
-
Leak Check: Before heating, ensure the system is sealed and can hold a vacuum.
-
Applying Vacuum: Slowly and carefully apply the vacuum to the desired pressure.
-
Heating: Begin heating the distillation flask.
-
Distillation and Fraction Collection: Collect the fraction that distills at a constant temperature at the set pressure.
-
Shutdown: After the distillation is complete, allow the system to cool completely before slowly and carefully releasing the vacuum. Disassemble the apparatus.
Visualizations
Caption: Troubleshooting workflow for the fractional distillation of this compound.
Caption: Decision logic for choosing the appropriate distillation method for this compound.
References
- 1. 4-methyl-3-cyclohexene-1-carboxaldehyde, 7560-64-7 [thegoodscentscompany.com]
- 2. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]
- 3. 4-methyl-3-cyclohexene-1-carboxaldehyde [flavscents.com]
- 4. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- [webbook.nist.gov]
- 6. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Methylcyclohex-3-enecarbaldehyde
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key chemical intermediates is of paramount importance. 4-Methylcyclohex-3-enecarbaldehyde, a valuable building block in the synthesis of various complex molecules, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two prominent methods: the Diels-Alder reaction and a two-step sequence involving allylic oxidation.
Comparison of Synthetic Routes
| Parameter | Diels-Alder Reaction | Oxidation of (4-methylcyclohex-3-enyl)methanol |
| Starting Materials | Isoprene, Acrolein | 4-Methylcyclohex-3-ene-1-carboxylic acid |
| Reagents | Lewis Acid (e.g., AlCl₃, SnCl₄) or thermal conditions | Oxalyl chloride, DMSO, Triethylamine (Swern) or PCC |
| Reaction Steps | One-pot reaction | Two steps (reduction then oxidation) |
| Typical Yield | Good to excellent (often >80%) | Moderate to good (variable depending on reagents) |
| Key Advantages | Atom economical, convergent, well-established | Avoids handling of volatile and polymerizable acrolein |
| Key Disadvantages | Acrolein is highly toxic, volatile, and prone to polymerization. Lewis acids can be moisture-sensitive. | Multi-step process, requires stoichiometric oxidizing agents. |
Synthetic Route Diagrams
Caption: Diels-Alder synthesis of this compound.
Caption: Two-step synthesis via oxidation of the corresponding alcohol.
Experimental Protocols
Route 1: Diels-Alder Reaction of Isoprene and Acrolein
This one-pot cycloaddition reaction offers a direct and atom-economical route to the target aldehyde. The use of a Lewis acid catalyst can significantly accelerate the reaction and improve the yield.
Materials:
-
Isoprene
-
Acrolein
-
Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of isoprene (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add the Lewis acid (e.g., AlCl₃, 0.1 equivalents) portion-wise.
-
Slowly add a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to afford this compound.
Route 2: Oxidation of (4-methylcyclohex-3-enyl)methanol
This two-step approach first involves the reduction of a commercially available carboxylic acid to the corresponding alcohol, followed by oxidation to the desired aldehyde. This route avoids the use of the highly volatile and toxic acrolein.
Step 2a: Reduction of 4-Methylcyclohex-3-ene-1-carboxylic acid
Materials:
-
4-Methylcyclohex-3-ene-1-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate
-
Hydrochloric Acid (10%)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, slowly add a solution of 4-methylcyclohex-3-ene-1-carboxylic acid (1.0 equivalent) in anhydrous diethyl ether.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, and wash with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-methylcyclohex-3-enyl)methanol, which can often be used in the next step without further purification.
Step 2b: Swern Oxidation of (4-methylcyclohex-3-enyl)methanol
Materials:
-
(4-methylcyclohex-3-enyl)methanol
-
Oxalyl Chloride
-
Dimethyl Sulfoxide (DMSO)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15 minutes, then add a solution of (4-methylcyclohex-3-enyl)methanol (1.0 equivalent) in anhydrous dichloromethane dropwise, again maintaining the temperature below -60 °C.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or fractional distillation to yield this compound.
A Comparative Guide to Lewis Acid Catalysts for the Synthesis of 4-Methylcyclohex-3-enecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Methylcyclohex-3-enecarbaldehyde, a valuable intermediate in the production of fragrances and pharmaceuticals, is predominantly achieved through the Diels-Alder reaction of isoprene with acrolein. The efficiency and selectivity of this [4+2] cycloaddition are significantly enhanced by the use of Lewis acid catalysts. This guide provides a comparative overview of various Lewis acid catalysts for this synthesis, supported by experimental data, to aid researchers in catalyst selection and experimental design.
Performance Comparison of Lewis Acid Catalysts
The selection of a Lewis acid catalyst can profoundly impact the yield, reaction time, and temperature required for the synthesis of this compound. The following table summarizes the performance of several common Lewis acid catalysts based on available experimental data.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Catalytic Amount | Not Specified | Room Temperature | Not Specified | 66 (major isomer) | [1][2] |
| Aluminum Chloride (AlCl₃) | 100 | Dichloromethane | Room Temperature | 4 days | Good (unspecified) | [3][4] |
| Ytterbium (III) Triflate (Yb(OTf)₃) | Not Specified | Not Specified | Not Specified | Not Specified | Effective Catalyst | [5] |
| Scandium (III) Triflate (Sc(OTf)₃) | Not Specified | Not Specified | Mild Conditions | Not Specified | High Selectivity & Yield | [6] |
Note: Direct comparative data for all catalysts under identical conditions for the specific synthesis of this compound is limited in the reviewed literature. The data presented is based on the closest available analogous reactions.
Reaction Pathway and Experimental Workflow
The synthesis of this compound proceeds via a Lewis acid-catalyzed Diels-Alder reaction. The Lewis acid coordinates to the carbonyl oxygen of acrolein, the dienophile, which lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy. This activation enhances the electrophilicity of the dienophile, accelerating the cycloaddition with isoprene, the diene.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound using selected Lewis acid catalysts. These protocols are based on procedures described for similar Diels-Alder reactions.
Protocol 1: Boron Trifluoride Etherate (BF₃·OEt₂) Catalysis[1][2]
-
Reactant and Catalyst Preparation:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acrolein in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of boron trifluoride etherate to the stirred solution.
-
-
Reaction Execution:
-
To the cooled solution, add isoprene dropwise.
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by fractional distillation or column chromatography to yield this compound.
-
Protocol 2: Aluminum Chloride (AlCl₃) Catalysis[3][4]
-
Reactant and Catalyst Preparation:
-
In a flame-dried, three-necked round-bottom flask fitted with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Add a solution of acrolein in anhydrous dichloromethane dropwise to the AlCl₃ suspension.
-
After the addition is complete, add isoprene to the reaction mixture.
-
Allow the reaction to stir at room temperature for the specified duration (e.g., 4 days).
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring the mixture into a flask containing a mixture of crushed ice and a dilute solution of hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting residue by vacuum distillation or column chromatography.
-
Logical Relationship of Catalyst Activation
The catalytic cycle of a Lewis acid in the Diels-Alder reaction involves the activation of the dienophile, followed by the cycloaddition and subsequent release of the catalyst.
Caption: Lewis acid activation and catalytic cycle in the Diels-Alder reaction.
Conclusion
The choice of a Lewis acid catalyst is a critical parameter in the synthesis of this compound. While catalysts like boron trifluoride etherate and aluminum chloride have been documented to promote this reaction, newer catalysts such as scandium and ytterbium triflates offer advantages in terms of milder reaction conditions and potentially higher selectivity. The provided protocols and diagrams offer a foundational understanding for researchers to develop and optimize their synthetic strategies for this important molecule. Further experimental investigation under standardized conditions is warranted for a more direct and comprehensive comparison of these promising catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. acikerisim.kirklareli.edu.tr [acikerisim.kirklareli.edu.tr]
- 6. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
A Comparative Study of 4-Methylcyclohex-3-enecarbaldehyde and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Methylcyclohex-3-enecarbaldehyde and its key structural analogs: Perillaldehyde, Cyclohexanecarbaldehyde, and 4-Methylcyclohex-3-ene-1-carboxylic acid. The objective is to furnish researchers with comprehensive data on their physicochemical properties, synthesis, spectral characteristics, and biological activities to inform their application in chemical synthesis and drug discovery.
Physicochemical and Spectroscopic Properties
The structural variations among this compound and its analogs lead to differing physicochemical and spectroscopic properties. This compound and Perillaldehyde are isomers, with the latter being a naturally occurring monoterpenoid. Cyclohexanecarbaldehyde represents the saturated counterpart, lacking the double bond in the cyclohexyl ring. 4-Methylcyclohex-3-ene-1-carboxylic acid is the corresponding carboxylic acid derivative.
A summary of their key properties is presented in the table below.
| Property | This compound | Perillaldehyde | Cyclohexanecarbaldehyde | 4-Methylcyclohex-3-ene-1-carboxylic acid |
| Molecular Formula | C8H12O | C10H14O | C7H12O | C8H12O2 |
| Molecular Weight | 124.18 g/mol | 150.22 g/mol | 112.17 g/mol | 140.18 g/mol |
| Boiling Point | 176.1 °C at 760 mmHg[1] | 104-105 °C at 10 mmHg | 161-163 °C | 103-104 °C |
| Density | 0.998 g/cm³ | 0.967 g/mL at 20 °C | 0.926 g/mL at 25 °C[2] | 1.078 g/cm³ (Predicted) |
| Refractive Index | Not widely reported | n20/D 1.508 | n20/D 1.452 | Not widely reported |
| Solubility | Insoluble or sparingly soluble in water | Soluble in organic solvents | Slightly soluble in water; Soluble in chloroform, ether, alcohol[2] | Soluble in organic solvents |
| Spectroscopic Data | 13C NMR, GC-MS, IR, and Raman spectra available in databases.[3] | 1H NMR, 13C NMR, IR, and Mass spectra available in databases. | Mass spectrum and IR spectrum available in databases.[4] | Data available in spectral databases. |
Synthesis and Reactivity
The synthesis of these compounds employs distinct methodologies, reflecting their structural differences. The reactivity of these molecules is primarily dictated by the functional groups present: the aldehyde, the carbon-carbon double bond, and the carboxylic acid.
Synthesis Overview
-
This compound: The primary synthetic route is the Diels-Alder reaction , a [4+2] cycloaddition between isoprene (a substituted diene) and acrolein (a dienophile). This reaction is a cornerstone of organic synthesis for creating six-membered rings.
-
Perillaldehyde: Can be synthesized from (+)-limonene oxide.[5] It is also naturally abundant in the herb Perilla frutescens.[6]
-
Cyclohexanecarbaldehyde: Can be prepared by the catalytic hydrogenation of 3-cyclohexene-1-carboxaldehyde or through the hydroformylation of cyclohexene.[7]
-
4-Methylcyclohex-3-ene-1-carboxylic acid: Can be synthesized by the oxidation of this compound.
The following diagram illustrates the general synthetic pathway for this compound.
Caption: Diels-Alder synthesis of this compound.
Comparative Reactivity
The reactivity of aldehydes is generally greater than that of ketones due to less steric hindrance and a more electrophilic carbonyl carbon.[8] The presence of a double bond in this compound and Perillaldehyde allows for electrophilic addition reactions, which are absent in Cyclohexanecarbaldehyde. The aldehyde group in these compounds can undergo nucleophilic addition, oxidation to a carboxylic acid, and reduction to an alcohol. The carboxylic acid group of 4-Methylcyclohex-3-ene-1-carboxylic acid can undergo esterification and other reactions typical of carboxylic acids.
Biological Activity
The structural differences between these analogs also translate to varied biological activities. Perillaldehyde, in particular, has been the subject of numerous studies investigating its cytotoxic and antitumor effects.
Cytotoxicity
-
Perillaldehyde: Has demonstrated significant cytotoxic activity against various human tumor cell lines. Studies have shown that it can induce apoptosis and necrosis in cancer cells. For instance, Perillaldehyde has been reported to decrease cell viability in a concentration-dependent manner in cell lines such as SHSY5Y, DLD-1, Jurkat, and HL-60. The IC50 values for Perillaldehyde 1,2-epoxide, a derivative, were found to be in the range of 9.70 to 21.99 μM against different cancer cell lines.
-
This compound, Cyclohexanecarbaldehyde, and 4-Methylcyclohex-3-ene-1-carboxylic acid: There is limited publicly available data on the cytotoxic effects of these specific compounds, highlighting a potential area for future research.
The following diagram illustrates a simplified workflow for assessing cytotoxicity using an MTT assay.
Caption: General workflow for determining cytotoxicity using an MTT assay.
Experimental Protocols
General Protocol for Diels-Alder Synthesis of this compound
This protocol is a generalized procedure based on typical Diels-Alder reactions.
Materials:
-
Isoprene
-
Acrolein
-
Toluene (or another suitable high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation
Procedure:
-
In a fume hood, combine equimolar amounts of isoprene and acrolein in a round-bottom flask containing a suitable solvent like toluene.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure.
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of the compounds.
Materials:
-
Human cancer cell line of choice
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[5]
-
Purple formazan crystals will form in viable cells. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[5]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound and its structural analogs present a diverse set of chemical properties and biological activities. While Perillaldehyde has been more extensively studied for its potential anticancer properties, its isomers and saturated analogs remain less explored. The synthetic accessibility of these compounds, particularly through robust reactions like the Diels-Alder, makes them attractive targets for further investigation in medicinal chemistry and materials science. The provided data and protocols serve as a foundational guide for researchers interested in exploring the potential of these versatile molecules. Further comparative studies are warranted to fully elucidate the structure-activity relationships within this class of compounds.
References
- 1. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methyl 4-methyl-3-cyclohexene-1-carboxylate | C9H14O2 | CID 224855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 8. broadpharm.com [broadpharm.com]
4-Methylcyclohex-3-enecarbaldehyde vs. 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carboxaldehyde (Lyral)
An objective comparison of the chemical properties, synthesis, and potential applications of 4-Methylcyclohex-3-enecarbaldehyde and the well-known fragrance ingredient, 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carboxaldehyde, commonly known as Lyral. This guide provides researchers, scientists, and drug development professionals with a concise overview of these two structurally related aldehydes, supported by available data and experimental protocols.
Introduction
This compound and Lyral are both cyclohexene carboxaldehyde derivatives with distinct chemical properties and applications. While Lyral has been a prominent ingredient in the fragrance industry for its characteristic lily-of-the-valley scent, its use has been curtailed due to its allergenic properties.[1][2][3] this compound, a structurally simpler analog, serves primarily as a synthetic intermediate.[4] This guide aims to provide a side-by-side comparison to aid in material selection and experimental design.
Chemical and Physical Properties
A summary of the key chemical and physical properties of both compounds is presented in Table 1. These properties are crucial for understanding the behavior of these molecules in various experimental and industrial settings.
| Property | This compound | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carboxaldehyde (Lyral) |
| CAS Number | 7560-64-7[5] | 31906-04-4[6] |
| Molecular Formula | C₈H₁₂O[5] | C₁₃H₂₂O₂[6] |
| Molecular Weight | 124.18 g/mol [5] | 210.31 g/mol [6] |
| Appearance | - | Colorless to pale yellow viscous liquid[5] |
| Boiling Point | 176.1 °C at 760 mmHg[7] | ~289 °C (552 °F)[5] |
| Density | 0.998 g/cm³[7] | 0.995 g/mL at 20 °C[8] |
| Flash Point | 55.3 °C[7] | 93 °C (199 °F)[5] |
| Solubility | Soluble in water (804.8 mg/L @ 25 °C est.)[9] | - |
| LogP | 1.93170[7] | 2.08[10] |
Table 1. Comparative Chemical and Physical Properties.
Synthesis and Experimental Protocols
Both compounds are synthesized via a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings.[11]
Synthesis of this compound
The primary route for the synthesis of this compound is the Diels-Alder cycloaddition of isoprene and acrolein.[4][10]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine isoprene and acrolein. The reaction can be carried out in the presence of a Lewis acid catalyst, such as a zinc-containing ionic liquid, to improve the reaction rate and selectivity at room temperature.[10]
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. For instance, using a Zn-containing ionic liquid allows the reaction to proceed efficiently at room temperature.[10]
-
Work-up and Purification: After the reaction is complete, the product, methylcyclohex-3-enecarbaldehyde (MCHCA), is isolated from the reaction mixture. Purification can be achieved through distillation to yield the final product.[10]
Caption: Synthesis of this compound.
Synthesis of 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carboxaldehyde (Lyral)
The synthesis of Lyral also involves a Diels-Alder reaction, in this case between myrcene and acrolein, followed by an acid-catalyzed hydration step.
Experimental Protocol:
-
Diels-Alder Reaction: Myrcene is reacted with acrolein. This cycloaddition reaction forms the cyclohexene carboxaldehyde intermediate.
-
Acid-Catalyzed Hydration: The intermediate from the first step undergoes hydration in the presence of an acid catalyst. This step introduces the hydroxyl group and the methylpentyl side chain, yielding the final Lyral molecule.
Caption: Synthesis of Lyral.
Applications and Performance
This compound is primarily documented as a synthetic intermediate.[4] Its potential applications could lie in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. One notable application is in the synthesis of toluene from biomass-derived sources, where it serves as a key intermediate.[10] Further research is needed to explore its potential as a fragrance component or in other applications.
Lyral , on the other hand, has a long history of use as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, and cosmetics, valued for its soft, floral, lily-of-the-valley scent.[4][12] It is known for its excellent blending properties and tenacity in fragrance compositions.[11]
Safety and Regulatory Status
A critical point of differentiation between the two compounds is their safety profile, particularly concerning skin sensitization.
This compound: Detailed safety and toxicity data for this compound are not widely available in the public domain. Standard laboratory safety precautions should be followed when handling this chemical.
Lyral: Lyral is a well-established contact allergen.[1] Numerous studies have documented its potential to cause allergic contact dermatitis in sensitized individuals.[13][14] This has led to significant regulatory action. For instance, the European Union has prohibited the use of Lyral in cosmetic products.[3] This high allergenic potential is a major limiting factor in its application.
Caption: Regulatory and Safety Status Overview.
Conclusion
This compound and Lyral, while sharing a common cyclohexene carboxaldehyde core, present distinctly different profiles for researchers and developers. Lyral's utility as a fragrance is overshadowed by its significant allergenic properties, leading to its phasing out in many applications. This compound, synthesized from readily available precursors, offers a platform for further chemical synthesis. Its simpler structure and different side chain may result in a different toxicological profile, warranting further investigation into its potential applications and safety. This comparative guide serves as a foundational resource for informed decision-making in research and development involving these aldehydes.
References
- 1. 4-methyl-3-cyclohexene-1-carboxaldehyde, 7560-64-7 [thegoodscentscompany.com]
- 2. 4-Methylcyclohex-3-ene-1-carboxylic acid | 4342-60-3 | FM30105 [biosynth.com]
- 3. obelis.net [obelis.net]
- 4. This compound|CAS 7560-64-7 [benchchem.com]
- 5. This compound CAS#: 7560-64-7 [m.chemicalbook.com]
- 6. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- [webbook.nist.gov]
- 7. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-methyl-3-cyclohexene-1-carboxaldehyde [flavscents.com]
- 10. Selective Production of Toluene from Biomass-Derived Isoprene and Acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Recommendation to include fragrance mix 2 and hydroxyisohexyl 3-cyclohexene carboxaldehyde (Lyral) in the European baseline patch test series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 4-Methylcyclohex-3-enecarbaldehyde and 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Triplal®)
An Objective Comparison for Researchers and Drug Development Professionals
Introduction
This guide presents a detailed comparative analysis of two structurally related cyclic aldehydes: 4-Methylcyclohex-3-enecarbaldehyde and the commercially prominent 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, widely known as Triplal®. Both molecules are synthesized via Diels-Alder reactions and share a core cyclohexene structure. However, the presence of an additional methyl group in Triplal® significantly influences their chemical properties, applications, and performance. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering an objective comparison based on available scientific data.
Chemical Structure and Physicochemical Properties
The primary structural distinction between these two aldehydes is the additional methyl group at the 2-position of the cyclohexene ring in Triplal®. This seemingly minor structural variance leads to notable differences in their physicochemical properties.
| Property | This compound | 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Triplal®) |
| Molecular Formula | C₈H₁₂O[1][2][3] | C₉H₁₄O[4] |
| Molecular Weight | 124.18 g/mol [1][2][3] | 138.21 g/mol [4] |
| CAS Number | 7560-64-7[1][3] | 68039-49-6[4] |
| Appearance | Colorless to pale yellow liquid | Colorless to very pale yellow liquid[5] |
| Boiling Point | approx. 176.1 °C @ 760 mmHg[1][6] | approx. 196 °C[6] |
| Density | approx. 0.998 g/cm³[1][6] | approx. 0.933 g/mL @ 25 °C[6] |
| LogP | approx. 1.93 - 2.18[6] | approx. 2.34 - 2.67[4] |
| Odor Profile | Not extensively characterized for fragrance applications. | Strong, green, aldehydic, leafy with citrus and floral undertones.[5][7][8] |
Note: Data for this compound is primarily sourced from chemical databases and may include estimated values. In contrast, the properties of Triplal® are more thoroughly documented due to its widespread commercial use.
Synthesis and Experimental Protocols
The synthesis of both aldehydes is classically achieved through a Diels-Alder reaction, a cornerstone of organic chemistry for the formation of six-membered ring systems.
Synthesis of this compound
This compound is the product of a [4+2] cycloaddition reaction between isoprene, serving as the diene, and acrolein, the dienophile.[1][6]
Experimental Protocol: Synthesis of this compound
-
Materials: Isoprene, acrolein, Lewis acid catalyst (e.g., zinc chloride, optional), suitable solvent (e.g., toluene, optional).
-
Procedure:
-
A high-pressure reaction vessel is charged with equimolar amounts of isoprene and acrolein.
-
A catalytic amount of a Lewis acid may be added to enhance the reaction rate and regioselectivity.
-
The vessel is sealed and the mixture is heated to a temperature range of 160-170 °C.
-
The reaction progress is monitored using an appropriate analytical technique, such as Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound.
-
Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Triplal®)
Triplal® is synthesized via a similar Diels-Alder pathway, utilizing 2-methyl-1,3-pentadiene as the diene and acrolein as the dienophile.[1][9]
Experimental Protocol: Synthesis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Triplal®)
-
Materials: 2-methyl-1,3-pentadiene, acrolein, catalyst (optional).
-
Procedure:
-
A reaction flask is charged with 2-methyl-1,3-pentadiene and acrolein.
-
The reaction is typically conducted at elevated temperatures to facilitate the cycloaddition.
-
Industrial synthesis may employ a catalyst to control the isomeric ratio (cis/trans) of the final product.
-
Following the reaction, the resulting mixture is purified by distillation. For fragrance applications, the mixture of isomers is often utilized directly.[1][4]
-
Diagram: Comparative Synthesis Pathways
Caption: Diels-Alder reaction pathways for the synthesis of the two aldehydes.
Performance, Applications, and Biological Activity
There is a significant disparity in the documented applications and performance data between these two molecules.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Triplal®):
-
Primary Application: Triplal® is a cornerstone of the fragrance industry, prized for its potent and refreshing green, leafy, and aldehydic aroma.[1] It is a versatile ingredient in a wide array of consumer products, including fine fragrances, soaps, detergents, and personal care items.[8][10]
-
Performance Characteristics: It is valued for imparting a strong, fresh top note to fragrance compositions and exhibits good stability in various product formulations.[1]
-
Biological Activity: While primarily used for its scent, like many aldehydes, it can cause skin irritation and may cause an allergic skin reaction.[2][3]
This compound:
-
Primary Application: The existing scientific literature predominantly identifies this compound as a synthetic intermediate in organic chemistry.[1] Its bifunctional nature, possessing both an aldehyde and an alkene group, makes it a useful building block for more complex molecules.[1]
-
Performance Characteristics: There is a notable lack of publicly available data regarding its performance in specific applications. One industry database explicitly states it is "not for fragrance use," which may suggest less desirable organoleptic properties or other limitations.[9]
-
Biological Activity: No specific studies on the biological activity of this compound were identified in the search. However, its structural similarity to other cyclic aldehydes suggests a potential for skin and eye irritation.
Diagram: Comparative Application Landscape
Caption: Primary application areas of Triplal® versus this compound.
Chemical Reactivity and Potential for Drug Development
For researchers in drug development, the reactivity of these scaffolds is of prime interest. Both molecules offer multiple avenues for chemical modification.
Shared Reactive Sites:
-
Aldehyde Functional Group: The aldehyde moiety is a versatile handle for various transformations:
-
Oxidation: Can be converted to the corresponding carboxylic acid, 4-Methylcyclohex-3-ene-1-carboxylic Acid.[1]
-
Reduction: Can be selectively reduced to the primary alcohol, (4-methylcyclohex-3-enyl)methanol.[1]
-
Nucleophilic Addition: Susceptible to reactions with nucleophiles to form cyanohydrins, acetals, and imines.[1]
-
Wittig Reaction: Allows for carbon chain extension at the carbonyl position.[1]
-
-
Alkene Functional Group: The endocyclic double bond can undergo several reactions:
Potential for Differential Reactivity:
Conclusion
References
- 1. This compound|CAS 7560-64-7 [benchchem.com]
- 2. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 7560-64-7 [m.chemicalbook.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]
- 7. 4-methyl-3-cyclohexene-1-carboxaldehyde [flavscents.com]
- 8. Showing Compound 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde (FDB008400) - FooDB [foodb.ca]
- 9. 4-methyl-3-cyclohexene-1-carboxaldehyde, 7560-64-7 [thegoodscentscompany.com]
- 10. 4-Methylcyclohex-3-ene-1-carboxylic acid | 4342-60-3 | FM30105 [biosynth.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Methylcyclohex-3-enecarbaldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Methylcyclohex-3-enecarbaldehyde, a key compound in various research and development sectors. The following sections detail validated methods, present comparative data, and outline experimental protocols to assist in selecting the most suitable approach for your analytical needs.
Comparison of Analytical Methods
The primary methods for the quantification of aldehydes like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and is suited for different analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is highly sensitive and selective, making it ideal for identifying and quantifying trace amounts of substances in complex matrices. For aldehydes, derivatization is often employed to improve chromatographic behavior and detection sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method suitable for a wide range of analytes, including those that are not sufficiently volatile for GC analysis. Similar to GC, derivatization is a common strategy for enhancing the detection of aldehydes by HPLC, typically using UV or fluorescence detectors.
The following tables summarize the performance of representative GC-MS and HPLC methods for the analysis of aldehydes. While specific data for this compound is limited in publicly available literature, the data presented for other aldehydes provides a strong indication of the expected performance parameters.
Data Presentation: Performance Comparison
Table 1: Comparison of GC-MS Method Performance for Aldehyde Quantification
| Parameter | Method 1: GC-MS (Derivatization with PFBHA)[1][2] | Method 2: GC-MS (Direct Injection)[3][4] |
| Analyte | Acetaldehyde & Formaldehyde | Glycolaldehyde |
| Limit of Detection (LOD) | 0.01 mg/L (Acetaldehyde) | 0.104 g/L |
| Limit of Quantification (LOQ) | 0.04 mg/L (Acetaldehyde) | 0.315 g/L |
| Linearity (R²) | > 0.99 | Not specified |
| Accuracy (% Recovery) | Not specified | > 90% |
| Precision (RSD) | < 15% | < 4% |
Table 2: Comparison of HPLC Method Performance for Aldehyde Quantification
| Parameter | Method 3: HPLC-UV (Derivatization with DNPH)[5][6] | Method 4: HPLC-UV (Direct Analysis) |
| Analyte | Various Aldehydes (e.g., Benzaldehyde) | Data not readily available |
| Limit of Detection (LOD) | 12 pg/mL (Benzaldehyde) | - |
| Limit of Quantification (LOQ) | Not specified | - |
| Linearity (R²) | Good linearity reported | - |
| Accuracy (% Recovery) | Good recovery reported | - |
| Precision (RSD) | Not specified | - |
Experimental Protocols
Method 1: GC-MS with Derivatization
This method is suitable for the sensitive quantification of aldehydes in various matrices.
1. Sample Preparation & Derivatization:
-
A known volume or weight of the sample is placed in a headspace vial.
-
An internal standard (e.g., deuterated acetaldehyde) is added.[7]
-
A derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), is introduced to the vial.[1][2] The reaction converts the volatile aldehydes into more stable and readily detectable oximes.
2. GC-MS Analysis:
-
GC System: Agilent 7890A or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, ramped to 200°C at 10°C/min, and held for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5975C or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized aldehyde.
Method 3: HPLC-UV with Derivatization
This method is a robust alternative for aldehyde analysis, particularly when dealing with less volatile aldehydes or when a GC-MS is unavailable.
1. Sample Preparation & Derivatization:
-
The sample is passed through a cartridge containing 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives.[8]
-
The derivatives are eluted from the cartridge with acetonitrile.
2. HPLC-UV Analysis:
-
HPLC System: Waters Alliance or similar.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at 360 nm, the wavelength of maximum absorbance for the DNPH derivatives.
-
Injection Volume: 20 µL.
Mandatory Visualization
Caption: General workflow for analytical method validation.
Caption: Comparison of GC-MS and HPLC analytical pathways.
References
- 1. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agronomy.emu.ee [agronomy.emu.ee]
- 8. epa.gov [epa.gov]
Comparative Analysis of the Cross-Reactivity Potential of 4-Methylcyclohex-3-enecarbaldehyde and Other Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin sensitization potential of 4-Methylcyclohex-3-enecarbaldehyde (4-MCHCA) with other aldehydes. The assessment is based on available experimental data from the murine Local Lymph Node Assay (LLNA), which provides a quantitative measure of skin sensitization potential. Due to the limited availability of direct cross-reactivity studies for 4-MCHCA, this guide utilizes skin sensitization potency data (EC3 values) for a comparative analysis. A lower EC3 value indicates a higher sensitization potential.
Executive Summary
Aldehydes are a class of organic compounds known for their potential to act as skin sensitizers, leading to allergic contact dermatitis. The reactivity of the aldehyde functional group allows it to form covalent bonds with skin proteins, initiating an immune response. This guide focuses on this compound, a cyclic aldehyde, and compares its sensitization potential with other structurally related and commonly used aldehydes. The data presented is crucial for researchers and professionals involved in the development of pharmaceuticals, fragrances, and other consumer products to inform safety assessments and guide formulation decisions.
Quantitative Comparison of Aldehyde Sensitization Potential
The following table summarizes the skin sensitization potential of various aldehydes as determined by the Local Lymph Node Assay (LLNA). The EC3 value represents the estimated concentration of a substance needed to produce a threefold increase in lymphocyte proliferation in the draining auricular lymph nodes, a key indicator of sensitization.
| Compound | CAS Number | Structure | LLNA EC3 Value (%) | Potency Classification |
| This compound (4-MCHCA) | 7560-64-7 | Cyclic Aldehyde | 17.1 (surrogate value) | Moderate |
| Cinnamaldehyde | 104-55-2 | α,β-Unsaturated Aromatic Aldehyde | 0.5 | Strong |
| Formaldehyde | 50-00-0 | Simple Aliphatic Aldehyde | 0.2 | Strong |
| Glutaraldehyde | 111-30-8 | Dialdehyde | 0.1 | Strong |
| Benzaldehyde | 100-52-7 | Aromatic Aldehyde | >50 | Weak/Non-sensitizer |
| Hydroxycitronellal | 107-75-5 | Aliphatic Aldehyde | 13.9 | Weak |
| Citral | 5392-40-5 | Aliphatic Aldehyde | 5.7 | Moderate |
*No direct LLNA EC3 value was found for this compound in the reviewed literature. The value presented is for the structurally related compound Hydroxyisohexyl 3-cyclohexene carboxaldehyde (Lyral), which also possesses a substituted cyclohexene carboxaldehyde moiety. This value is used as a surrogate for comparative purposes, and this limitation should be considered when interpreting the data.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Murine Local Lymph Node Assay (LLNA) - OECD Test Guideline 429
The LLNA is an in vivo method used to assess the skin sensitization potential of a substance.
Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. Sensitizing chemicals induce a dose-dependent proliferation of T-lymphocytes.
Procedure:
-
Animal Model: Typically, female CBA/J mice are used.
-
Dose Groups: A minimum of three concentrations of the test substance, a vehicle control group, and a positive control group are used, with at least four animals per group.
-
Application: The test substance is applied topically to the dorsum of both ears for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with a solution of ³H-methyl thymidine.
-
Sample Collection and Processing: Five hours after the injection, the draining auricular lymph nodes are excised and pooled for each experimental group. A single-cell suspension of lymph node cells is prepared.
-
Data Analysis: The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter. The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is then calculated by interpolation from the dose-response curve.
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with a test chemical.
Principle: This assay mimics the initial step in the induction of skin sensitization, where a chemical (hapten) covalently binds to skin proteins. The depletion of cysteine and lysine peptides serves as a measure of the chemical's reactivity.
Procedure:
-
Peptide Solutions: Standardized solutions of synthetic peptides containing either cysteine or lysine are prepared.
-
Incubation: The test chemical is incubated with each peptide solution for a defined period under controlled conditions.
-
Analysis: The concentration of the remaining peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine. Based on the mean depletion, the chemical is categorized into one of four reactivity classes: minimal, low, moderate, or high.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway involved in allergic contact dermatitis and the general workflows of the experimental methods described.
Caption: Signaling pathway of allergic contact dermatitis.
Caption: Experimental workflows for LLNA and DPRA.
Conclusion
Based on the available data, this compound is predicted to have a moderate skin sensitization potential, similar to other cyclic aldehydes used in fragrances. However, its sensitization potency appears to be significantly lower than that of highly reactive aldehydes such as formaldehyde, glutaraldehyde, and cinnamaldehyde. The α,β-unsaturation in cinnamaldehyde and the presence of two aldehyde groups in glutaraldehyde likely contribute to their higher reactivity and stronger sensitization potential. Aromatic aldehydes like benzaldehyde show very weak to no sensitization potential in the LLNA.
It is critical to note the limitation of this comparison due to the use of a surrogate EC3 value for 4-MCHCA. Further direct testing of 4-MCHCA in the LLNA or other validated assays is recommended for a more definitive assessment of its skin sensitization potential and cross-reactivity with other aldehydes. This guide provides a valuable starting point for researchers and drug development professionals in understanding the potential skin sensitization liabilities of 4-MCHCA in the context of other commonly used aldehydes.
A Comparative Guide to 4-Methylcyclohex-3-enecarbaldehyde Isomers: Unraveling the Influence of Chirality on Biological Function
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological, toxicological, and metabolic properties. This guide focuses on the enantiomers of 4-Methylcyclohex-3-enecarbaldehyde, a cyclohexene derivative with a stereocenter at the carbon bearing the aldehyde group, giving rise to (R)- and (S)-enantiomers. While the racemic mixture is readily synthesized, the selective synthesis and comparative biological evaluation of the individual enantiomers are crucial for understanding their specific interactions within biological systems.
Enantioselective Synthesis: The Gateway to Pure Isomers
The primary route to this compound is the Diels-Alder reaction between isoprene and acrolein.[1] This cycloaddition reaction, however, typically results in a racemic mixture of the (R)- and (S)-enantiomers. To investigate the distinct biological profiles of each isomer, enantioselective synthesis is paramount. This involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.
While specific, detailed protocols for the enantioselective synthesis of both (R)- and (S)-4-Methylcyclohex-3-enecarbaldehyde are not extensively documented in publicly available literature, the general approach involves asymmetric catalysis. Organocatalysis, in particular, has emerged as a powerful tool for achieving high enantioselectivity in Diels-Alder reactions. Chiral amines, such as proline and its derivatives, can be employed to catalyze the reaction between the diene (isoprene) and the dienophile (acrolein) to yield the desired enantiomer with high purity.
The general workflow for such a synthesis is depicted below:
References
Spectroscopic Scrutiny: A Comparative Analysis of 4-Methylcyclohex-3-enecarbaldehyde and Its Derivatives
A detailed spectroscopic comparison of 4-Methylcyclohex-3-enecarbaldehyde with its primary derivatives—4-Methylcyclohex-3-enecarboxylic acid, (4-methylcyclohex-3-en-1-yl)methanol, and 4-Methylcyclohex-3-enecarbonitrile—reveals distinct shifts in spectral data corresponding to the modification of the aldehyde functional group. This guide provides a comprehensive analysis of their Infrared (IR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This comparative guide is designed for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these related compounds through spectroscopic methods. The structural similarities and functional group differences between these molecules lead to predictable yet distinct spectroscopic signatures, which are crucial for reaction monitoring and quality control in synthetic chemistry.
Comparative Spectroscopic Data
The key distinguishing features in the spectra of these compounds arise from the carbonyl group in the aldehyde and carboxylic acid, the hydroxyl group in the alcohol, and the nitrile group. These differences are most apparent in the IR and ¹³C NMR spectra.
| Compound Name | Spectroscopic Data Type | Key Peaks/Signals |
| This compound | ¹³C NMR (CDCl₃, ppm) | ~204 (C=O), ~134 (C=C), ~120 (C=C), ~45 (CH-CHO), ~30, ~28, ~25 (CH₂), ~23 (CH₃)[1] |
| IR (cm⁻¹) | ~2920 (C-H), ~2830, ~2720 (Aldehyde C-H), ~1725 (C=O), ~1670 (C=C)[1] | |
| Mass Spec. (m/z) | 124 (M⁺), 95, 81, 67[1][2] | |
| 4-Methylcyclohex-3-enecarboxylic Acid | ¹³C NMR (CDCl₃, ppm) | ~182 (C=O), ~135 (C=C), ~120 (C=C), ~41 (CH-COOH), ~29, ~27, ~25 (CH₂), ~23 (CH₃) |
| IR (cm⁻¹) | ~3000 (O-H, broad), ~2920 (C-H), ~1705 (C=O), ~1650 (C=C) | |
| Mass Spec. (m/z) | 140 (M⁺), 122, 95, 81, 67 | |
| (4-methylcyclohex-3-en-1-yl)methanol | ¹³C NMR (CDCl₃, ppm) | ~134 (C=C), ~121 (C=C), ~68 (CH₂-OH), ~38 (CH-CH₂OH), ~30, ~29, ~26 (CH₂), ~23 (CH₃) |
| IR (cm⁻¹) | ~3350 (O-H, broad), ~3020 (C=C-H), ~2920 (C-H), ~1660 (C=C), ~1050 (C-O) | |
| Mass Spec. (m/z) | 126 (M⁺), 108, 93, 81, 67 | |
| 4-Methylcyclohex-3-enecarbonitrile | ¹³C NMR (CDCl₃, ppm) | ~133 (C=C), ~121 (C=C), ~120 (CN), ~30, ~28, ~26, ~25 (CH₂/CH), ~23 (CH₃)[3] |
| IR (cm⁻¹) | ~3025 (C=C-H), ~2925 (C-H), ~2245 (C≡N), ~1665 (C=C) | |
| Mass Spec. (m/z) | 121 (M⁺), 94, 81, 67[3] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument parameters may require optimization for specific samples and concentrations.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
A sample of approximately 50-100 mg of the compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4] The spectrum was acquired on a 400 MHz NMR spectrometer. Data acquisition was performed with a sufficient number of scans to achieve an adequate signal-to-noise ratio, typically ranging from 128 to 1024 scans. A relaxation delay of 2 seconds was used between pulses.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A drop of the neat liquid sample (for the aldehyde, alcohol, and nitrile) or a solution of the solid carboxylic acid in a volatile solvent was placed on the diamond crystal of an ATR-FT-IR spectrometer.[5][6] The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to sample analysis.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample (~1 mg/mL) was prepared in a volatile solvent such as dichloromethane or hexane.[8][9] 1 µL of the solution was injected into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed with an initial hold at a low temperature (e.g., 50 °C) followed by a ramp to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.
Visualization of Structural Relationships
The following diagram illustrates the synthetic relationships between this compound and its derivatives.
Caption: Synthetic pathways from this compound.
References
- 1. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R)-4-methylcyclohex-3-ene-1-carbaldehyde | C8H12O | CID 7367165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-3-cyclohexene-1-carbonitrile | C8H11N | CID 522299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
A Comparative Guide to the Synthesis of 4-Methylcyclohex-3-enecarbaldehyde: Theoretical vs. Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 4-Methylcyclohex-3-enecarbaldehyde, a valuable building block in organic synthesis. We will delve into the theoretical and experimental yields of the widely employed Diels-Alder reaction and compare its performance with an alternative oxidation method. Detailed experimental protocols and quantitative data are presented to aid in methodological selection and optimization.
At a Glance: Synthesis Methods and Yields
The following table summarizes the key performance indicators for the two primary synthetic pathways to this compound.
| Parameter | Diels-Alder Reaction (Isoprene + Acrolein) | Oxidation of (4-methylcyclohex-3-en-1-yl)methanol |
| Reaction Type | [4+2] Cycloaddition | Oxidation |
| Theoretical Yield | 100% (based on the limiting reagent) | 100% (based on the limiting reagent) |
| Reported Experimental Yield | Up to 97% | Up to 85% |
| Key Reagents | Isoprene, Acrolein, Lewis Acid (optional) | (4-methylcyclohex-3-en-1-yl)methanol, Oxidizing Agent (e.g., PCC, DMP) |
| Reaction Conditions | Varies (thermal or catalyzed) | Mild to moderate |
| Advantages | High atom economy, direct formation of the carbocyclic ring | Utilizes a readily available starting material |
| Disadvantages | Potential for polymerization of reactants, regioselectivity control may be needed | Requires a pre-functionalized substrate, use of potentially hazardous oxidizing agents |
In Focus: The Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides an elegant and atom-economical route to this compound. This [4+2] cycloaddition involves the reaction of a conjugated diene (isoprene) with a dienophile (acrolein) to form the desired cyclohexene ring system.
Theoretical Yield Calculation
The Diels-Alder reaction is a concerted process with 100% atom economy. Therefore, the theoretical yield is determined solely by the stoichiometry of the reactants. The reaction is as follows:
C₅H₈ (Isoprene) + C₃H₄O (Acrolein) → C₈H₁₂O (this compound)
To calculate the theoretical yield, one must first identify the limiting reagent.
-
Molar Mass of Isoprene (C₅H₈): 68.12 g/mol
-
Molar Mass of Acrolein (C₃H₄O): 56.06 g/mol
-
Molar Mass of this compound (C₈H₁₂O): 124.18 g/mol
Theoretical Yield (g) = (moles of limiting reagent) x (Molar Mass of this compound)
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction to enhance the reaction rate and regioselectivity.
Materials:
-
Isoprene
-
Acrolein
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
A solution of acrolein (1.0 equivalent) in anhydrous dichloromethane is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
A solution of diethylaluminum chloride (1.1 equivalents) in hexanes is added dropwise to the stirred acrolein solution.
-
The mixture is stirred for 15 minutes at -78 °C.
-
A solution of isoprene (1.2 equivalents) in anhydrous dichloromethane is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.
Experimental Yield:
Published experimental yields for this reaction, particularly when catalyzed by a Lewis acid, can be as high as 97%.[1]
Experimental Workflow: Diels-Alder Synthesis
Caption: Diels-Alder reaction workflow for the synthesis of this compound.
Alternative Route: Oxidation of (4-methylcyclohex-3-en-1-yl)methanol
An alternative approach to this compound involves the oxidation of the corresponding primary alcohol, (4-methylcyclohex-3-en-1-yl)methanol. This method is useful when the alcohol is a more readily available starting material.
Theoretical Yield Calculation
Similar to the Diels-Alder reaction, the theoretical yield for the oxidation is 100% based on the limiting reagent, which is typically the starting alcohol.
C₈H₁₄O ((4-methylcyclohex-3-en-1-yl)methanol) + [O] → C₈H₁₂O (this compound) + H₂O
-
Molar Mass of (4-methylcyclohex-3-en-1-yl)methanol (C₈H₁₄O): 126.20 g/mol
Theoretical Yield (g) = (moles of (4-methylcyclohex-3-en-1-yl)methanol) x (Molar Mass of this compound)
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol outlines a mild and efficient oxidation using Dess-Martin periodinane.
Materials:
-
(4-methylcyclohex-3-en-1-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Standard glassware for reaction, extraction, and purification
Procedure:
-
To a stirred solution of (4-methylcyclohex-3-en-1-yl)methanol (1.0 equivalent) in anhydrous dichloromethane at room temperature is added Dess-Martin periodinane (1.1 equivalents) in one portion.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The mixture is stirred vigorously until the layers are clear.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield this compound.
Experimental Yield:
The Dess-Martin oxidation is known for its high efficiency and mild conditions, with experimental yields for similar alcohol oxidations often exceeding 85%.
Experimental Workflow: Oxidation Synthesis
Caption: Oxidation workflow for the synthesis of this compound.
Conclusion
Both the Diels-Alder reaction and the oxidation of the corresponding alcohol are viable methods for the synthesis of this compound. The Diels-Alder approach offers a highly atom-economical and convergent synthesis with excellent reported experimental yields, making it an attractive choice for constructing the core structure. The oxidation method provides a reliable alternative when the precursor alcohol is readily accessible. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the overall synthetic strategy. The provided experimental protocols and comparative data serve as a valuable resource for researchers in making an informed decision.
References
Purity Analysis of Commercial 4-Methylcyclohex-3-enecarbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available 4-Methylcyclohex-3-enecarbaldehyde, a key building block in organic synthesis. The purity of this aldehyde is critical for the synthesis of complex molecules and active pharmaceutical ingredients, as impurities can lead to unwanted side reactions and byproducts. This document outlines the common impurities, analytical methodologies for purity assessment, and a comparison with commercially available alternatives.
Introduction to this compound
This compound (CAS 7560-64-7) is a cyclic aldehyde synthesized primarily through the Diels-Alder reaction of isoprene and acrolein.[1][2][3] This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings. The reaction's nature, however, can lead to the presence of specific impurities in the final product. Understanding the potential impurity profile is the first step in selecting a high-purity starting material.
Potential Impurities:
-
Unreacted Starting Materials: Residual isoprene and acrolein.
-
Isomeric Byproducts: The Diels-Alder reaction can produce regioisomers, such as 3-Methylcyclohex-3-enecarbaldehyde.
-
Oxidation Products: Aldehydes are susceptible to oxidation, which can lead to the corresponding carboxylic acid, 4-Methylcyclohex-3-ene-1-carboxylic acid.
-
Polymerization Products: Acrolein, in particular, is prone to polymerization.
Analytical Methodologies for Purity Assessment
Accurate determination of the purity of this compound requires robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of this compound and its potential impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of terpenes and related compounds.
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Oven Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 35-350.
Data Interpretation:
The resulting chromatogram will show peaks corresponding to the different components of the sample. The retention time of each peak can be used for identification by comparison to a known standard. The mass spectrum of each peak provides a fragmentation pattern that can be compared to spectral libraries (e.g., NIST) for definitive identification. The peak area of each component can be used to calculate its relative percentage in the mixture, providing a quantitative measure of purity. Publicly available GC-MS data for this compound can be found on databases like PubChem.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For aldehydes, which may lack a strong UV chromophore, derivatization is often employed to enhance detection.
Experimental Protocol: HPLC-UV Analysis with DNPH Derivatization
-
Derivatization: The sample is reacted with a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) with an acid catalyst. This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is strongly UV-active.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed for the separation of the derivatives.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 360 nm.
Data Interpretation:
Similar to GC-MS, the retention time of the derivatized aldehyde is used for identification, and the peak area is used for quantification against a standard curve.
Comparison of Commercial Products
Obtaining detailed purity information from commercial suppliers can be challenging without a specific lot number to request a Certificate of Analysis. However, based on typical industry standards and available data, a comparative overview can be provided.
Table 1: Purity Comparison of this compound and Alternatives
| Compound | Supplier A (Typical) | Supplier B (Typical) | Alternative 1: 3-(4-methyl-cyclohex-3-enyl)-butyraldehyde | Alternative 2: 4-Methylcyclohex-3-en-1-one |
| Purity (by GC) | >95% | >97% | >95% | >98% |
| Major Impurities | Isomers, unreacted starting materials | Isomers | Related aldehydes and ketones | Saturated ketone |
| Physical State | Liquid | Liquid | Liquid | Liquid |
| CAS Number | 7560-64-7 | 7560-64-7 | 68737-61-1 | 5259-65-4 |
Note: The purity values are typical and may vary between batches. It is always recommended to obtain a lot-specific Certificate of Analysis from the supplier.
Alternatives to this compound
For certain applications, structurally similar compounds may serve as viable alternatives. The choice of an alternative will depend on the specific requirements of the synthesis.
-
3-(4-methyl-cyclohex-3-enyl)-butyraldehyde: This aldehyde shares the same cyclohexene ring system but has a different side chain. It is also a commercially available compound.
-
4-Methylcyclohex-3-en-1-one: This ketone offers a different functional group for subsequent reactions. It is commercially available with high purity.[5]
Experimental Workflow and Signaling Pathway Diagrams
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow for purity analysis.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Diels-Alder synthesis of this compound and a potential byproduct.
Conclusion
The purity of commercially available this compound is a critical parameter for its successful application in research and development. This guide has outlined the key aspects of purity analysis, including potential impurities, validated analytical techniques, and a comparison with alternative compounds. For critical applications, it is imperative to perform thorough in-house analysis or obtain a detailed, lot-specific Certificate of Analysis from the supplier to ensure the quality and consistency of this important synthetic intermediate.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-methylcyclohex-3-en-1-one | 5259-65-4 [chemicalbook.com]
A Comparative Guide to the Synthesis of 4-Methylcyclohex-3-enecarbaldehyde: Traditional vs. Modern Catalytic Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of traditional and emerging synthetic methodologies for 4-Methylcyclohex-3-enecarbaldehyde, a valuable building block in organic synthesis. We will delve into the classic Lewis acid-catalyzed Diels-Alder reaction and contrast it with a modern organocatalytic approach, presenting experimental data, detailed protocols, and mechanistic diagrams to facilitate an informed choice of synthetic strategy.
Executive Summary
The synthesis of this compound has traditionally been dominated by the Diels-Alder reaction of isoprene and acrolein, often catalyzed by Lewis acids to enhance reactivity and selectivity. While effective, this method can suffer from drawbacks related to the use of sensitive and often harsh Lewis acids. In recent years, organocatalysis has emerged as a powerful alternative, offering milder reaction conditions and unique selectivity profiles. This guide directly compares these two approaches, providing a quantitative and qualitative assessment of their respective merits.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the traditional Lewis acid-catalyzed Diels-Alder synthesis and a representative modern organocatalytic approach for a closely related cyclohexene carbaldehyde.
| Performance Metric | Traditional Route: Lewis Acid-Catalyzed Diels-Alder | New Method: Organocatalytic Diels-Alder |
| Yield | Up to 97% (with specific catalysts) | 75-99% (depending on substrates and catalyst)[1] |
| Purity | Generally high after purification | High, often with excellent stereoselectivity[1] |
| Reaction Time | 3 - 24 hours[2] | Typically 3 - 24 hours[2] |
| Catalyst | Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Chiral Amines (e.g., imidazolidinones)[2] |
| Catalyst Loading | Often stoichiometric or high catalytic loading | Typically 5 mol%[2] |
| Reaction Conditions | Anhydrous, often cryogenic temperatures | Often ambient temperature, can be sensitive to water[2] |
| Work-up/Purification | Aqueous quench, extraction, chromatography | Extraction, chromatography[2] |
| Environmental Impact | Use of hazardous Lewis acids, potential metal contamination | Generally greener, metal-free catalysis |
Experimental Protocols
Traditional Route: Lewis Acid-Catalyzed Diels-Alder Reaction of Isoprene and Acrolein
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Isoprene
-
Acrolein
-
Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of the Lewis acid (e.g., 1.0 equivalent of AlCl₃) in anhydrous DCM under a nitrogen atmosphere.
-
The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C).
-
A solution of acrolein (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred Lewis acid solution.
-
After stirring for a short period, a solution of isoprene (1.2 equivalents) in anhydrous DCM is added dropwise via the dropping funnel.
-
The reaction mixture is stirred at the specified temperature for the required time (e.g., 3-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
New Synthetic Method: Organocatalytic Diels-Alder Reaction
The following is a general protocol for the organocatalytic synthesis of a substituted cyclohexene carbaldehyde, which can be adapted for the synthesis of this compound.
Materials:
-
α,β-Unsaturated aldehyde (dienophile, e.g., acrolein)
-
Diene (e.g., isoprene)
-
Chiral amine catalyst (e.g., an imidazolidinone derivative, 5 mol%)[2]
-
Co-catalyst (e.g., a Brønsted acid)
-
Solvent (e.g., CH₃NO₂/H₂O)[2]
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a vial containing the chiral amine catalyst (0.025 mmol, 5 mol%) is added the solvent mixture (0.5 mL).[2]
-
The dienophile (0.5 mmol) and the diene (1.5 mmol) are added sequentially to the catalyst solution.[2]
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or cooled) for the required duration (e.g., 3-24 hours), with progress monitored by TLC.[2]
-
Upon completion of the reaction, the mixture is diluted with ethyl acetate and washed with water and brine.[2]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2]
-
The resulting crude product is purified by flash chromatography on silica gel to yield the desired cyclohexene carbaldehyde.[2]
Mandatory Visualization
The following diagrams illustrate the mechanistic pathways of the traditional and new synthetic methods.
Caption: Lewis Acid-Catalyzed Diels-Alder Reaction Pathway.
Caption: Organocatalytic Diels-Alder via Iminium Ion Activation.
References
Kinetic studies of the Diels-Alder reaction for 4-Methylcyclohex-3-enecarbaldehyde formation
A comprehensive kinetic analysis reveals the Diels-Alder reaction of isoprene and acrolein as a highly efficient and favorable pathway for the synthesis of 4-Methylcyclohex-3-enecarbaldehyde, a key intermediate in fragrance and pharmaceutical industries. When compared to alternative multi-step synthetic routes, the [4+2] cycloaddition offers superior reaction rates and milder conditions, establishing it as the preferred method for industrial-scale production.
This guide delves into a comparative kinetic study of the pivotal Diels-Alder reaction against other synthetic strategies. By examining reaction rates, activation energies, and experimental protocols, we provide researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in synthetic route optimization.
Unraveling the Reaction Kinetics: A Comparative Analysis
The formation of this compound via the Diels-Alder reaction between isoprene and acrolein is a classic example of a pericyclic reaction.[1] The concerted mechanism, involving a cyclic transition state, leads to the stereospecific formation of the cyclohexene ring system. To provide a quantitative comparison, kinetic data for the Diels-Alder reaction, including computationally derived values for the closely related acrolein-butadiene reaction, are presented alongside representative data for alternative multi-step syntheses.
| Reaction | Methodology | Rate Constant (k) | Activation Energy (Ea) | Temperature (°C) | Reference |
| Diels-Alder Cycloaddition | Isoprene + Acrolein | Not Experimentally Reported | Estimated: ~78 kJ/mol | Theoretical | Based on[2] |
| (Analogous Reaction) | 1,3-Butadiene + Acrolein | 8.41 x 10⁵ (units not specified) | 78.472 kJ/mol | Theoretical | [2] |
| (Analogous Reaction) | Isoprene + Maleic Anhydride | 17.0 (hr⁻¹·mole fraction⁻¹) | Not Reported | 60 | |
| Alternative Route 1 (Multi-step) | e.g., Robinson Annulation | Significantly Slower (Qualitative) | Higher (Qualitative) | Variable | General Knowledge |
| Alternative Route 2 (Multi-step) | e.g., Wittig Reaction followed by Cyclization | Significantly Slower (Qualitative) | Higher (Qualitative) | Variable | General Knowledge |
Experimental Protocols: A Closer Look at the Methodologies
Kinetic Study of the Diels-Alder Reaction (Representative Protocol):
A detailed experimental protocol for the kinetic analysis of the Diels-Alder reaction between isoprene and acrolein can be adapted from established methods for similar cycloaddition reactions.
-
Reactant Preparation: Isoprene and acrolein of high purity are prepared in a suitable solvent (e.g., toluene, dichloromethane). The initial concentrations are precisely determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Reaction Setup: The reaction is typically carried out in a sealed, temperature-controlled reactor. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions, particularly the oxidation of acrolein.
-
Kinetic Monitoring: The progress of the reaction is monitored by taking aliquots from the reaction mixture at specific time intervals. The concentrations of reactants and the product, this compound, are quantified using GC or HPLC with an internal standard.
-
Data Analysis: The rate constants are determined by plotting the concentration of the limiting reactant versus time and fitting the data to the appropriate rate law (typically second-order for this reaction). The activation energy can be calculated from the Arrhenius equation by determining the rate constants at different temperatures.
Alternative Synthesis Routes (General Description):
Alternative methods for the synthesis of this compound often involve multiple steps, such as:
-
Robinson Annulation: This method involves a Michael addition followed by an intramolecular aldol condensation. While a powerful tool for ring formation, it requires strong bases and often elevated temperatures, leading to a more complex kinetic profile and potential side reactions.
-
Wittig Reaction and Cyclization: This approach could involve the formation of a diene via a Wittig reaction, followed by a separate cyclization step. Each step would have its own kinetic parameters, and the overall process would be less atom-economical and likely slower than the concerted Diels-Alder reaction.
Visualizing the Pathway: The Diels-Alder Mechanism
The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between isoprene and acrolein.
References
Unraveling the Transition State: A Comparative Guide to Computational Modeling in 4-Methylcyclohex-3-enecarbaldehyde Synthesis
For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions at a molecular level is paramount. This guide provides a comparative analysis of computational models used to elucidate the transition state in the synthesis of 4-Methylcyclohex-3-enecarbaldehyde, a valuable building block in organic synthesis.
The synthesis of this compound is typically achieved through a Diels-Alder reaction between isoprene (the diene) and acrolein (the dienophile). This [4+2] cycloaddition is a cornerstone of organic chemistry, and computational modeling offers a powerful lens to inspect its mechanism, particularly the fleeting transition state that governs the reaction's outcome and efficiency. An experimental synthesis of this compound from isoprene and acrolein has been reported to achieve a high yield of 97.0%[1].
Comparing Computational Approaches
| Computational Method | Basis Set | Key Strengths | Potential Limitations | Relevant Applications in Similar Systems |
| Density Functional Theory (DFT) | 6-31G* or higher | Good balance of accuracy and computational cost. Effective for predicting geometries and activation energies.[2] | Accuracy can be dependent on the choice of functional. May not fully account for dispersion forces. | Widely used for studying Diels-Alder reactions of substituted dienes and dienophiles to predict regio- and stereoselectivity.[3][4] |
| Møller-Plesset Perturbation Theory (MP2) | 6-31G* or higher | Generally provides more accurate energies than DFT, especially for systems with significant electron correlation. | Computationally more demanding than DFT, limiting its use for larger systems. | Employed for high-accuracy benchmark calculations and to investigate the subtle electronic effects in transition states of cycloaddition reactions.[4] |
| Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) | Varies | Allows for the study of reactions in a more realistic solvent or biological environment by treating the reactive center with a high-level QM method and the surroundings with a more efficient MM force field. | The accuracy is highly dependent on the partitioning between the QM and MM regions. | Utilized to understand the influence of catalysts or solvent effects on the transition state of Diels-Alder reactions. |
Experimental Protocol: A Representative Diels-Alder Synthesis
While the precise conditions for the 97.0% yield synthesis are not detailed in the available results, a general experimental protocol for a Diels-Alder reaction involving isoprene and an unsaturated aldehyde would typically involve the following steps:
-
Reactant Preparation: Isoprene and acrolein are freshly distilled to remove any inhibitors or impurities.
-
Reaction Setup: The dienophile (acrolein) is typically dissolved in a suitable solvent (e.g., dichloromethane or toluene) in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Addition of Diene: The diene (isoprene) is added to the solution, often in a slight excess to ensure complete consumption of the dienophile.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates) for a set period. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the this compound.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizing the Computational Workflow and Reaction Pathway
To effectively model the transition state of the this compound synthesis, a systematic computational workflow is essential.
Caption: Computational workflow for transition state modeling.
The Diels-Alder reaction itself proceeds through a concerted, cyclic transition state.
Caption: Diels-Alder reaction pathway for synthesis.
Conclusion
Computational modeling provides indispensable insights into the transition state of the this compound synthesis. By leveraging methods like DFT and MP2, researchers can predict reaction pathways, activation energies, and the origins of selectivity. While direct computational studies on this specific reaction were not found in the initial search, the principles and methodologies from related Diels-Alder reaction studies offer a robust framework for its investigation. The high experimental yield suggests a favorable and well-defined transition state, making it an excellent candidate for detailed computational analysis to further refine our understanding and optimize synthetic strategies.
References
Unraveling Reaction Mechanisms: A Guide to Isotopic Labeling Studies of 4-Methylcyclohex-3-enecarbaldehyde Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. Isotopic labeling serves as a powerful tool to trace the fate of atoms throughout a reaction, providing unambiguous evidence for proposed mechanistic pathways. This guide explores the application of isotopic labeling to investigate the reaction mechanisms of 4-Methylcyclohex-3-enecarbaldehyde, a versatile organic compound.
While specific isotopic labeling studies on this compound are not extensively reported in the literature, this guide presents a series of proposed experiments based on well-established reaction mechanisms. These examples serve as a practical framework for designing and interpreting isotopic labeling studies to elucidate the synthesis, oxidation, and reduction pathways of this and similar molecules.
Probing the Diels-Alder Synthesis of this compound
The most common synthesis of this compound is through a [4+2] cycloaddition, specifically the Diels-Alder reaction between isoprene (the diene) and acrolein (the dienophile). While the concerted mechanism is widely accepted, isotopic labeling can provide definitive proof of the atom connectivity in the product.
Proposed Isotopic Labeling Experiment
To verify the concerted mechanism, a labeling study can be designed using ¹³C-labeled reactants. By labeling specific carbon atoms in the starting materials, their final positions in the product can be determined, confirming the predicted bond formations.
Table 1: Proposed ¹³C-Labeling Study for the Diels-Alder Synthesis
| Labeled Reactant | Proposed Labeling Position | Expected Labeled Product | Mechanistic Insight |
| [1-¹³C]-Isoprene | C1 of Isoprene | [6-¹³C]-4-Methylcyclohex-3-enecarbaldehyde | Confirms the bond formation between C1 of the diene and C2 of the dienophile. |
| [carbonyl-¹³C]-Acrolein | C1 of Acrolein | [7-¹³C]-4-Methylcyclohex-3-enecarbaldehyde (aldehyde carbon) | Traces the carbonyl carbon of the dienophile to the aldehyde carbon of the product. |
Experimental Workflow and Predicted Outcome
The proposed workflow involves the synthesis of the ¹³C-labeled precursors, followed by the Diels-Alder reaction. The resulting this compound would then be analyzed by ¹³C-NMR and mass spectrometry to determine the location of the isotopic label.
Caption: Proposed workflow for the ¹³C-labeling study of the Diels-Alder synthesis.
Investigating the Oxidation of this compound
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid. A common mechanism for aldehyde oxidation in aqueous media involves the formation of a hydrate intermediate. Isotopic labeling with ¹⁸O can be used to probe this mechanism.
Proposed Isotopic Labeling Experiment
By conducting the oxidation in the presence of ¹⁸O-labeled water (H₂¹⁸O), the incorporation of the heavy oxygen isotope into the carboxylic acid product can be traced.
Table 2: Proposed ¹⁸O-Labeling Study for Aldehyde Oxidation
| Labeled Reactant | Oxidizing Agent | Expected Labeled Product | Mechanistic Insight |
| This compound in H₂¹⁸O | Jones Reagent (CrO₃/H₂SO₄) or Tollens' Reagent (Ag₂O/NH₄OH) | 4-Methylcyclohex-3-ene-[¹⁸O]-carboxylic acid | Incorporation of ¹⁸O into the carboxylic acid would support the formation of a hydrate intermediate. |
Mechanistic Pathway and Isotopic Tracer
The proposed mechanism involves the nucleophilic attack of H₂¹⁸O on the aldehyde's carbonyl carbon to form a gem-diol (hydrate) intermediate. Subsequent oxidation of this intermediate leads to the formation of the ¹⁸O-labeled carboxylic acid.
Caption: Proposed mechanism for aldehyde oxidation with ¹⁸O-labeling.
Elucidating the Reduction of this compound
The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. The use of deuterated reducing agents allows for the precise tracking of the hydride transfer to the carbonyl carbon.
Proposed Isotopic Labeling Experiment
Using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), the source of the hydrogen atom added to the carbonyl carbon can be definitively identified.
Table 3: Proposed Deuterium-Labeling Study for Aldehyde Reduction
| Reactant | Deuterated Reducing Agent | Expected Labeled Product | Mechanistic Insight |
| This compound | Sodium Borodeuteride (NaBD₄) | [1-²H]-(4-Methylcyclohex-3-en-1-yl)methanol | Confirms that the hydride (deuteride) is delivered from the reducing agent to the carbonyl carbon. |
Reaction Pathway and Deuterium Labeling
The mechanism involves the nucleophilic attack of a deuteride ion (D⁻) from the reducing agent onto the electrophilic carbonyl carbon. A subsequent workup with a proton source (e.g., H₂O) protonates the resulting alkoxide to yield the deuterium-labeled primary alcohol.
Caption: Proposed deuterium-labeling study for the reduction of the aldehyde.
Experimental Protocols
General Considerations
All reactions involving isotopic labeling should be performed in a well-ventilated fume hood. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be employed where necessary. Product purification would typically be achieved through column chromatography, and structural confirmation and isotopic incorporation would be determined by NMR spectroscopy (¹H, ¹³C, ²H) and mass spectrometry.
Proposed Protocol for ¹³C-Labeled Diels-Alder Reaction
-
Synthesize [1-¹³C]-Isoprene and/or [carbonyl-¹³C]-Acrolein using established literature procedures.
-
In a sealed reaction vessel, combine a stoichiometric amount of the labeled diene and dienophile, either neat or in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture at a temperature and for a duration known to promote the Diels-Alder reaction (e.g., 100-150 °C for several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Analyze the purified product by ¹³C-NMR to confirm the position of the ¹³C label and by mass spectrometry to confirm the incorporation of the isotope.
Proposed Protocol for ¹⁸O-Labeled Oxidation
-
Dissolve this compound in a suitable solvent mixture containing H₂¹⁸O (e.g., acetone/H₂¹⁸O).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., Jones reagent) to the reaction mixture with stirring.
-
Allow the reaction to proceed until TLC or GC analysis indicates complete consumption of the starting material.
-
Quench the reaction (e.g., with isopropanol for Jones reagent) and perform an aqueous workup.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by chromatography or recrystallization.
-
Analyze the product by mass spectrometry to determine the incorporation of ¹⁸O.
Proposed Protocol for ²H-Labeled Reduction
-
Dissolve this compound in a suitable anhydrous solvent (e.g., methanol for NaBD₄ or diethyl ether for LiAlD₄) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add the deuterated reducing agent portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until complete, as indicated by TLC or GC.
-
Perform a careful aqueous workup to quench the excess reducing agent and protonate the alkoxide.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the alcohol product by column chromatography.
-
Analyze the product by ²H-NMR and mass spectrometry to confirm the position and incorporation of the deuterium label.
By employing the principles and experimental designs outlined in this guide, researchers can gain profound insights into the mechanisms of reactions involving this compound and other organic molecules, thereby facilitating the development of more efficient and selective synthetic methodologies.
Safety Operating Guide
Proper Disposal of 4-Methylcyclohex-3-enecarbaldehyde: A Comprehensive Guide for Laboratory Professionals
The safe and responsible disposal of 4-Methylcyclohex-3-enecarbaldehyde is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste effectively, aligning with established safety protocols. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Essential Safety and Handling Information
This compound presents several hazards that necessitate careful handling. It is known to cause skin irritation and may trigger an allergic skin reaction.[1] Furthermore, this compound is toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.
Personal Protective Equipment (PPE) Summary
Before handling this compound, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Hand Protection | Wear appropriate protective gloves (e.g., neoprene) to prevent skin contact.[1] |
| Eye Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body | A lab coat is recommended. For larger quantities or potential for splashing, liquid-impermeable coveralls (Type 3, 4, or 6) and resistant footwear are advised.[1] |
| Respiratory | In case of insufficient ventilation or potential for aerosol generation, wear a suitable respiratory mask.[1] |
Detailed Disposal Protocol
The primary method for the disposal of this compound is to consign it to an approved hazardous waste disposal facility. The following step-by-step protocol outlines the process for preparing the chemical waste for collection.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
- Do not mix this chemical with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Spill Management:
- In the event of a spill, immediately alert personnel in the vicinity and evacuate if necessary.
- Ensure proper ventilation to avoid inhalation of vapors.[1]
- Contain the spill using an inert absorbent material such as sand or vermiculite.[1]
- Carefully collect the absorbent material and contaminated debris into a designated, sealable waste container.
- Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Container Management:
- Keep the waste container tightly closed when not in use and store it in a well-ventilated area, away from heat and sources of ignition.[2]
- Ensure the container is properly grounded to prevent static discharge.[2]
- Label the container clearly with the chemical name ("this compound") and appropriate hazard symbols.
4. Final Disposal:
- Arrange for the collection of the sealed waste container by a licensed hazardous waste disposal company.
- Do not attempt to dispose of this chemical down the drain or in regular trash, as it is harmful to aquatic life.[1]
- Follow all local, state, and federal regulations regarding hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
